molecular formula C17H25N5O13 B1678990 Polyoxin B CAS No. 19396-06-6

Polyoxin B

Número de catálogo: B1678990
Número CAS: 19396-06-6
Peso molecular: 507.4 g/mol
Clave InChI: YFZNSPMAOIVQRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Polyoxin B belongs to a group of nucleoside antibiotics composed of heterocyclic moieties containing nitrogen. Polyoxins (including this compound) work by inhibiting the biosynthesis of chitin.

Propiedades

IUPAC Name

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNSPMAOIVQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871978
Record name {[2-Amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}{3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]oxolan-2-yl}acetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19396-06-6
Record name 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin (B77205) B is a potent antifungal agent belonging to the polyoxin complex, a family of peptidyl nucleoside antibiotics. First isolated from the soil bacterium Streptomyces cacaoi var. asoensis, it has garnered significant attention in agricultural and pharmaceutical research due to its specific and highly effective mechanism of action.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Polyoxin B. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound possesses a complex chemical structure, characterized by a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain.[1] This unique arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Molecular Formula C₁₇H₂₅N₅O₁₃
Molecular Weight 507.41 g/mol
CAS Number 19396-06-6
SMILES C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK----INVALID-LINK--O)NC(=O)--INVALID-LINK--N)O)O)N)O">C@@HO)CO
InChI Key YFZNSPMAOIVQRP-YVKGXWRCSA-N

Physicochemical Properties

The physicochemical properties of this compound influence its solubility, stability, and formulation characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless amorphous powder
Melting Point >160 °C (decomposes)
Solubility Very soluble in water; practically insoluble in common organic solvents such as methanol, ethanol, acetone, and chloroform.[1]
Stability Stable in solutions with a pH range of 1 to 8.[1]
Specific Rotation [α]D²⁰ +34° (in water)

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antifungal activity, particularly against phytopathogenic fungi. Its primary mechanism of action is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.

Mechanism of Action

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Due to its structural similarity to UDP-GlcNAc, this compound acts as a competitive inhibitor, binding to the active site of chitin synthase and thereby blocking chitin formation.[3] This disruption of cell wall synthesis leads to abnormal cell morphology and ultimately, fungal cell death.

Chitin_Biosynthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes synthesis of PolyoxinB This compound (Inhibitor) PolyoxinB->Chitin_Synthase Competitively inhibits

Inhibition of Chitin Synthesis by this compound.
Antifungal Spectrum

This compound is particularly effective against a range of phytopathogenic fungi.

Table 3: Antifungal Activity of this compound against Selected Fungi

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Alternaria kikuchianaMIC0.8[1]
Cochliobolus miyabeanusMIC1.6[1]
Pellicularia filamentosaMIC1.6[1]
Piricularia oryzaeMIC6.25[1]
Botrytis cinerea (sensitive isolates)EC₅₀0.4 - 1.5[4]
Botrytis cinerea (low-level resistant)EC₅₀4.0 - 6.5[4]
Candida albicans (defined medium)MIC0.1[5]
Candida albicans (conventional media)MIC>500[6]

MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration

Experimental Protocols

Isolation and Purification of this compound from Streptomyces cacaoi

This protocol outlines the general steps for the production and isolation of this compound.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Fine Purification cluster_final Final Product Fermentation 1. Fermentation of S. cacaoi in a suitable medium. Adsorption 2. Adsorption of antibiotics from culture filtrate onto active carbon. Fermentation->Adsorption Elution 3. Elution from carbon. Adsorption->Elution Ion_Exchange 4. Chromatography on Dowex 50W resin. Elution->Ion_Exchange SE_Sephadex 5. Chromatography on Sulfoethyl-Sephadex. Ion_Exchange->SE_Sephadex Cellulose_Chrom 6. Repeated cellulose (B213188) column chromatography to separate Polyoxin A and B. SE_Sephadex->Cellulose_Chrom Zone_Electrophoresis 7. Final purification by zone electrophoresis. Cellulose_Chrom->Zone_Electrophoresis Final_Product This compound (Amorphous Powder) Zone_Electrophoresis->Final_Product

Workflow for the Isolation and Purification of this compound.

Methodology:

  • Fermentation: Streptomyces cacaoi var. asoensis is cultured in a large-scale fermentation tank containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.[1]

  • Adsorption: The culture filtrate is treated with activated carbon to adsorb the polyoxin complex.[1]

  • Elution and Ion-Exchange Chromatography: The adsorbed polyoxins are eluted from the carbon and then subjected to chromatography on a Dowex 50W resin.[1]

  • Further Chromatographic Purification: The partially purified complex is further fractionated using chromatography on sulfoethyl-sephadex.[1]

  • Separation of this compound: Repeated cellulose column chromatography is employed to separate this compound from other components of the polyoxin complex.[1]

  • Final Purification: Zone electrophoresis is used as a final step to obtain highly purified this compound.[1]

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is used to determine the MIC of this compound against filamentous fungi.

Methodology:

  • Inoculum Preparation: Fungal spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[7]

  • Drug Dilution: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 27-35°C) for a specified period (e.g., 48-72 hours).[1][8]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Methodology:

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from fungal mycelia.[9]

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the enzyme extract, and the substrate UDP-N-acetylglucosamine (often radiolabeled for detection).[3][7]

  • Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for chitin synthesis.[10]

  • Quantification of Chitin: The newly synthesized, insoluble chitin is captured (e.g., on a filter) and quantified, often by measuring the incorporated radioactivity.[7]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11] These spectra provide detailed information about the chemical structure and stereochemistry of the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: A solution of this compound is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) for separation and analysis.[12]

  • Data Acquisition: Mass spectra are obtained, providing information on the molecular weight and fragmentation pattern of the molecule, which confirms its identity and purity.

Conclusion

This compound remains a significant antifungal agent due to its specific and potent inhibition of chitin synthase, a validated target in fungal pathogens. Its complex chemical structure and physicochemical properties are well-characterized, and established protocols for its production, purification, and biological evaluation are available. This in-depth guide provides a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science, facilitating further investigation and application of this important natural product.

References

Polyoxin B: A Comprehensive Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin B, a peptidyl-pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. This technical guide provides an in-depth overview of the antifungal spectrum of activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data on its minimum inhibitory concentrations (MICs) against a range of fungal species are presented, highlighting its efficacy, particularly against phytopathogenic fungi. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Introduction

The increasing prevalence of fungal infections in both agriculture and clinical settings necessitates the development of effective and specific antifungal agents. This compound represents a significant class of antifungal compounds due to its unique mode of action, targeting the synthesis of chitin, an essential structural component of the fungal cell wall that is absent in plants and vertebrates. This specificity confers low toxicity to mammals and plants, making it an attractive candidate for various applications. This document serves as a technical resource for researchers and professionals engaged in the study and development of antifungal agents, providing detailed information on the antifungal properties of this compound.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity against various fungal species, with a pronounced effect on phytopathogenic fungi. Its efficacy is attributed to its potent inhibition of chitin synthase. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Reference(s)
Alternaria alternata0.1 - 10[1]
Alternaria kikuchiana12.5
Alternaria mali2000[2]
Botrytis cinerea0.1 - 10[1]
Candida albicans16 - 128[3][4]
Cryptococcus neoformans16 - 128[3][4]
Fusarium oxysporum0.1 - 10[1]
Fusarium spp.32 - 64[5]
Lichtheimia corymbifera16 - 32[4]
Lomentospora prolificans16 - 32[4]
Rhodotorula mucilaginosa16 - 128[3][4]
Scedosporium apiospermum16 - 32[4]

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. Aspergillus species have been reported to be insensitive to this compound.[4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of chitin synthase (E.C. 2.4.1.16). Chitin synthase catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), to a growing chitin chain. Due to its structural similarity to UDP-GlcNAc, this compound binds to the active site of chitin synthase, thereby blocking the polymerization of GlcNAc and disrupting the integrity of the fungal cell wall. This leads to osmotic instability and ultimately, cell death.

cluster_0 Fungal Cell Wall Synthesis cluster_1 Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Polymerization Inactive_Complex Inactive Enzyme-Inhibitor Complex Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibitor

Mechanism of competitive inhibition of chitin synthase by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various fungal species is typically determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • Spores or yeast cells are harvested and suspended in sterile saline or broth.

  • The suspension is adjusted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

b. Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control.

start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate inoculate Inoculate wells with Fungal Suspension prep_fungi->inoculate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Chitin Synthase Inhibition Assay

The inhibitory effect of this compound on chitin synthase activity can be quantified using a cell-free enzymatic assay.

a. Preparation of Crude Enzyme Extract:

  • Fungal mycelia or yeast cells are grown in a suitable liquid medium to the mid-logarithmic phase.

  • The cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

  • Cell disruption is achieved by methods such as sonication, bead beating, or enzymatic digestion to release the cellular contents.

  • The lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

b. Enzymatic Assay:

  • The reaction mixture is prepared in a microfuge tube or 96-well plate and typically contains a buffer, the crude enzyme extract, and varying concentrations of this compound or a control.

  • The reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine, which is often radiolabeled (e.g., with ¹⁴C) for detection.

  • The reaction is incubated at an optimal temperature for a defined period.

  • The reaction is terminated, and the newly synthesized chitin, which is insoluble, is separated from the unreacted soluble substrate by filtration or precipitation.

  • The amount of radiolabeled N-acetylglucosamine incorporated into chitin is quantified using a scintillation counter.

  • The inhibitory activity of this compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.

Conclusion

This compound is a highly effective antifungal agent with a specific and well-characterized mechanism of action. Its potent inhibitory activity against chitin synthase makes it a valuable tool for managing fungal diseases, particularly in agriculture. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working on the development of novel antifungal strategies. Further research into the structure-activity relationships of this compound analogs and their in vivo efficacy will be crucial for expanding their therapeutic and agricultural applications.

References

An In-depth Technical Guide to the Biosynthesis of Polyoxin B in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Polyoxin (B77205) B, a potent antifungal agent produced by Streptomyces cacaoi var. asoensis. The document details the genetic and biochemical pathways, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the biosynthetic processes.

Introduction to Polyoxin B

This compound is a peptidyl nucleoside antibiotic that acts as a competitive inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] This specific mode of action makes it an effective and selective antifungal agent with low toxicity to plants and animals. This compound is a member of the larger polyoxin family of antibiotics, which are characterized by a pyrimidine (B1678525) nucleoside core linked to a dipeptide or tripeptide side chain. The biosynthesis of this complex molecule involves a dedicated gene cluster and a series of enzymatic reactions that draw from primary metabolic pathways. Understanding this intricate process is essential for strain improvement, yield optimization, and the generation of novel polyoxin analogues through metabolic engineering.

The this compound Biosynthetic Gene Cluster and Core Pathway

The biosynthesis of this compound is orchestrated by the pol gene cluster in Streptomyces cacaoi. This cluster contains the structural genes encoding the enzymes responsible for the synthesis of the three key moieties of this compound: the nucleoside skeleton (Polyoxin C), the C-terminal amino acid (polyoximic acid or POIA), and the N-terminal amino acid (carbamoylpolyoxamic acid or CPOAA).[1]

The core biosynthetic pathway can be conceptualized as three branching pathways that converge in a final assembly step:

  • Synthesis of the Nucleoside Skeleton (Polyoxin C): This pathway begins with Uridine Monophosphate (UMP), which undergoes a series of modifications to form the core nucleoside structure.

  • Synthesis of Carbamoylpolyoxamic Acid (CPOAA): This moiety is derived from L-glutamate and involves a carbamoylation step.

  • Synthesis of Polyoximic Acid (POIA): This unusual amino acid is synthesized from L-isoleucine.

  • Final Assembly: The three components are ultimately ligated to form the final this compound molecule.

The regulation of the pol gene cluster is controlled by pathway-specific transcriptional regulators, such as PolR, which positively regulates the expression of the biosynthetic genes.[2]

Below is a diagram illustrating the overall logical flow of this compound biosynthesis.

Polyoxin_B_Biosynthesis_Overview cluster_precursors Primary Metabolite Precursors cluster_moieties Core Moiety Synthesis UMP UMP Nucleoside_Skeleton Nucleoside Skeleton (Polyoxin C) UMP->Nucleoside_Skeleton PEP PEP PEP->Nucleoside_Skeleton L_Glutamate L-Glutamate CPOAA Carbamoylpolyoxamic Acid (CPOAA) L_Glutamate->CPOAA L_Isoleucine L-Isoleucine POIA Polyoximic Acid (POIA) L_Isoleucine->POIA Assembly Assembly Nucleoside_Skeleton->Assembly CPOAA->Assembly POIA->Assembly Polyoxin_B This compound Assembly->Polyoxin_B

Caption: Overview of the this compound biosynthetic pathway.

Key Enzymatic Steps in the Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process catalyzed by a series of dedicated enzymes encoded by the pol gene cluster. The following diagram details the key enzymatic reactions and intermediates in the pathway.

Polyoxin_B_Detailed_Pathway cluster_nucleoside Nucleoside Skeleton Synthesis cluster_cpoaa CPOAA Synthesis cluster_poia POIA Synthesis UMP UMP E_UMP 3'-Enolpyruvyl-UMP UMP->E_UMP PolA PEP Phosphoenolpyruvate (B93156) PEP->E_UMP Intermediate1 Intermediate 1 E_UMP->Intermediate1 PolD, PolH, PolI, PolJ, PolK Intermediate2 Intermediate 2 Intermediate1->Intermediate2 PolB Polyoxin_C_acid Polyoxin C acid Intermediate2->Polyoxin_C_acid Unknown Assembly Assembly Polyoxin_C_acid->Assembly PolG L_Glutamate L-Glutamate Intermediate3 Intermediate 3 L_Glutamate->Intermediate3 PolL, PolM, PolN CPOAA Carbamoylpolyoxamic Acid (CPOAA) Intermediate3->CPOAA PolO CPOAA->Assembly L_Isoleucine L-Isoleucine Intermediate4 Intermediate 4 L_Isoleucine->Intermediate4 PolF POIA Polyoximic Acid (POIA) Intermediate4->POIA PolC, PolE POIA->Assembly Polyoxin_B This compound Assembly->Polyoxin_B

Caption: Detailed enzymatic steps in this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for targeted strain improvement. The following tables summarize the available quantitative data.

Table 1: Polyoxin H Production in Wild-Type and Heterologous Hosts

StrainGenotypePolyoxin H Titer (µg/mL)Reference
Streptomyces cacaoiWild-Type~71.4[1]
Streptomyces lividans TK24Heterologous expression of pol cluster~60.7[1]

Table 2: Effect of Gene Complementation on Polyoxin H Production

StrainGenotypeRelative Polyoxin H Production (%)Reference
S. cacaoiWild-Type100[1]
S. cacaoi CY1ΔpolA0[1]
S. cacaoi CY1ΔpolA + pJTU695 (polA)~50.5[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Gene Disruption and Complementation in Streptomyces cacaoi

This protocol describes a general workflow for gene disruption via homologous recombination and subsequent complementation.

Gene_Disruption_Workflow start Design disruption cassette (antibiotic resistance gene flanked by homologous arms) construct Construct disruption plasmid in E. coli start->construct conjugation Intergeneric conjugation into S. cacaoi construct->conjugation selection Select for exconjugants on selective media conjugation->selection verification Verify gene disruption by PCR and Southern blot selection->verification complementation Introduce complementation plasmid (wild-type gene) into mutant verification->complementation analysis Analyze phenotype (this compound production) by HPLC complementation->analysis

Caption: Workflow for gene disruption and complementation.

Protocol Details:

  • Construction of the Gene Disruption Vector:

    • Amplify ~1.5-2.0 kb DNA fragments flanking the target gene from S. cacaoi genomic DNA using high-fidelity PCR.

    • Clone the upstream and downstream homologous arms into a suicide vector (e.g., a pSET152 derivative) flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

    • Verify the sequence of the final construct.

  • Intergeneric Conjugation:

    • Transform the disruption vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the S. cacaoi recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and spot them onto a suitable agar (B569324) medium (e.g., MS agar) for conjugation.

    • Incubate to allow for plasmid transfer.

  • Selection and Verification of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. cacaoi exconjugants that have integrated the disruption cassette.

    • Isolate single colonies and confirm the double-crossover homologous recombination event by PCR using primers flanking the target gene locus.

    • Further verification can be performed by Southern blot analysis.

  • Complementation of the Mutant:

    • Clone the full-length wild-type gene with its native promoter into an integrative vector (e.g., pSET152).

    • Introduce the complementation plasmid into the mutant strain via conjugation.

    • Select for exconjugants and verify the integration of the complementation construct.

Heterologous Expression and Purification of pol Enzymes

This protocol outlines the steps for expressing and purifying His-tagged Pol enzymes from E. coli.

Protocol Details:

  • Cloning of Expression Constructs:

    • Amplify the coding sequence of the target pol gene (e.g., polA, polO) from S. cacaoi genomic DNA.

    • Clone the PCR product into an E. coli expression vector (e.g., pET-28a) that allows for the addition of an N-terminal or C-terminal His6-tag.

    • Verify the sequence of the construct.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance soluble protein production.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro Enzyme Assays

PolA (UMP-enolpyruvyltransferase) Assay:

  • Principle: The activity of PolA is determined by monitoring the formation of 3'-enolpyruvyl-UMP from UMP and phosphoenolpyruvate (PEP).

  • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, UMP, PEP, and the purified PolA enzyme.

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Terminate the reaction at different time points by adding an acid (e.g., perchloric acid).

    • Analyze the formation of 3'-enolpyruvyl-UMP by reverse-phase HPLC.

  • Detection: Monitor the reaction products by HPLC with UV detection at 262 nm.

PolO (O-carbamoyltransferase) Assay:

  • Principle: The activity of PolO is assayed by measuring the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to a suitable acceptor substrate.

  • Reaction Mixture: A typical reaction mixture includes a suitable buffer (e.g., phosphate buffer, pH 7.5), the acceptor substrate (e.g., a precursor to CPOAA), carbamoyl phosphate, and the purified PolO enzyme.

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • The formation of the carbamoylated product can be monitored using various methods, such as colorimetric assays for the disappearance of carbamoyl phosphate or direct analysis of the product by HPLC or LC-MS.

HPLC Analysis of this compound

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH 4.0-6.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at approximately 260-270 nm.

Sample Preparation:

  • Centrifuge the Streptomyces culture broth to remove the mycelia.

  • Filter the supernatant through a 0.22 µm filter.

  • Directly inject the filtered supernatant or a diluted sample onto the HPLC system.

Quantification:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

The biosynthesis of this compound in Streptomyces cacaoi is a complex and tightly regulated process. This guide has provided a detailed overview of the biosynthetic pathway, the genes and enzymes involved, and the available quantitative data. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to further investigate and engineer this important metabolic pathway for enhanced production of this compound and the generation of novel antifungal compounds. Further research is warranted to fully elucidate the kinetic properties of the biosynthetic enzymes and to unravel the complete regulatory network governing the pol gene cluster.

References

Polyoxin B: A Technical Guide to a Potent Antifungal Nucleoside Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin B is a naturally occurring peptidyl nucleoside antibiotic renowned for its potent and specific antifungal activity. Produced by fermentation of Streptomyces cacaoi var. asoensis, it serves as a powerful tool in both agricultural and research settings. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, mechanism of action, quantitative biological data, and detailed experimental protocols.

Molecular Profile

This compound is a complex molecule with the molecular formula C₁₇H₂₅N₅O₁₃ and a molecular weight of 507.41 g/mol .[1] Its structure features a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₅N₅O₁₃[1]
Molecular Weight507.41 g/mol [1]
CAS Number19396-06-6
AppearanceLight brown-yellow or gray-brown powder[2]
SolubilitySoluble in water; insoluble in most organic solvents[2]

Mechanism of Action: Chitin (B13524) Synthase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[2][3] Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death.[4] this compound's structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase, allows it to bind to the enzyme's active site, effectively blocking the polymerization of N-acetylglucosamine into chitin chains.[2]

Below is a simplified representation of the inhibitory action of this compound on the chitin biosynthesis pathway.

PolyoxinB_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Biological Data

Antifungal Activity

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesMIC (µg/mL)Reference
Alternaria alternata0.1 - 10[5]
Botrytis cinerea0.1 - 10[5]
Fusarium oxysporum0.1 - 10[5]
Alternaria kikuchiana12.5[3]
Enzyme Inhibition Kinetics

As a competitive inhibitor of chitin synthase, the inhibitory constant (Ki) of this compound is a key parameter for its characterization.

Table 3: Inhibition Constants (Ki) of this compound against Chitin Synthase

Fungal SpeciesKi (µM)Reference
Botrytis cinerea~6[6]
Toxicological Data

This compound exhibits low toxicity to mammals, making it a safe and effective agricultural fungicide.

Table 4: Acute Toxicity of this compound in Mammals

Test AnimalRoute of AdministrationLD₅₀ Value (mg/kg)Reference
Male RatsOral21,000[7]
Female RatsOral21,200[7]
Male MiceOral27,300[7]
Female MiceOral22,500[7]
RatsPercutaneous>20,000[7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes (pol) in Streptomyces cacaoi. The pathway involves the synthesis of two key moieties: a nucleoside skeleton and a peptidyl side chain, which are then ligated together.

The following diagram illustrates the key steps and genes involved in the biosynthesis of this compound.

PolyoxinB_Biosynthesis cluster_nucleoside Nucleoside Moiety Synthesis cluster_sidechain Peptidyl Side Chain Synthesis UMP UMP Methylated_UMP C5-Methylated UMP UMP->Methylated_UMP polB Nucleoside_Skeleton Nucleoside Skeleton Methylated_UMP->Nucleoside_Skeleton L_Glutamate L-Glutamate CPOAA Carbamoylpolyoxamic Acid (CPOAA) L_Glutamate->CPOAA polL, polM, polN, polO, polP Peptidyl_Moiety Peptidyl Moiety CPOAA->Peptidyl_Moiety Polyoxin_B This compound Nucleoside_Skeleton->Polyoxin_B polG (Ligation)

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound.

Workflow Diagram:

HPLC_Workflow Sample_Prep Sample Preparation: Dissolve in pure water, filter (0.45 µm) Injection Inject into HPLC System Sample_Prep->Injection Standard_Prep Standard Preparation: Dissolve this compound standard in pure water, filter (0.45 µm) Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., DAD) Separation->Detection Quantification Quantification (External Standard Method) Detection->Quantification

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol (B129727) and water (pH adjusted to 4.0).[8] An alternative mobile phase consists of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

  • Detection: Diode-Array Detector (DAD) is commonly used.[8]

  • Standard Preparation: Accurately weigh a known amount of this compound standard, dissolve it in pure water in a volumetric flask to a known concentration, and filter through a 0.45 µm membrane.[10]

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in pure water in a volumetric flask, and filter through a 0.45 µm membrane.[10]

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of this compound in the sample to that of the standard to determine its concentration.

Microbiological Assay for this compound Quantification

This bioassay provides a cost-effective method for determining the biological activity of this compound.

Methodology (Cylinder-Plate Method): [11]

  • Test Organism: A susceptible fungal strain, such as Trichosporon cutaneum, is used as the indicator.

  • Media Preparation: Prepare a suitable agar (B569324) medium and seed it with the test organism.

  • Standard and Sample Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., 10–500 μg/ml).[11] Prepare the test sample in a similar manner.

  • Assay Procedure:

    • Pour the seeded agar into petri dishes.

    • Once solidified, place sterile stainless-steel cylinders on the agar surface.

    • Fill the cylinders with the standard and sample solutions.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test organism.

  • Measurement and Calculation: Measure the diameter of the zones of inhibition around each cylinder. Create a standard curve by plotting the zone diameter against the logarithm of the concentration of the standard solutions. Use the standard curve to determine the concentration of this compound in the test sample.

Conclusion

This compound remains a significant molecule in the fields of agriculture and mycology. Its specific mechanism of action, coupled with its low mammalian toxicity, makes it an excellent candidate for further research and development in antifungal drug discovery. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this potent antibiotic.

References

Polyoxin B: A Technical Guide to the Peptidyl Nucleoside Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin (B77205) B, a member of the polyoxin family of peptidyl nucleoside antibiotics, is a potent and specific inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] Isolated from the bacterium Streptomyces cacaoi, this natural product has garnered significant interest as a biofungicide and a lead compound for the development of novel antifungal agents.[2] Its mechanism of action, targeting a pathway absent in mammals, provides a high degree of selectivity and a favorable safety profile. This document provides a comprehensive technical overview of Polyoxin B, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and biosynthetic pathway.

Introduction

Fungal infections pose a significant threat to human health and agriculture. The emergence of drug-resistant fungal strains necessitates the discovery and development of antifungal agents with novel mechanisms of action. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing osmotic stability and cell shape. The enzyme responsible for its synthesis, chitin synthase, is an attractive target for antifungal therapy as it is absent in vertebrates.[3]

This compound is a naturally occurring peptidyl nucleoside antibiotic that acts as a potent competitive inhibitor of chitin synthase.[3] Its structural similarity to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site and block chitin polymerization, leading to fungal cell lysis.[3][4] This guide delves into the technical details of this compound, offering valuable information for researchers and professionals in the field of antifungal drug development.

Chemical Structure and Properties

This compound is a complex molecule composed of a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 19396-06-6[1]
Molecular Formula C₁₇H₂₅N₅O₁₃[1]
Molecular Weight 507.41 g/mol [1]
Appearance White solid-
Solubility Soluble in water-
Storage 2°C - 8°C, keep dry[1]

Mechanism of Action

This compound exerts its antifungal activity by competitively inhibiting chitin synthase. The structural resemblance of this compound to UDP-GlcNAc, the natural substrate of chitin synthase, allows it to bind to the enzyme's active site.[3] This binding event prevents the transfer of N-acetylglucosamine from UDP-GlcNAc to the growing chitin chain, thereby halting cell wall synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and fungal death.

cluster_0 Fungal Cell cluster_1 Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chain (Growing) Chitin_Synthase->Chitin Catalyzes polymerization Chitin_Synthase->Chitin Blocked_Synthase Inactive Chitin Synthase Cell_Wall Fungal Cell Wall (Integrity Maintained) Chitin->Cell_Wall Incorporated into Chitin->Cell_Wall Polyoxin_B This compound (Competitive Inhibitor) Polyoxin_B->Blocked_Synthase Binds to active site Polyoxin_B->Blocked_Synthase Disrupted_Wall Disrupted Fungal Cell Wall (Cell Lysis) Blocked_Synthase->Disrupted_Wall Prevents chitin synthesis Blocked_Synthase->Disrupted_Wall

Mechanism of this compound Inhibition

Quantitative Inhibitory Data

The inhibitory potency of this compound against chitin synthase is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Table 2: In Vitro Inhibitory Activity of Polyoxins against Fungal Chitin Synthase

PolyoxinFungal SpeciesIC50KiReference
This compound Sclerotinia sclerotiorum0.19 mM-[5]
Polyoxin D --6 µM

The antifungal efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a fungus.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicansVaries with medium composition[4]
Aspergillus fumigatusNot specified-
Fusarium oxysporumNot specified-
Botrytis cinereaNot specified-

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol outlines a common method for determining the IC50 value of an inhibitor against chitin synthase.[4][6]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Crude or purified chitin synthase enzyme

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound (or other inhibitor)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.

  • Washing and Blocking: Wash the wells with water and block with a BSA solution to prevent non-specific binding.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing buffer, the chitin synthase enzyme preparation, and the substrate UDP-GlcNAc.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the enzyme-substrate mixture to the wells.

    • Incubate the plate to allow for chitin synthesis.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance (proportional to chitin synthesis) against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity.

A Coat 96-well plate with Wheat Germ Agglutinin (WGA) B Wash and Block with Bovine Serum Albumin (BSA) A->B C Prepare Reaction Mixture: Enzyme + UDP-GlcNAc + this compound B->C D Incubate to allow chitin synthesis C->D E Wash wells D->E F Add WGA-HRP conjugate and incubate E->F G Wash wells F->G H Add TMB substrate and incubate G->H I Add stop solution H->I J Measure absorbance and calculate IC50 I->J

Chitin Synthase Inhibition Assay Workflow
Fungal Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Drug Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and an uninoculated sterility control.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth. This can be determined visually or by measuring the optical density with a plate reader.

Biosynthesis of this compound

This compound is synthesized in Streptomyces cacaoi through a complex biosynthetic pathway involving a cluster of pol genes.[2][7][8] The pathway begins with the modification of UMP and involves a series of enzymatic reactions to assemble the nucleoside core and the peptidyl side chain.

UMP UMP Intermediate1 3'-Enolpyruvyl-UMP UMP->Intermediate1 PolA (Enolpyruvyltransferase) PEP Phosphoenolpyruvate PEP->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 PolH (Cyclase) Intermediate3 Aminohexuronic Acid Moiety Intermediate2->Intermediate3 PolK, PolD, PolI (Hydroxylases, Aminotransferase) Polyoxin_Nucleoside Polyoxin Nucleoside Skeleton Intermediate3->Polyoxin_Nucleoside Further modifications Polyoxin_B This compound Polyoxin_Nucleoside->Polyoxin_B PolO (O-carbamoyltransferase) L_Isoleucine L-Isoleucine Peptidyl_Moiety Peptidyl Side Chain L_Isoleucine->Peptidyl_Moiety PolC, PolE, PolF (Hydroxylase, etc.) L_Glutamate L-Glutamate L_Glutamate->Peptidyl_Moiety Peptidyl_Moiety->Polyoxin_B

Proposed Biosynthetic Pathway of this compound

Conclusion

This compound remains a significant molecule in the field of antifungal research and development. Its specific mechanism of action against chitin synthase offers a clear advantage in terms of selectivity and reduced toxicity. The information provided in this technical guide, from its fundamental properties and mechanism of action to detailed experimental protocols and biosynthetic pathway, serves as a valuable resource for scientists working to understand and exploit this potent antifungal agent. Further research into the structure-activity relationships of this compound and the engineering of its biosynthetic pathway holds promise for the generation of novel and more effective antifungal therapies.

References

Understanding the different isomers of Polyoxin (A, B, C, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polyoxin family of peptidyl nucleoside antibiotics. Polyoxins, produced by Streptomyces cacaoi var. asoensis, are potent and specific inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis.[1] This unique mode of action makes them valuable as agricultural fungicides and as lead compounds for the development of novel antifungal therapeutics. This document details the structural diversity of Polyoxin isomers, their mechanism of action, biosynthetic pathways, and relevant experimental methodologies.

Structural Diversity of Polyoxin Isomers

The Polyoxin complex consists of at least 15 structurally related isomers, designated Polyoxin A through O.[2] These isomers share a common core structure comprising a pyrimidine (B1678525) nucleoside linked to a di- or tripeptide chain of unusual amino acids. The variation among the isomers arises from substitutions at three principal sites, designated as R1, R2, and R3, on the pyrimidine ring and the peptidyl moiety.

The generalized structure of Polyoxins is as follows:

Table 1: Structural Variations of Major Polyoxin Isomers

IsomerR1R2R3
Polyoxin A -CH2OH-OHPolyoximic Acid
Polyoxin B -CH2OH-HPolyoximic Acid
Polyoxin C -H-H-
Polyoxin D -COOH-HPolyoximic Acid
Polyoxin E -COOH-OH-
Polyoxin F -COOH-OH3-Ethylidene-L-azetidine-2-carboxylic acid
Polyoxin G -CH2OH-OH-
Polyoxin H -CH3-HPolyoximic Acid
Polyoxin I -H-H-
Polyoxin J -CH3-OHPolyoximic Acid
Polyoxin K -H-H3-Ethylidene-L-azetidine-2-carboxylic acid
Polyoxin L -H-OHPolyoximic Acid
Polyoxin M -H-OH3-Ethylidene-L-azetidine-2-carboxylic acid

Note: Polyoxin C and I lack the peptidyl moiety and are considered inactive.[2] The peptidyl moiety at R3 can vary, with Polyoximic Acid and 3-Ethylidene-L-azetidine-2-carboxylic acid being common components.

Mechanism of Action and Biological Activity

Polyoxins exert their antifungal effect by competitively inhibiting chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall.[1] The structural similarity of Polyoxins to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows them to bind to the active site, thereby blocking chitin synthesis.[3] This inhibition leads to a weakened cell wall, causing cell swelling, abnormal morphology, and ultimately, cell lysis and death in susceptible fungi.[4]

The antifungal activity of Polyoxin isomers varies depending on the substitutions at the R1, R2, and R3 positions. Generally, thymine-derived Polyoxins (e.g., Polyoxin H) exhibit strong antifungal activity.

Table 2: Antifungal Activity of Selected Polyoxin Isomers

IsomerFungal SpeciesActivity MetricValue
Polyoxin D Candida albicansMorphological AlterationMillimolar concentrations
Polyoxin D Cryptococcus neoformansGrowth InhibitionMillimolar concentrations
Polyoxin H Alternaria kikuchianaPotent Inhibition-
Polyoxin P Alternaria kikuchianaPotent Inhibition-
Polyoxin O Alternaria kikuchianaWeak Inhibition-

Signaling Pathways and Downstream Effects

The primary target of Polyoxins is the enzymatic activity of chitin synthase. However, the inhibition of this crucial process triggers downstream cellular stress responses, most notably the activation of the Cell Wall Integrity (CWI) pathway.

Signaling_Pathway Polyoxin Polyoxin Chitin_Synthase Chitin Synthase Polyoxin->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis (Blocked) Chitin_Synthase->Chitin_Synthesis Cell_Wall_Stress Cell Wall Stress Chitin_Synthesis->Cell_Wall_Stress Leads to CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Stress->CWI_Pathway Activates Compensatory_Response Compensatory Response (e.g., increased β-glucan synthesis) CWI_Pathway->Compensatory_Response Induces

Downstream effects of Polyoxin-mediated chitin synthase inhibition.

Biosynthesis of Polyoxins

The biosynthesis of Polyoxins in Streptomyces cacaoi is a complex process involving a dedicated gene cluster (the pol cluster). The pathway begins with precursors from primary metabolism, including uridine, L-isoleucine, and L-glutamate.

Biosynthesis_Pathway cluster_precursors Precursors cluster_moieties Core Moieties Uridine Uridine Nucleoside_Skeleton Nucleoside Skeleton Uridine->Nucleoside_Skeleton PolA, PolD, PolH, PolI, PolJ, PolK L_Isoleucine L-Isoleucine POIA Polyoximic Acid (POIA) L_Isoleucine->POIA PolC, PolE, PolF L_Glutamate L-Glutamate CPOAA Carbamoylpolyoxamic Acid (CPOAA) L_Glutamate->CPOAA Polyoxin_Complex Polyoxin Complex Nucleoside_Skeleton->Polyoxin_Complex POIA->Polyoxin_Complex CPOAA->Polyoxin_Complex Experimental_Workflow Fermentation 1. Fermentation of Streptomyces cacaoi Isolation 2. Isolation and Purification (Chromatography) Fermentation->Isolation Characterization 3. Structural Characterization (HPLC-MS/MS, NMR) Isolation->Characterization Bioassays 4. Biological Activity Assays (Chitin Synthase Inhibition, MIC) Isolation->Bioassays Data_Analysis 5. Data Analysis (IC50/MIC Determination) Bioassays->Data_Analysis

References

Polyoxin B: A Technical Guide to its Antifungal Activity Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Polyoxin (B77205) B, a peptidyl nucleoside antibiotic, against a range of economically important phytopathogenic fungi. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes associated cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Chitin (B13524) Synthase

Polyoxin B's primary antifungal activity stems from its role as a potent competitive inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the fungal cell wall, providing rigidity and integrity to the fungal hyphae.[1] By acting as a structural analog of the natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of cell wall synthesis leads to morphological abnormalities in growing fungal hyphae, such as swelling and bursting of the hyphal tips, ultimately inhibiting fungal growth and pathogenesis.[1][3]

Quantitative Antifungal Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and its closely related analogue, Polyoxin D, against various phytopathogenic fungi. The data is presented as EC50 (half-maximal effective concentration), which is the concentration of the compound that inhibits 50% of the fungal growth or activity.

Fungal SpeciesCommon DiseasePolyoxin AnalogueEC50 (µg/mL)Reference(s)
Alternaria alternataBlueberry Alternaria Leaf SpotPolyoxin D0.378 - 30.245[1]
Alternaria maliApple Alternaria Leaf SpotPolyoxin D>0.5 (causes swelling)[4]
Botrytis cinereaGray Mold (Strawberry)Polyoxin D0.59 - 5.8[1]
Colletotrichum gloeosporioidesTea AnthracnoseThis compound (10%)1070[5]
Colletotrichum nymphaeaeVarious Anthracnose DiseasesPolyoxin DVariable[6]
Colletotrichum fructicolaVarious Anthracnose DiseasesPolyoxin DVariable[6]
Colletotrichum siamenseVarious Anthracnose DiseasesPolyoxin DVariable[6]
Rhizoctonia solaniVarious Damping-off and Blight DiseasesPolyoxin D<1.562[1]
Uncinula necatorGrape Powdery MildewThis compound1 (52.5% inhibition of germination), 10 (76.6% inhibition), 100 (100% inhibition)[7]

Key Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of chitin synthase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against chitin synthase.

Materials:

  • Crude or purified chitin synthase enzyme preparation from a target fungus.

  • Substrate: Radiolabeled UDP-N-acetylglucosamine (UDP-[14C]GlcNAc).

  • This compound stock solution of known concentration.

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and N-acetylglucosamine).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, chitin synthase enzyme, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]GlcNAc.

  • Incubate the reaction for a specific time (e.g., 1 hour) to allow for the synthesis of radiolabeled chitin.

  • Terminate the reaction, for example, by adding a strong acid like trichloroacetic acid (TCA).

  • Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin.

  • Wash the filters to remove any unincorporated radiolabeled substrate.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the untreated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a phytopathogenic fungus.

Objective: To determine the MIC of this compound against a specific fungal pathogen.

Materials:

  • Pure culture of the target phytopathogenic fungus.

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB).

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or a microplate reader.

Procedure:

  • Prepare a standardized inoculum of the fungal spores or mycelial fragments in the liquid growth medium.

  • Perform serial dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate.

  • Add the fungal inoculum to each well, including a positive control (no this compound) and a negative control (no fungus).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Assess fungal growth by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Visualizing Cellular Pathways and Experimental Workflows

Mechanism of Action and Regulatory Signaling Pathways

The following diagram illustrates the mechanism of action of this compound and its interaction with the key signaling pathways that regulate chitin synthase in fungi.

PolyoxinB_Mechanism cluster_signaling Regulatory Signaling Pathways UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxin_B This compound (Competitive Inhibitor) Polyoxin_B->Chitin_Synthase Competitively Inhibits Cell_Wall_Disruption Cell Wall Disruption & Inhibition of Fungal Growth Chitin->Cell_Wall_Disruption Leads to Disruption PKC_pathway PKC Pathway PKC_pathway->Chitin_Synthase Regulates HOG_pathway HOG Pathway HOG_pathway->Chitin_Synthase Regulates Calcineurin_pathway Calcineurin Pathway Calcineurin_pathway->Chitin_Synthase Regulates

Caption: Mechanism of this compound and its relation to chitin synthesis regulation.

Generalized Experimental Workflow for In Vivo Antifungal Efficacy Assessment

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an antifungal compound like this compound.

in_vivo_workflow start Start: Healthy Host Plants inoculation Inoculation with Phytopathogenic Fungus start->inoculation treatment_groups Establish Treatment Groups: - Control (No Treatment) - Vehicle Control - this compound (Varying Doses) inoculation->treatment_groups treatment_application Application of Treatments treatment_groups->treatment_application incubation Incubation under Controlled Environmental Conditions treatment_application->incubation disease_assessment Disease Severity Assessment (e.g., Lesion Size, Disease Incidence) incubation->disease_assessment data_analysis Data Analysis (Statistical Comparison of Groups) disease_assessment->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized workflow for assessing in vivo antifungal efficacy.

References

The Disruption of Fungal Fortresses: A Technical Guide to Polyoxin B's Inhibition of Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Polyoxin (B77205) B, a potent antifungal agent, in the disruption of fungal cell wall biosynthesis. By providing a comprehensive overview of its molecular interactions, quantitative inhibitory data, and detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of novel antifungal therapies. The fungal cell wall, a structure essential for cellular integrity and viability but absent in mammals, presents a prime target for selective antifungal agents.[1][2] Polyoxin B's targeted inhibition of this structure underscores its significance in the field of mycology and drug development.

Mechanism of Action: Competitive Inhibition of Chitin (B13524) Synthase

This compound, a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, functions as a highly specific and potent competitive inhibitor of chitin synthase (E.C. 2.4.1.16).[3][4] This enzyme is pivotal in fungal cell wall construction, catalyzing the polymerization of N-acetylglucosamine (GlcNAc) from the substrate uridine (B1682114) 5'-diphosphate N-acetylglucosamine (UDP-GlcNAc) to form chitin, a crucial structural polysaccharide.[5][6]

The inhibitory prowess of this compound stems from its structural analogy to UDP-GlcNAc.[1][2] This resemblance allows it to bind to the active site of chitin synthase, effectively blocking the natural substrate from binding and thereby halting chitin polymerization.[1][5] This disruption of cell wall synthesis leads to characteristic morphological abnormalities in fungi, such as the swelling of germ tubes and hyphae, ultimately compromising cellular integrity and leading to cell lysis.[7][8] A direct consequence of this enzymatic blockage is the intracellular accumulation of UDP-N-acetylglucosamine-14C, the precursor to chitin biosynthesis.[3][9]

dot

cluster_0 Chitin Biosynthesis Pathway cluster_1 Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Blocked_Chitin_Synthase Inactive Chitin Synthase Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitively binds to active site cluster_workflow In Vitro CHS Inhibition Assay Workflow Plate_Coating Plate Coating (WGA) Blocking Blocking (BSA) Plate_Coating->Blocking Enzyme_Reaction Enzyme Reaction (CHS, UDP-GlcNAc, this compound) Blocking->Enzyme_Reaction Detection Detection (WGA-HRP, TMB) Enzyme_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Polyoxin_B This compound Chitin_Synthase Chitin Synthase Polyoxin_B->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Polyoxin_B->Chitin_Synthesis Blocks Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall_Integrity Compromised Cell Wall Integrity Chitin_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assays of Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin (B77205) B is a potent, naturally occurring nucleoside antibiotic produced by Streptomyces cacaoi.[1] It is a member of the polyoxin family of compounds, which are known for their significant antifungal activity.[] The primary mechanism of action of Polyoxin B is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the biosynthesis of chitin.[3][4] Chitin is an essential structural component of the fungal cell wall, and its absence in vertebrates makes chitin synthase an attractive target for the development of selective antifungal agents.[5] Disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to abnormal growth and cell death. These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC) and by directly assessing its inhibitory effect on chitin synthase activity.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration)
Fungal SpeciesThis compound MIC Range (µg/mL)
Alternaria alternata0.1 - 10
Botrytis cinerea0.1 - 10
Fusarium oxysporum0.1 - 10
Rhizoctonia solani>200 (Significant growth inhibition observed)
Sclerotinia sclerotiorum20 - 50 (Effective inhibition of mycelial growth)

Note: MIC values can vary depending on the specific fungal strain and testing conditions.[1]

Table 2: In Vitro Chitin Synthase Inhibitory Activity of this compound
Fungal SpeciesEnzymeInhibitorKi (µM)Inhibition Type
Alternaria kikuchianaChitin SynthetaseThis compoundVaries slightly between strainsCompetitive

Note: this compound acts as a competitive inhibitor with respect to the substrate UDP-N-acetylglucosamine.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the chitin biosynthesis pathway, which is fundamental for fungal cell wall integrity. The pathway involves the enzymatic conversion of glucose to UDP-N-acetylglucosamine (UDP-GlcNAc), the precursor for chitin synthesis. Chitin synthase then polymerizes UDP-GlcNAc into chitin chains. This compound, being a structural analog of UDP-GlcNAc, competitively inhibits chitin synthase, leading to the accumulation of the precursor and the cessation of chitin synthesis.[3][4]

Mechanism of Action of this compound UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitively Inhibits

Caption: Competitive inhibition of chitin synthase by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and can be adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Materials:

  • This compound

  • Fungal isolate(s) of interest

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation (for Yeasts):

    • Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[7]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5–2.5 x 10³ cells/mL.[8]

  • Inoculum Preparation (for Molds):

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.[7]

    • Adjust the conidial suspension to a final concentration of approximately 0.4 to 5 × 10⁴ CFU/mL in RPMI 1640 medium.[9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).

  • Inoculation and Incubation:

    • Dispense 100 µL of each this compound dilution into the wells of a new 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[6][10]

Broth Microdilution MIC Assay Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plates Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC testing method.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This non-radioactive, high-throughput assay is adapted from protocols for evaluating chitin synthase inhibitors.[5]

Materials:

  • Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae or a relevant filamentous fungus)

  • Enzyme Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Trypsin

  • Soybean trypsin inhibitor

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction mixture (e.g., 80 mM GlcNAc, 4 mM UDP-GlcNAc, 10 mM MgCl₂)

  • This compound

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Crude Enzyme Extract:

    • Grow the fungal cells to the mid-log phase and harvest by centrifugation.

    • Wash the cells with the enzyme extraction buffer.

    • Disrupt the cells (e.g., by bead beating or sonication) in the extraction buffer.

    • Centrifuge the homogenate to pellet cell debris (e.g., 500 x g for 10 minutes). The supernatant contains the crude enzyme extract.

    • (Optional) Activate the zymogenic chitin synthase by incubating the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of soybean trypsin inhibitor to stop the reaction.[5][11]

  • Chitin Synthase Activity Assay:

    • Add varying concentrations of this compound to the WGA-coated wells.

    • Add the crude enzyme extract to the wells and pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the reaction mixture.

    • Include a "no inhibitor" control and a "no enzyme" control for background subtraction.

    • Incubate the plate at 30°C for 3 hours with gentle shaking.

  • Detection:

    • After incubation, wash the plate six times with deionized water to remove unreacted substrates.

    • Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes.

    • Wash the plate six times with deionized water.

    • Add 100 µL of TMB substrate solution to each well and incubate until color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the control and inhibitor-treated wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Chitin Synthase Inhibition Assay Workflow Start Start Prep_Enzyme Prepare Crude Enzyme Extract Start->Prep_Enzyme Add_Enzyme Add Enzyme Extract Prep_Enzyme->Add_Enzyme Plate_Coating WGA-Coated 96-Well Plate Add_Inhibitor Add this compound Dilutions Plate_Coating->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Mixture Add_Enzyme->Add_Substrate Incubate Incubate at 30°C for 3 hours Add_Substrate->Incubate Detect Detect Synthesized Chitin (WGA-HRP & TMB) Incubate->Detect Analyze Data Analysis (Calculate % Inhibition, IC₅₀) Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro chitin synthase inhibition assay.

References

Determining the Minimum Inhibitory Concentration (MIC) of Polyoxin B Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyoxin B is a nucleoside antibiotic produced by Streptomyces cacaoi that exhibits potent and selective antifungal activity.[1] Its mechanism of action involves the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[2][3][] This targeted action makes this compound an effective agent against a variety of chitin-containing phytopathogenic fungi.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro efficacy of an antifungal agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound acts as a competitive inhibitor of the enzyme chitin synthase.[2][3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its precursor, UDP-N-acetylglucosamine, to form chitin, a vital structural component of the fungal cell wall. By competitively binding to the active site of chitin synthase, this compound blocks this process, leading to a weakened cell wall and ultimately inhibiting fungal growth.[2]

This compound Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitively Inhibits

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.

Fungal SpeciesMIC Range (µg/mL)Method
Alternaria alternata0.1 - 10Not Specified
Botrytis cinerea0.1 - 10Not Specified
Fusarium oxysporum0.1 - 10Not Specified
Rhizoctonia solani> 200Mycelial Growth Inhibition
Sclerotinia sclerotiorum20 - 50Mycelial Growth Inhibition

Note: MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.[1][]

Experimental Protocols

Two primary methods are recommended for determining the MIC of antifungal agents: broth microdilution and agar dilution.[6][7][8] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Broth Microdilution Method

This method is widely used for determining the MIC of antifungal agents and involves testing a range of concentrations in a liquid medium in a 96-well microtiter plate format.[7][8][9]

Materials:

  • This compound (analytical grade)

  • Sterile distilled water or appropriate solvent

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile tubes for dilutions

  • Multichannel pipette

  • Incubator

  • Fungal isolate(s) of interest

  • Sabouraud Dextrose Agar/Broth (for inoculum preparation)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in sterile distilled water to create a high-concentration stock solution (e.g., 1000 µg/mL).[10] this compound is highly soluble in water.[10]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at an appropriate temperature until sporulation is observed.

    • Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline containing 0.05% Tween 80.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a spectrophotometer (OD at 530 nm) and a hemocytometer for verification. This suspension will be further diluted for the final inoculum.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL). Discard 100 µL from the last column of dilutions.

    • The last two columns should serve as controls: one for sterility (medium only) and one for growth (medium and inoculum, no drug).

  • Inoculation:

    • Dilute the standardized fungal inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells after adding 100 µL of the inoculum to each well containing 100 µL of the drug dilution.

  • Incubation:

    • Seal the plates and incubate at a suitable temperature (e.g., 28-35°C) for a duration appropriate for the fungus being tested (typically 24-72 hours), until visible growth is observed in the growth control well.[11]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control well. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 490 nm) with a microplate reader.

Agar Dilution Method

The agar dilution method involves incorporating the antifungal agent into an agar medium, which is then spot-inoculated with the test organisms.[6][8][12]

Materials:

  • This compound (analytical grade)

  • Sterile distilled water

  • Mueller-Hinton Agar (MHA) or other suitable agar medium, supplemented with 2% glucose for fungi.[9]

  • Petri dishes

  • Fungal isolate(s) of interest

  • Inoculum preparation materials as described for the broth microdilution method.

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 64, 32, 16...0.0625 µg/mL). Mix gently but thoroughly to avoid air bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a growth control.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal spore suspension as described in the broth microdilution protocol (e.g., 1 x 10^6 CFU/mL).

  • Inoculation:

    • Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the standardized fungal suspension onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at the appropriate temperature and duration for the test organism.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a few single colonies may be disregarded.

Workflow Diagrams

Broth Microdilution Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC (Visual/Spectrophotometric) E->F

Caption: Workflow for the broth microdilution MIC assay.

Agar Dilution Workflow A Prepare this compound Stock Solutions C Prepare Drug-Containing Agar Plates A->C B Prepare Fungal Inoculum D Spot Inoculate Plates B->D C->D E Incubate Plates D->E F Read MIC E->F

Caption: Workflow for the agar dilution MIC assay.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against susceptible fungal pathogens. The choice of method will depend on the specific experimental needs. Accurate determination of the MIC is essential for understanding the potency of this compound and for its potential applications in agricultural and pharmaceutical research. It is crucial to maintain aseptic techniques and use appropriate controls to ensure the validity of the results.

References

Application Notes and Protocols for Polyoxin B in Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin B is a peptidyl nucleoside antibiotic isolated from Streptomyces cacaoi.[1][2] It is a potent and specific inhibitor of chitin (B13524) synthase, an essential enzyme responsible for the biosynthesis of chitin.[2][3] Chitin is a vital structural component of the fungal cell wall but is absent in vertebrates, making chitin synthase an attractive target for selective antifungal agents.[2][4] Due to its specific mechanism of action, this compound is a valuable tool for in vitro and in vivo studies of fungal growth inhibition, cell wall integrity, and for screening new antifungal compounds.[1][5]

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthase.[2][6] Its structure mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's active site.[2] This binding event blocks the polymerization of N-acetylglucosamine into chitin chains, leading to a compromised cell wall, osmotic instability, and ultimately, inhibition of fungal growth.[6][7] The inhibition of chitin synthesis can result in an accumulation of the precursor UDP-GlcNAc within the fungal cell.[6]

cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Polymerization Blocked_Synthase Inhibited Chitin Synthase Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Polyoxin_B->Blocked_Synthase Competitively binds to active site

Caption: Competitive inhibition of chitin synthase by this compound.

Antifungal Activity of this compound

This compound exhibits potent antifungal activity against a range of phytopathogenic fungi.[1] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal SpeciesTypical MIC Range (µg/mL)Reference
Alternaria alternata0.1 - 10[1]
Botrytis cinerea0.1 - 10[1]
Fusarium oxysporum0.1 - 10[1]
Alternaria kikuchiana>50% inhibition at 10µM[6]
Rhizoctonia solaniEffective in vivo[1]

Note: MIC values can vary depending on the specific fungal strain and the testing conditions used.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi and can be adapted for use with this compound.[8][9][10]

Materials
  • This compound (powder form)

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate of interest

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water or appropriate solvent (e.g., ddH2O for this compound)[11]

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile pipettes and tips

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.[9]

    • Dissolve in sterile distilled water to create a high-concentration stock solution (e.g., 1000 µg/mL).[11]

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an SDA plate until sufficient sporulation is observed.[8]

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension with a spectrophotometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[10][12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentration in each well.

  • Incubation:

    • Seal the plate or place it in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.[10][13]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control well.[8]

    • Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

start Start prep_polyoxin Prepare this compound Stock Solution start->prep_polyoxin prep_inoculum Prepare Fungal Inoculum (0.4x10⁴ to 5x10⁴ CFU/mL) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate prep_polyoxin->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 35°C, 48h) inoculate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Data Analysis and Interpretation

The primary endpoint of this assay is the MIC value. For some applications, a Minimum Fungicidal Concentration (MFC) may also be determined. This is achieved by sub-culturing the contents of wells showing no visible growth onto fresh agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the sub-culture.[10][14]

Considerations and Troubleshooting

  • Solubility: Ensure this compound is fully dissolved in the chosen solvent before preparing dilutions.

  • Inoculum Density: Accurate inoculum preparation is critical for reproducible results.[13]

  • Incubation Time: The incubation period may need to be optimized depending on the fungal species being tested.[13]

  • Trailing Growth: Some fungi may exhibit "trailing," where a small amount of residual growth occurs over a range of concentrations. In such cases, the MIC is typically read as the concentration with approximately 50% growth inhibition.[8]

  • Quality Control: Include reference strains with known MIC values to ensure the validity of the assay.

References

Application Notes and Protocols for Polyoxin B in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyoxin (B77205) B is a peptidyl nucleoside antibiotic that belongs to a group of related metabolites isolated from the soil bacterium Streptomyces cacaoi var. asoensis.[1][2] It is widely used in agriculture as a potent and selective fungicide.[3] Its efficacy stems from a specific mode of action that targets a biochemical pathway essential for fungal survival but absent in plants and vertebrates, making it a safe and effective option for crop protection.[4][5] Polyoxin B is particularly effective against a range of phytopathogenic fungi, including those responsible for powdery mildew, rice sheath blight, and various leaf spot diseases.[2][6] These application notes provide a comprehensive overview of this compound's mechanism, quantitative efficacy data, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound functions as a potent competitive inhibitor of the enzyme chitin (B13524) synthase.[7][8][9] Chitin is a crucial structural polymer of N-acetylglucosamine that forms the primary component of fungal cell walls.[4][8] The structural similarity between this compound and the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the enzyme's active site.[4][8] This binding event blocks the polymerization of N-acetylglucosamine into chitin chains.

The inhibition of chitin synthesis disrupts the formation and integrity of the fungal cell wall, especially during active growth phases like hyphal tip extension and septum formation.[2][9] This leads to morphological abnormalities such as swelling of germ tubes and hyphae, and ultimately results in a fungistatic effect, suppressing the growth and proliferation of the pathogen.[9][10] Because this action is highly specific to chitin synthesis, this compound exhibits low toxicity to mammals, fish, and plants.[2]

PolyoxinB_Mechanism cluster_FungalCell Fungal Cell Cytoplasm cluster_CellWall Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site PolyoxinB This compound PolyoxinB->ChitinSynthase Competitively binds Chitin Chitin Polymer ChitinSynthase->Chitin Catalyzes Synthesis DisruptedWall Disrupted Cell Wall (Swelling, Lysis) ChitinSynthase->DisruptedWall Inhibition of Synthesis

Caption: Competitive inhibition of chitin synthase by this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound against various fungal pathogens and its enzymatic inhibition properties.

Table 1: In Vitro Antifungal Activity of this compound

Fungal Species Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Alternaria alternata 0.1 - 10 [11]
Botrytis cinerea 0.1 - 10 [11]

| Fusarium oxysporum | 0.1 - 10 |[11] |

Table 2: In Vivo Disease Control with this compound

Crop Pathogen Application Rate (µg/mL) Protection Level (%) Reference

| Cucumber, Rice, Apple | Erysiphe graminis, Rhizoctonia solani | 100 - 500 | 70 - 95 |[11] |

Table 3: Inhibition of Chitin Synthesis and Spore Germination

Fungal Species Parameter This compound Concentration Inhibition (%) Reference
Alternaria kikuchiana (sensitive strains) Glucosamine-¹⁴C Incorporation 10 µM > 50 [7][12]
Pyricularia oryzae Chitin Synthase Activity Not specified > 80 [2]
Uncinula necator Conidia Germination 1 mg/L 52.5 [6]
Uncinula necator Conidia Germination 10 mg/L 76.6 [6]

| Uncinula necator | Conidia Germination | 100 mg/L | 100 |[6] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from methodologies used to assess chitin synthase inhibitors.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against chitin synthase.

Materials:

  • Crude chitin synthase (CHS) enzyme extract from a target fungus (e.g., Sclerotinia sclerotiorum).

  • This compound standard.

  • 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).

  • Substrate solution: 8 mM UDP-GlcNAc, 3.2 mM CoCl₂, 80 mM GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).

  • Stop solution.

  • HRP-conjugated WGA and HRP substrate.

  • Plate reader.

Methodology:

  • Enzyme Preparation: Culture the target fungus (e.g., S. sclerotiorum) in Potato Dextrose Broth at 23°C for 36 hours. Harvest mycelia and prepare a crude enzyme extract.[13]

  • Compound Preparation: Dissolve this compound in DMSO and prepare a series of dilutions (e.g., ranging from 1 to 300 µg/mL) in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzymatic Reaction:

    • To each well of the WGA-coated 96-well plate, add 48 µL of the crude CHS enzyme solution.

    • Add 2 µL of the this compound dilution (or DMSO for control).

    • Initiate the reaction by adding 50 µL of the premixed substrate solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add HRP-conjugated WGA to each well and incubate to allow binding to the newly synthesized chitin.

    • Wash the plate again and add the HRP substrate. Incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance (which is proportional to chitin synthesis) against the log of the this compound concentration.

    • Calculate the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in chitin synthase activity.[8]

Protocol 2: In Vivo Efficacy Trial in a Greenhouse Setting

Objective: To evaluate the protective efficacy of this compound against a fungal pathogen on a host plant.

Materials:

  • Healthy, susceptible host plants (e.g., cucumber, apple seedlings).

  • Active culture of a pathogenic fungus (e.g., Podosphaera xanthii for cucumber powdery mildew).

  • This compound formulation (e.g., wettable powder).

  • Pressurized sprayer.

  • Controlled environment greenhouse or growth chamber.

Methodology:

  • Plant Preparation: Grow plants to a suitable stage (e.g., 3-4 true leaves). Randomly assign plants to treatment and control groups.

  • Treatment Application:

    • Prepare aqueous solutions of this compound at desired concentrations (e.g., 100, 250, 500 µg/mL).[11] Include a surfactant if required by the formulation.

    • Spray the plants with the this compound solutions until foliage is thoroughly covered. Control plants should be sprayed with water (and surfactant, if used).

    • Allow plants to dry completely.

  • Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration.

    • Inoculate all plants (both treated and control) by spraying the spore suspension evenly over the leaves.

  • Incubation:

    • Place the plants in a growth chamber or greenhouse with conditions of temperature and humidity optimal for disease development.

  • Disease Assessment:

    • After a set incubation period (e.g., 7-14 days), assess the disease severity. This can be done by visually estimating the percentage of leaf area covered by the fungal growth or by counting the number of lesions per leaf.

  • Data Analysis:

    • Calculate the percent disease control for each treatment using the formula: % Control = [(Severity_Control - Severity_Treated) / Severity_Control] * 100

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Experimental_Workflow start Start: Healthy Plants prep 1. Plant Propagation & Acclimatization start->prep grouping 2. Randomization into Treatment & Control Groups prep->grouping treatment 3. Application of this compound (Foliar Spray) grouping->treatment control 3. Application of Control (Water/Vehicle) grouping->control inoculation 4. Pathogen Inoculation (All Groups) treatment->inoculation control->inoculation incubation 5. Incubation under Optimal Disease Conditions inoculation->incubation assessment 6. Disease Severity Assessment incubation->assessment analysis 7. Data Analysis (% Protection Calculation) assessment->analysis end End: Efficacy Results analysis->end

Caption: Generalized workflow for in vivo efficacy testing.

References

Application Notes: Polyoxin B as a Tool for Fungal Genetics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyoxin (B77205) B is a peptidyl-pyrimidine nucleoside antibiotic produced by the bacterium Streptomyces cacaoi var. asoensis.[1][2] It is a potent and specific inhibitor of chitin (B13524) synthase, a crucial enzyme responsible for synthesizing chitin, an essential structural component of the fungal cell wall.[][4] Because chitin is absent in mammals and plants, its biosynthetic pathway is an excellent target for developing selective antifungal agents.[4][5] Polyoxin B's specific mechanism of action makes it an invaluable tool in fungal genetics for selecting mutants, studying cell wall integrity pathways, and elucidating the roles of different chitin synthase isoenzymes.[6][7]

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthase.[6][8] Its structure mimics that of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[4][8] By binding to the active site of chitin synthase, this compound blocks the polymerization of UDP-GlcNAc into chitin chains.[8] This inhibition disrupts cell wall construction, leading to morphological abnormalities like swelling of hyphal tips and germ tubes, and ultimately, growth inhibition.[9] The accumulation of the precursor UDP-GlcNAc is a direct consequence of this enzymatic blockage.[6]

G cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Binds to active site Chitin Chitin Polymer (Cell Wall Component) ChitinSynthase->Chitin Polymerizes Blocked Inhibition of Chitin Synthesis ChitinSynthase->Blocked PolyoxinB This compound (Structural Analog) PolyoxinB->ChitinSynthase Competitively binds

Mechanism of this compound as a competitive inhibitor of chitin synthase.

Applications in Fungal Genetics

  • Selection of Transformants: In organisms with inherent sensitivity to this compound, a gene conferring resistance can be used as a selectable marker for genetic transformation.

  • Sensitized Genetic Screens: this compound can be used at sub-lethal concentrations to sensitize fungi to mutations in genes related to cell wall integrity, stress response, or drug transport. This approach allows for the identification of genes that are not essential under normal conditions but become critical when the cell wall is compromised. Key signaling pathways that regulate chitin synthase, such as the PKC, HOG, and Calcineurin pathways, are common targets for such screens.[8]

  • Studying Chitin Synthase Isoenzymes: Many fungi possess multiple chitin synthase genes (e.g., Saccharomyces cerevisiae has three, Aspergillus species have eight).[5][7] this compound can be used to study the specific roles and differential sensitivities of these isoenzymes.

  • Elucidating Resistance Mechanisms: Comparing this compound-sensitive and resistant strains can reveal mechanisms of antifungal resistance, such as reduced drug penetration through the cell membrane.[6]

Quantitative Data: In Vitro Efficacy of Polyoxins

The efficacy of this compound and its related compound Polyoxin D varies significantly across different fungal species. The following table summarizes reported minimum inhibitory concentrations (MIC) and half-maximal effective concentrations (EC50).

CompoundFungal SpeciesEfficacy (Concentration)Notes
This compound Rhizoctonia solani>200 µg/ml (MIC)Relatively low efficacy.[]
This compound Sclerotinia sclerotiorum20-50 µg/ml (MIC)Significant inhibition at lower doses.[]
This compound Alternaria kikuchiana (sensitive)~25 µM (MIC)Inhibits mycelial growth.[6]
Polyoxin D Rhizoctonia solani≤1.562 ppm (EC50)High activity against this genus.[9]
Polyoxin D Botrytis cinerea0.59 - 5.8 ppm (EC50)Efficacy varies between field isolates.[9]
Polyoxin D Pyricularia oryzae0.1 ppmCauses hyphal swelling.[9]

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a method to determine the MIC of this compound against a filamentous fungus, adapted from standard antifungal susceptibility testing procedures.

Materials:

  • This compound (CAS 19396-06-6)

  • Sterile distilled water or appropriate solvent

  • Fungal strain of interest

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • RPMI-1640 liquid medium (or other suitable broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on a PDA plate for 7-10 days at 35°C to obtain fresh conidia.[10]

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of approximately 0.4 to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[10]

  • Drug Dilution:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Perform a serial two-fold dilution of this compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Add 100 µL of each drug dilution to the appropriate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, absorbance can be read using a plate reader.

Protocol 2: Sensitized Screen for Cell Wall Integrity Mutants

This protocol describes a workflow for identifying gene deletion mutants with increased sensitivity to this compound, indicating a role in cell wall integrity or stress response.

Materials:

  • A fungal gene deletion library (e.g., in Saccharomyces cerevisiae or Aspergillus nidulans)

  • Solid growth medium (e.g., YPD for yeast, complete medium for filamentous fungi)

  • This compound

  • Replicating plating tool (e.g., velveteen or pin tool)

  • Control plates (medium only) and test plates (medium + sub-lethal this compound)

Procedure:

  • Determine Sub-lethal Concentration: First, perform a dose-response curve on the wild-type (WT) strain to find a sub-lethal concentration of this compound that causes a slight, but not complete, inhibition of growth.

  • Library Replication:

    • Arrange the gene deletion mutant library in a 96- or 384-well format.

    • Using a replicator, pin the mutants onto a control plate (solid medium without the drug).

    • Immediately after, pin the same mutants onto a test plate containing the pre-determined sub-lethal concentration of this compound.

  • Incubation: Incubate both plates at the optimal growth temperature for 2-5 days.

  • Hit Identification:

    • Compare the growth of mutants on the test plate to their growth on the control plate.

    • Mutants that show significantly less growth (or no growth) on the this compound plate compared to the control plate are considered "hits." These genes are potentially involved in mitigating cell wall stress.

  • Hit Confirmation: Re-streak the identified hits from the original library onto fresh control and test plates to confirm their hypersensitivity to this compound.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Mutant Library (96-well format) C 3. Replicate Mutants onto both plates A->C B 2. Prepare Plates: - Control (No Drug) - Test (Sub-lethal this compound) B->C D 4. Incubate Plates (2-5 days) C->D E 5. Compare Growth on Control vs. Test Plate D->E F 6. Identify 'Hits' (Hypersensitive Mutants) E->F G 7. Confirm Phenotype of Hits F->G

Workflow for a sensitized genetic screen using this compound.

References

Application Notes: Protocols for Dissolving and Storing Polyoxin B Solutions

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Polyoxin (B77205) B is a peptidyl nucleoside antibiotic isolated from the bacterium Streptomyces cacaoi.[1] It is a potent and specific inhibitor of the enzyme chitin (B13524) synthase, which is essential for the biosynthesis of chitin, a critical component of the fungal cell wall.[2][3][4] Due to its targeted mechanism of action and low toxicity to plants and animals, Polyoxin B is widely utilized in agricultural and research settings as an antifungal agent.[1][2] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

2.0 Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. The purity of commercially available this compound can be around 70%, which should be considered when preparing solutions.[1][][]

PropertyValueReference
CAS Number 19396-06-6[1][7]
Molecular Formula C₁₇H₂₅N₅O₁₃[1][7]
Molecular Weight 507.41 g/mol [][7]
Appearance Yellow or Colorless Powder[2][]
Melting Point 150-153 °C (decomposes)[8]
Solubility Soluble in water.[2][9] Soluble in DMSO.[]

3.0 Recommended Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water. Adjust calculations as necessary for different desired concentrations.

3.1 Materials

  • This compound powder

  • Sterile, nuclease-free water (ddH₂O)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

3.2 Experimental Protocol

  • Determine Mass: Calculate the required mass of this compound powder. For a 10 mg/mL stock solution in 5 mL of solvent, 50 mg of this compound is required.

    • Note: Account for the purity of the compound if it is less than 100%. For example, if the purity is 70%, use the following formula: Mass to Weigh = (Desired Final Concentration x Desired Volume) / Purity Mass to Weigh = (10 mg/mL x 5 mL) / 0.70 = 71.43 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of sterile water to the container with the this compound powder.

  • Mixing: Securely cap the container and vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for the application, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution as recommended in Section 4.0.

4.0 Storage and Stability

Proper storage is critical to maintain the biological activity of this compound. Below are the recommended storage conditions for both the solid compound and its solutions.

FormTemperatureDurationConditionsReference
Solid Powder 2°C to 8°CShort-term (days to weeks)Keep container tightly closed and dry.[7][10]
-20°CLong-term (months to years)Keep container tightly closed and dry.[1][]
Stock Solution (in water/buffer) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[9]

5.0 Mechanism of Action: Inhibition of Chitin Synthesis

This compound exerts its antifungal effect by inhibiting chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) from its activated precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] This inhibition is competitive with respect to UDP-GlcNAc.[3][4] By blocking chitin synthesis, this compound disrupts the formation of the fungal cell wall, leading to abnormal cell morphology and compromising cell integrity, ultimately inhibiting fungal growth.[4][11]

PolyoxinB_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->Inhibition Chitin Chitin (Fungal Cell Wall Component) Enzyme Chitin Synthase Enzyme->Inhibition Catalyzes PolyoxinB This compound (Competitive Inhibitor) PolyoxinB->Inhibition Inhibits Inhibition->Chitin

Caption: Competitive inhibition of chitin synthase by this compound.

6.0 Safety and Handling Precautions

Researchers should adhere to standard laboratory safety practices when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

  • Inhalation: Avoid inhaling dust. Handle the powder in a well-ventilated area or a chemical fume hood.[10][12]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10]

  • Handling: Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after use.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Polyoxin B as a Selective Agent in Fungal Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Polyoxin B as a selective agent in fungal culture media. This compound, a potent and specific inhibitor of chitin (B13524) synthase, serves as an invaluable tool for the selective cultivation of organisms that lack chitin in their cell walls, such as Oomycetes, and for the elimination of fungal contaminants from bacterial cultures.

Introduction

This compound is a peptidyl pyrimidine (B1678525) nucleoside antibiotic produced by the bacterium Streptomyces cacaoi var. asoensis. Its mode of action is the competitive inhibition of chitin synthase, a key enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin.[1] Chitin is an essential structural component of the cell walls of most fungi, but it is absent in bacteria and Oomycetes, which primarily utilize cellulose (B213188) and β-glucans for structural integrity. This selective toxicity makes this compound an effective agent for fungal growth control in various research and industrial applications.

Mechanism of Action

This compound's structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase, allows it to bind to the enzyme's active site. This competitive inhibition blocks the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, the inhibition of fungal growth.

Mechanism of Action of this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes synthesis Chitin_Synthase->Chitin Inhibition Polyoxin_B This compound (Competitive Inhibitor) Polyoxin_B->Chitin_Synthase Competitively binds to active site, blocking substrate

Caption: Competitive inhibition of chitin synthase by this compound.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungi to this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of fungal species. This data is essential for determining the appropriate concentration for selective media.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Alternaria alternata0.1 - 10[2]
Alternaria kikuchiana0.8[1]
Botrytis cinerea0.1 - 10[2]
Cochliobolus miyabeanus1.6[1]
Fusarium oxysporum0.1 - 10[2]
Pellicularia filamentosa1.6[1]
Piricularia oryzae6.25[1]

Note: MIC values can vary depending on the specific strain and the testing methodology used. It is recommended to perform a preliminary susceptibility test for the fungal species of interest.

Table 2: Organisms Not Susceptible to this compound
Organism GroupReason for Resistance
BacteriaLack of chitin in cell walls.
OomycetesCell walls primarily composed of cellulose and β-glucans.
Trichophyton spp.Not sensitive.[1]
Candida spp.Not sensitive.[1]
Aspergillus spp.Not sensitive.[1]
Penicillium spp.Not sensitive.[1]
Mucor spp.Not sensitive.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound for use in culture media.

Materials:

  • This compound powder (purity ~70% or higher)

  • Sterile Dimethyl Sulfoxide (DMSO)[2]

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate the required amount: Determine the desired concentration and volume of the stock solution. A common stock concentration is 10 mg/mL.

  • Dissolving the powder:

    • For a 10 mg/mL stock solution, weigh out 10 mg of this compound powder and place it in a sterile tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely.[2]

    • Alternatively, this compound is soluble in water. Dissolve the powder in sterile ddH₂O.

  • Sterilization: Filter-sterilize the this compound solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the stock solution at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 0-4°C is suitable.[2]

Workflow for this compound Stock Solution Preparation Start Start Weigh Weigh this compound powder Start->Weigh Dissolve Dissolve in sterile DMSO or ddH₂O Weigh->Dissolve Filter Filter-sterilize (0.22 µm filter) Dissolve->Filter Aliquot Aliquot into sterile tubes Filter->Aliquot Store Store at -20°C (long-term) or 0-4°C (short-term) Aliquot->Store End End Store->End

Caption: Preparation of this compound stock solution.

Protocol 2: Preparation of Fungal Selective Media

This protocol describes how to incorporate this compound into culture media to inhibit the growth of susceptible fungi.

Materials:

  • Prepared fungal culture medium (e.g., Potato Dextrose Agar (B569324)/Broth, Sabouraud Dextrose Agar/Broth)

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile flasks or bottles for media preparation

Procedure:

  • Prepare and autoclave the medium: Prepare the desired fungal culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the medium: Allow the autoclaved medium to cool to a temperature that is safe to handle but still molten (approximately 50-60°C).

  • Add this compound: Aseptically add the sterile this compound stock solution to the cooled medium to achieve the desired final concentration. Refer to Table 1 for guidance on effective concentrations. A common starting concentration is 10-50 µg/mL. Mix gently but thoroughly.

  • Pour plates or dispense broth: Pour the this compound-containing agar into sterile Petri dishes or dispense the broth into sterile tubes or flasks.

  • Storage: Store the prepared selective media at 4°C in the dark.

Protocol 3: Elimination of Fungal Contamination from Bacterial Cultures

This protocol provides a method for removing fungal contaminants from bacterial cultures using this compound.

Materials:

  • Bacterial culture contaminated with fungi

  • Appropriate bacterial culture medium (liquid or solid)

  • Sterile this compound stock solution (from Protocol 1)

Procedure:

  • Determine the appropriate this compound concentration: Based on the likely fungal contaminant (if known) or using a general effective range (e.g., 50-100 µg/mL), decide on the concentration of this compound to use. It is advisable to perform a small-scale test to ensure the chosen concentration does not inhibit the growth of the desired bacteria.

  • Prepare selective bacterial medium:

    • For liquid culture: Add the appropriate volume of sterile this compound stock solution to the sterile bacterial broth.

    • For solid culture: Add the sterile this compound stock solution to the molten bacterial agar medium after autoclaving and cooling.

  • Inoculate the selective medium: Inoculate the this compound-containing medium with the contaminated bacterial culture.

  • Incubate: Incubate the culture under the optimal conditions for bacterial growth.

  • Observe and subculture: Monitor the culture for the absence of fungal growth and the presence of healthy bacterial growth. It may be necessary to perform one or two subsequent passages on fresh selective medium to completely eliminate the fungal contaminant.

  • Confirm purity: After successful decontamination, streak the bacterial culture onto a non-selective fungal medium to confirm the absence of any remaining fungal contaminants.

Workflow for Fungal Decontamination of Bacterial Cultures Start Start: Contaminated Bacterial Culture Prepare_Media Prepare bacterial medium with this compound (50-100 µg/mL) Start->Prepare_Media Inoculate Inoculate selective medium with contaminated culture Prepare_Media->Inoculate Incubate Incubate at optimal conditions for bacteria Inoculate->Incubate Observe Observe for bacterial growth and absence of fungi Incubate->Observe Subculture Subculture onto fresh selective medium (if needed) Observe->Subculture Fungal growth still present Confirm Confirm purity on non-selective fungal medium Observe->Confirm No fungal growth Subculture->Incubate End End: Pure Bacterial Culture Confirm->End

Caption: Decontamination of bacterial cultures using this compound.

Stability and Storage

  • Powder: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[2]

  • Stock Solutions: Aqueous or DMSO stock solutions of this compound are stable for an extended period when stored at -20°C.[2] Polyoxins are reported to be stable in solution over a pH range of 1 to 8.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting

  • No inhibition of fungal growth:

    • The fungal species may be resistant to this compound. Confirm the identity of the fungus and check its known susceptibility.

    • The concentration of this compound may be too low. Increase the concentration in the medium.

    • The this compound may have degraded due to improper storage or handling. Prepare a fresh stock solution.

  • Inhibition of the desired organism (e.g., Oomycete or bacteria):

    • While unlikely for bacteria and Oomycetes, some unforeseen sensitivity may occur. Perform a toxicity test by plating the desired organism on a gradient of this compound concentrations to determine a non-inhibitory level.

Conclusion

This compound is a highly effective and specific inhibitor of chitin synthase, making it an indispensable tool for the selective cultivation and purification of various microorganisms. By following the protocols and guidelines outlined in these application notes, researchers can confidently utilize this compound to advance their work in mycology, microbiology, and drug development.

References

Application Notes and Protocols for Studying Chitin Synthesis Using Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin (B77205) B is a potent and specific competitive inhibitor of chitin (B13524) synthase, a crucial enzyme in the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the cell wall in the majority of fungi, but it is absent in vertebrates and mammals.[3][4] This makes chitin synthesis an ideal target for the development of antifungal agents.[3] Polyoxin B, a peptidyl nucleoside antibiotic, leverages its structural similarity to the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), to bind to the enzyme's active site and block the polymerization of chitin.[1][4] This inhibitory action leads to a compromised cell wall, rendering the fungus susceptible to osmotic stress and lysis, ultimately resulting in cell death.[5] These application notes provide detailed protocols for utilizing this compound as a tool to study chitin synthesis in fungi, assess its antifungal efficacy, and investigate its effects on fungal morphology.

Mechanism of Action

This compound acts as a competitive inhibitor of chitin synthase (EC 2.4.1.16).[2][6] Its molecular structure mimics that of the substrate UDP-GlcNAc, allowing it to bind to the active site of the enzyme.[1] This binding event prevents the transfer of N-acetylglucosamine from UDP-GlcNAA to the growing chitin chain, thereby halting cell wall synthesis.[6] The inhibition of chitin synthesis leads to an accumulation of UDP-GlcNAc within the fungal cell.[6]

cluster_0 Chitin Synthase Active Site cluster_1 Products UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Polyoxin_B This compound (Competitive Inhibitor) Polyoxin_B->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Polymerization UDP UDP Chitin_Synthase->UDP No_Reaction Inhibition of Chitin Synthesis Chitin_Synthase->No_Reaction

Mechanism of this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound against chitin synthase has been quantified for various fungal species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to assess its potency.

Fungal SpeciesEnzyme/OrganismIC50KiReference(s)
Sclerotinia sclerotiorumChitin Synthase0.19 mM-[7]
Neurospora crassaChitin Synthetase-1.40 x 10⁻⁶ M[8][9]
Mucor rouxiiChitin Synthetase-0.6 µM[8]
Alternaria kikuchiana (sensitive strains)Chitin Synthetase-0.89-1.86 x 10⁻⁶ M[6]
Candida albicansChitin Synthase 2 (CaChs2)-3.2 ± 1.4 μM[10]
Pyricularia oryzaeChitin Synthetase-2.95 x 10⁻⁸ M[6]

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive method to determine the IC50 value of this compound against chitin synthase.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Purified or crude chitin synthase enzyme preparation

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with WGA solution (e.g., 50 µg/mL in water).[7]

    • Incubate overnight at room temperature.[7]

    • Wash the wells with water and block with a BSA solution to prevent non-specific binding.[7]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing buffer, the chitin synthase enzyme preparation, and the substrate UDP-GlcNAc.[7]

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the enzyme-substrate mixture to the wells.[7]

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.[7]

  • Detection:

    • Wash the wells to remove unreacted substrate and unbound components.[7]

    • Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.[7]

    • Wash the wells again to remove unbound conjugate.[7]

    • Add the HRP substrate and incubate until a color change is observed.[7]

    • Stop the reaction with a stop solution.[7]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.[7]

    • Plot the absorbance (proportional to chitin synthesis) against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity.[7]

start Start plate_coating Plate Coating with WGA start->plate_coating blocking Blocking with BSA plate_coating->blocking reaction_setup Reaction Setup: Enzyme, Substrate, this compound blocking->reaction_setup incubation Incubation for Chitin Synthesis reaction_setup->incubation detection Detection with WGA-HRP incubation->detection data_analysis Data Analysis and IC50 Calculation detection->data_analysis end End data_analysis->end

In Vitro Chitin Synthase Inhibition Assay Workflow.
In Vivo Antifungal Efficacy in a Murine Model

This protocol provides a generalized framework for assessing the in vivo efficacy of this compound in a mouse model of systemic fungal infection.

Materials:

  • Specific pathogen-free mice

  • Fungal pathogen (e.g., Candida albicans)

  • This compound formulation for injection

  • Vehicle control

  • Sterile saline

  • Standard laboratory animal housing and care facilities

Procedure:

  • Infection:

    • Induce a systemic infection in mice via intravenous injection of a standardized inoculum of the fungal pathogen.

  • Treatment:

    • Administer this compound at various doses to different groups of infected mice.

    • Include a control group receiving a vehicle and another untreated control group.

    • The route of administration (e.g., intravenous, intraperitoneal) and dosing schedule will depend on the specific experimental design.

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness, body weight changes, and mortality for a specified period (e.g., 14-21 days).

  • Endpoint Analysis:

    • At the end of the study, or upon euthanasia of moribund animals, harvest target organs (e.g., kidneys, brain, lungs).

    • Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates on appropriate growth media and counting colony-forming units (CFUs).

  • Data Analysis:

    • Compare the survival rates, clinical scores, and fungal burden in the this compound-treated groups with the control groups to evaluate the therapeutic efficacy.

Assessment of Fungal Morphology

This protocol outlines a method to observe the morphological changes in fungi upon treatment with this compound.

Materials:

  • Fungal culture

  • Liquid or solid growth medium

  • This compound

  • Microscope slides and coverslips

  • Microscope with differential interference contrast (DIC) or phase-contrast optics

  • Calcofluor White stain (optional, for visualizing chitin)

Procedure:

  • Fungal Culture:

    • Grow the fungus in a suitable liquid or on solid medium.

    • For filamentous fungi, allow for the development of mycelia. For yeasts, grow to the desired cell density.

  • Treatment:

    • Add this compound at a concentration known to inhibit growth (e.g., at or above the MIC value) to the fungal culture.

    • Incubate the treated culture under optimal growth conditions for a period sufficient to observe morphological changes (e.g., several hours to a day).

  • Microscopic Observation:

    • Take an aliquot of the treated fungal culture and place it on a microscope slide.

    • If desired, add a drop of Calcofluor White stain to visualize the cell wall and septa.

    • Cover with a coverslip and observe under the microscope.

    • Look for characteristic morphological aberrations such as swelling of hyphal tips, abnormal branching, and defects in septum formation.[11]

Signaling Pathways

The synthesis of chitin is a tightly regulated process that is influenced by various signaling pathways, particularly the Cell Wall Integrity (CWI) pathway. This pathway is activated in response to cell wall stress, which can be induced by antifungal agents like this compound.

cluster_0 Cell Wall Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Polyoxin_B This compound Cell_Wall_Damage Cell Wall Damage Polyoxin_B->Cell_Wall_Damage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Damage->Sensors Rho1_GTP Rho1-GTP Sensors->Rho1_GTP PKC1 PKC1 Rho1_GTP->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Increased Expression of Cell Wall Synthesis Genes (e.g., FKS1, CHS3) Transcription_Factors->Gene_Expression Chitin_Synthase_Activity Increased Chitin Synthase Activity Gene_Expression->Chitin_Synthase_Activity

Fungal Cell Wall Integrity Pathway.

Conclusion

This compound is an invaluable tool for studying the intricacies of chitin synthesis in fungi. Its specific mechanism of action allows for targeted investigations into the function of chitin synthase and the consequences of its inhibition. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of fungal biology and in the pursuit of novel antifungal therapies.

References

Application Notes and Protocols for Polyoxin B: Foliar and Soil Application Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyoxin (B77205) B is a peptidyl-pyrimidine nucleoside antibiotic isolated from the soil bacterium Streptomyces cacaoi var. asoensis.[1][2][3] It is a potent and specific fungicide widely used in agriculture to control various plant pathogenic fungi.[4][5] Its primary mode of action is the competitive inhibition of chitin (B13524) synthase, an essential enzyme responsible for the biosynthesis of chitin, a critical structural component of the fungal cell wall.[6][7][8][9][10] This targeted action makes it a selective agent, as chitin is absent in plants and vertebrates.[8][10] Polyoxin B demonstrates systemic and protective properties and is effective against pathogens such as Alternaria spp., powdery mildews, and Botrytis cinerea on a variety of fruits, vegetables, and ornamental plants.[1][4]

Mode of Action: Chitin Synthase Inhibition

This compound's structure mimics that of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[2][10] This structural similarity allows it to act as a competitive inhibitor, binding to the enzyme's active site and blocking the polymerization of UDP-GlcNAc into chitin chains.[6][7][10] This disruption of cell wall synthesis ultimately leads to abnormal fungal morphology, such as swelling in germ tubes and hyphae, and inhibition of fungal growth and sporulation.[5][11]

cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Enzyme Chitin Synthase UDP_GlcNAc->Enzyme Binds to Active Site Chitin Chitin (Fungal Cell Wall Component) Enzyme->Chitin Catalyzes Polymerization PolyoxinB This compound (Competitive Inhibitor) PolyoxinB->Enzyme Competitively Binds & Inhibits

Caption: this compound competitively inhibits chitin synthase, blocking cell wall formation.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies involving this compound.

Table 1: Efficacy of Foliar this compound Application

Target PathogenHost PlantThis compound ConcentrationEfficacy / ObservationReference
Podosphaera leucotrichaAppleAlternating with MyclobutanilProvided the best control of powdery mildew.[12]
Sphaerotheca pannosaNectarine0.0125% - 0.05% (v/v)Better control than standard SI fungicides.[12]
Uncinula necatorGrapevine1 mg/L (1 ppm)52.5% inhibition of conidia germination.[12]
Uncinula necatorGrapevine10 mg/L (10 ppm)76.6% inhibition of conidia germination.[12]
Uncinula necatorGrapevine100 mg/L (100 ppm)100% inhibition of conidia germination; >90% protection.[12]
Podosphaera xanthiiCucumber50 ppmInhibited conidial formation by 98.8%.[5]
Various FungiRice125 - 500 ppmNo phytotoxic signs observed after 12 days.[3]

Table 2: Dissipation and Residue Data for this compound

Application MethodApplication Rate (a.i.)MatrixHalf-Life (t½)Terminal ResidueReference
Foliar Spray150 g/ha & 225 g/haCucumber2.5 - 5.0 days<0.05 mg/kg after 3-5 days[13][14]
Soil (from foliar spray)150 g/ha & 225 g/haSoil2.5 - 5.0 daysNot specified[13][14]

Experimental Protocols

Protocol 1: Greenhouse Efficacy of Foliar this compound Application

This protocol is designed to assess the protective and curative efficacy of foliar-applied this compound against a target fungal pathogen, such as powdery mildew on grapevines.

1. Materials and Reagents:

  • This compound standard or commercial formulation (e.g., 10% wettable powder).[15]

  • Healthy, susceptible host plants (e.g., grapevine, cucumber seedlings).

  • Fungal pathogen culture (e.g., Uncinula necator, Podosphaera xanthii).

  • Sterile deionized water.

  • Wetting agent/adjuvant (optional, check formulation recommendations).

  • Pressurized spray bottles or a precision sprayer.

  • Controlled environment growth chamber or greenhouse.

2. Preparation of this compound Solutions:

  • Calculate the required amount of this compound to prepare stock solutions. For example, to make a 100 mg/L (100 ppm) solution from a 10% powder, dissolve 1 gram of the powder in 1 liter of deionized water.

  • Prepare a dilution series to test multiple concentrations (e.g., 1, 10, 50, 100 mg/L).[12]

  • Include a control group to be sprayed with water only.

  • If using a wetting agent, add it to all solutions, including the control, at the recommended rate.

3. Experimental Design and Plant Treatment:

  • Use a completely randomized design with a sufficient number of replicate plants per treatment group (n ≥ 5).

  • For Protective Assay: Spray plants with the this compound solutions until foliage is thoroughly wet but before runoff occurs. Allow the foliage to dry completely (approx. 24 hours). Then, inoculate the plants with a suspension of fungal spores (e.g., 1 x 10⁵ spores/mL).[7]

  • For Curative Assay: First, inoculate the plants with the fungal pathogen. After a set incubation period to allow for infection establishment (e.g., 48-72 hours), apply the this compound treatments.[12]

4. Incubation and Disease Assessment:

  • Maintain plants in a controlled environment with optimal conditions for disease development (e.g., 25°C/17°C day/night, 70% relative humidity for powdery mildew).[16]

  • After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by visually rating the percentage of leaf area covered by the fungus or by counting the number of lesions per leaf.

  • Calculate the percent disease control for each treatment relative to the water-sprayed control group.

cluster_workflow Foliar Application Efficacy Workflow A 1. Prepare this compound Dilution Series (e.g., 1-100 mg/L) B 2. Group Plants (Treatment & Control) A->B C 3. Apply Treatment (Foliar Spray to Runoff) B->C H Inoculate First (Curative Assay) B->H D 4. Inoculate with Pathogen (Protective Assay) C->D Wait 24h E 5. Incubate in Controlled Environment D->E F 6. Assess Disease Severity (7-14 days post-inoculation) E->F G 7. Analyze Data & Calculate Efficacy F->G H->C Wait 48-72h

Caption: Workflow for assessing the efficacy of foliar-applied this compound.

Protocol 2: Field Dissipation of this compound in Soil and Crops

This protocol is adapted from studies analyzing the environmental fate of this compound after application.[13][14] It is designed to determine the half-life of the compound in a specific crop and soil type.

1. Materials and Equipment:

  • Commercial this compound formulation.

  • Calibrated sprayer for field application.

  • Materials for plot demarcation (stakes, measuring tape).

  • Soil sampling tools (auger, core sampler).

  • Sterile bags for sample collection.

  • Freezer (-20°C) for sample storage.

  • Analytical equipment for residue analysis (LC-MS/MS).

2. Experimental Site and Setup:

  • Select a suitable field site and establish experimental plots (e.g., 20 m² per plot) with buffer zones to prevent spray drift.[13]

  • Prepare the soil and plant the desired crop (e.g., cucumber) according to standard agricultural practices.

  • Establish control plots that will not be treated with this compound.

3. Application of this compound:

  • Apply this compound at a known rate, typically the highest recommended dosage for the crop (e.g., 225 g a.i./ha).[13]

  • Apply the formulation as a foliar spray, ensuring even coverage over the plant canopy.

4. Sample Collection:

  • Collect initial samples (crop and soil) from the plots immediately after the spray has dried (t=2 hours). This serves as the baseline residue level.

  • Collect subsequent samples at predetermined intervals to track dissipation. A typical schedule would be 1, 3, 5, 10, and 14 days after application.[13]

  • For each plot and time point, collect a representative sample by pooling subsamples (e.g., ~2 kg of crop material and ~500 g of soil collected from five random points).[13]

  • Immediately place samples in labeled bags and store them frozen at -20°C until analysis to prevent degradation.

5. Sample Preparation and Analysis:

  • Homogenize the collected samples.

  • Extract this compound using a validated method, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. A common extraction solvent is 1% formic acid in ultrapure water.[13][14]

  • Quantify the concentration of this compound in the extracts using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

  • Use the concentration data over time to calculate the dissipation kinetics and the half-life (t½) of this compound in both the crop and soil matrices.

cluster_workflow Soil & Crop Dissipation Study Workflow A 1. Establish Field Plots (e.g., 20 m²) B 2. Apply this compound (e.g., 225 g a.i./ha) A->B C 3. Collect Soil & Crop Samples (Timepoints: 2h, 1, 3, 5, 10, 14 days) B->C D 4. Store Samples (-20°C) C->D E 5. Extract with QuEChERS & Analyze via LC-MS/MS D->E F 6. Calculate Dissipation Rate & Half-Life (t½) E->F

Caption: Workflow for a field study on this compound dissipation.

References

Application Notes and Protocols for Polyoxin B in Controlling Fungal Diseases in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing Polyoxin B, a potent and specific inhibitor of chitin (B13524) synthase, for the control of fungal diseases in a laboratory environment.

Introduction to this compound

This compound is a nucleoside peptide antibiotic produced by the bacterium Streptomyces cacaoi var. asoensis. Its primary mechanism of action is the competitive inhibition of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] This specific mode of action makes this compound an effective and selective agent against a variety of filamentous fungi.[2] It is particularly useful in research settings for studying fungal cell wall integrity, screening for new antifungal compounds, and as a selection agent.

Mechanism of Action

This compound functions as a competitive inhibitor of the enzyme chitin synthase.[3] Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), into chitin chains. Due to its structural similarity to UDP-GlcNAc, this compound binds to the active site of chitin synthase, thereby blocking the synthesis of chitin. This disruption of the cell wall leads to morphological abnormalities, such as swelling and bursting of hyphal tips, and ultimately inhibits fungal growth.[3]

PolyoxinB_Mechanism cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Inhibition Competitive Inhibition MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardized Concentration) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Microtiter Plate prep_inoculum->prep_dilutions inoculate Inoculate Microtiter Plate with Fungal Suspension prep_dilutions->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at Optimal Temperature and Time controls->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Application Note: Determination of Polyoxin B in Agricultural Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and reliable method for the quantitative determination of Polyoxin B in agricultural samples, such as cucumber and soil, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimal matrix effects.[1][2][3] Chromatographic separation is achieved on a HILIC column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis and residue monitoring of this compound in agricultural and environmental matrices.

Introduction

This compound is a peptidyl nucleoside antibiotic used as a fungicide to control various plant diseases.[3] Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and assessing environmental impact. This application note details a robust LC-MS/MS method for the accurate quantification of this compound. The hydrophilic nature of this compound presents challenges for extraction and chromatographic retention.[1][4] The described method overcomes these challenges through an optimized sample preparation procedure and the use of a HILIC column for reliable separation.

Experimental

Reagents and Materials
  • This compound standard (29% purity)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • C18 solid-phase extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

Instrumentation
  • LC System: Agilent 1290 Series Rapid Resolution LC System or equivalent[2][3]

  • MS System: Agilent G6460C Triple Quadrupole LC/MS or equivalent[2]

  • Analytical Column: Poroshell 120 HILIC column (50 mm × 0.21 mm, 2.7 µm)[2]

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 5 g of the homogenized sample (e.g., cucumber or soil) into a 50 mL centrifuge tube.[1]

  • Extraction: Add 5 mL of 1% formic acid in ultrapure water to the tube.[1][2][3]

  • Shaking: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4500 rpm for 3 minutes.[3]

  • Cleanup (Reversed-dSPE): Transfer 1.5 mL of the supernatant to a 2.0 mL microcentrifuge tube containing 20 mg of C18 sorbent.[1][3]

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.[3]

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[3]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnPoroshell 120 HILIC (50 mm × 0.21 mm, 2.7 µm)[2]
Mobile Phase0.1% Formic acid in water:Methanol (60:40, v/v)[2]
Flow Rate0.2 mL/min[2]
Column Temperature25 °C[2]
Injection Volume2 µL[2]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeESI Positive (ESI+)[1][2]
Nebulizer GasNitrogen[2]
Nebulizer Pressure15 psi[2]
Drying GasNitrogen[2]
Drying Gas Flow13 L/min[2]
Drying Gas Temp.350 °C[2]
Capillary Voltage2.0 kV[5]
MS1/MS2 ResolutionUnit[2]
MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. This compound was monitored using Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound508.2 ([M+H]⁺)[1]366.3[1]305.3[1]

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 4: Method Performance Summary

ParameterResult
Linearity (R²)0.998[1]
LOD (mg/kg)0.003[1][2][6]
LOQ (mg/kg)0.01[1][2][6]
Recovery (%)83.0% - 112.1%[1][2][3]
Precision (RSD, %)3.0% - 5.2%[1][2][3]

The calibration curve for this compound demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace levels of the analyte. The recovery and precision data, obtained from spiked samples at three concentration levels (0.01, 0.1, and 1 mg/kg), meet the requirements for residue analysis.[1]

Experimental Workflow

PolyoxinB_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample (5g Cucumber or Soil) Extraction Add 5 mL 1% Formic Acid in Ultrapure Water Sample->Extraction Vortex1 Vortex 1 min Extraction->Vortex1 Centrifuge1 Centrifuge 4500 rpm, 3 min Vortex1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Cleanup Reversed-dSPE (1.5 mL Supernatant + 20 mg C18) Supernatant1->Cleanup Vortex2 Vortex 1 min Cleanup->Vortex2 Centrifuge2 Centrifuge 8000 rpm, 5 min Vortex2->Centrifuge2 Filtration Filter (0.22 µm) Centrifuge2->Filtration LC_Vial Transfer to LC Vial Filtration->LC_Vial LC_Injection Inject 2 µL into LC-MS/MS System LC_Vial->LC_Injection Analysis Chromatography HILIC Column Separation LC_Injection->Chromatography Detection Triple Quadrupole MS (ESI+, MRM Mode) Chromatography->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the determination of this compound in cucumber and soil samples. The modified QuEChERS sample preparation is effective for extracting the hydrophilic analyte, and the use of a HILIC column ensures good chromatographic performance. The method has been successfully validated and can be applied for routine monitoring of this compound residues in agricultural and environmental samples.[1][4]

References

Troubleshooting & Optimization

Troubleshooting Polyoxin B insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Polyoxin (B77205) B.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Polyoxin B in water?

A1: There are conflicting reports regarding the precise aqueous solubility of this compound, which may depend on the purity and formulation of the compound. While generally described as highly soluble in water[1][2], quantitative data varies. One source indicates a solubility of 2470 mg/L at 20°C and pH 7, which is approximately 4.87 mM.[3] Another source reports a much higher solubility of 1.97 M.[4] This discrepancy highlights the importance of starting with small-scale solubility tests for your specific batch of this compound. It is practically insoluble in common organic solvents like methanol, ethanol, and acetone.[1][2]

Q2: I am observing incomplete dissolution of this compound in water. What are the common causes?

A2: Several factors can contribute to the incomplete dissolution of this compound in aqueous solutions:

  • Formulation: this compound is often available as a wettable powder (WP) for agricultural use.[2][3][5] These formulations contain additives and carriers that may not be fully soluble in water, leading to a cloudy suspension rather than a clear solution. For laboratory experiments requiring a true solution, it is advisable to use a high-purity or technical-grade this compound.

  • pH of the Solution: this compound is most stable in acidic to neutral solutions (pH 1-8).[1] It is unstable in alkaline solutions, which can lead to degradation and potential precipitation.[2] Ensure your aqueous solvent has a pH within the stable range.

  • Concentration: You may be exceeding the solubility limit of your specific batch of this compound in the chosen volume of solvent.

  • Aggregation: At high concentrations, molecules of this compound may aggregate, preventing complete dissolution.

Q3: Can I heat the solution to aid dissolution?

A3: Gentle warming can be attempted to aid dissolution, but it should be done with caution. This compound solutions are stable at room temperature.[2] Prolonged exposure to high temperatures could potentially degrade the compound. It is recommended to warm the solution gently (e.g., to 37°C) and for a short duration.

Q4: How should I prepare a stock solution of this compound for in vitro assays?

A4: For preparing a stock solution for in vitro assays, it is crucial to use high-purity this compound.

  • Start by attempting to dissolve the compound in a neutral buffer, such as a phosphate (B84403) or HEPES buffer at pH 7.

  • If insolubility is observed, consider using a slightly acidic buffer (e.g., pH 6.0). For some applications, dissolving in water with 1% formic acid has been used for extraction and analysis.[1][6]

  • For difficult-to-dissolve batches, sonication can be a useful technique to break up aggregates and facilitate dissolution.

  • Once dissolved, it is recommended to sterilize the solution by filtration through a 0.22 µm filter.

Q5: How should I store aqueous solutions of this compound?

A5: Aqueous solutions of this compound should be stored at -20°C for long-term storage.[7] For short-term storage, refrigeration at 2-8°C is also an option.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Troubleshooting Guides

Issue 1: White Precipitate or Cloudiness Observed Upon Dissolving this compound Powder

This is a common issue, particularly when using wettable powder formulations. The following workflow can help diagnose and resolve the problem.

start Insolubility Observed: Precipitate or Cloudiness check_formulation Is the this compound a wettable powder (WP)? start->check_formulation wp_insoluble Insoluble components are likely additives from the WP formulation. Consider centrifugation or filtration. check_formulation->wp_insoluble Yes check_ph Is the aqueous solution pH between 1 and 8? check_formulation->check_ph No (Technical Grade) use_tech_grade For a true solution, use technical grade this compound. wp_insoluble->use_tech_grade solution_achieved Clear Solution Achieved use_tech_grade->solution_achieved alkaline_degradation Alkaline pH (>8) can cause degradation and precipitation. check_ph->alkaline_degradation No check_concentration Is the concentration exceeding the expected solubility limit? check_ph->check_concentration Yes adjust_ph Adjust pH to neutral or slightly acidic (e.g., pH 6-7). adjust_ph->solution_achieved alkaline_degradation->adjust_ph reduce_concentration Decrease the concentration or increase the solvent volume. check_concentration->reduce_concentration Yes sonicate Apply sonication to break up aggregates. check_concentration->sonicate No reduce_concentration->solution_achieved gentle_warming Gently warm the solution (e.g., to 37°C) briefly. sonicate->gentle_warming gentle_warming->solution_achieved UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Catalyzes polymerization Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition Fungal_Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin_Chain->Fungal_Cell_Wall Incorporated into Cell_Lysis Cell Lysis and Fungal Cell Death Fungal_Cell_Wall->Cell_Lysis Compromised Integrity Leads to

References

Technical Support Center: Optimizing Polyoxin B for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyoxin B for effective fungal inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1] It acts as a competitive inhibitor because it is a structural analog of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase, this compound blocks the polymerization of N-acetylglucosamine, thereby preventing the formation of chitin, a vital structural component of the fungal cell wall. This disruption leads to cell wall instability and ultimately inhibits fungal growth.

Q2: I am observing lower than expected efficacy of this compound. What are the potential causes?

A2: Several factors can contribute to reduced this compound activity. A primary consideration is the composition of your growth medium. Media rich in peptides can competitively inhibit the uptake of this compound into fungal cells, as the antibiotic is transported via peptide transport systems.[2][3][4] Another possibility is the development of resistance in the fungal strain, which may be due to decreased permeability of the cell membrane to the antibiotic. Finally, ensure proper storage and handling, as this compound's stability can be affected by pH and temperature.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is highly soluble in water but is practically insoluble in most common organic solvents like methanol, ethanol, and acetone.[5] It is recommended to prepare stock solutions in sterile distilled water. This compound is stable in aqueous solutions within a pH range of 1 to 8.[5] For long-term storage, it is advisable to store the lyophilized powder and stock solutions at -20°C.

Q4: Can this compound be used against all types of fungi?

A4: While this compound is effective against a range of fungi, its spectrum of activity is not universal. It is particularly effective against phytopathogenic fungi.[1][5] Its efficacy against human pathogenic fungi can be more variable and is highly dependent on the specific species and even the strain. It is always recommended to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. Note that these values can vary depending on the specific strain and the experimental conditions used.

Fungal SpeciesMIC Range (µg/mL)Reference
Alternaria alternata0.1 - 10[1]
Botrytis cinerea0.1 - 10[1]
Fusarium oxysporum0.1 - 10[1]
Fusarium species32 - 64[6][7]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile water

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile water to a concentration of 1 mg/mL.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Dispense 100 µL of broth into wells 2-12 of a 96-well plate. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density using a plate reader.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Materials:

  • Crude or purified chitin synthase

  • This compound

  • UDP-N-acetylglucosamine (UDP-GlcNAc) - substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of chitin synthase, UDP-GlcNAc, and various concentrations of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the chitin synthase solution to each well. Then, add the different concentrations of this compound to the test wells. Include a control well with no inhibitor.

  • Initiate Reaction: Start the enzymatic reaction by adding the UDP-GlcNAc substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 1-2 hours).

  • Detection: The amount of chitin produced can be quantified using various non-radioactive methods, such as a coupled-enzyme assay that measures the release of UDP.

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Mandatory Visualizations

Signaling Pathway of this compound

PolyoxinB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PolyoxinB This compound PeptideTransporter Peptide Transporter PolyoxinB->PeptideTransporter Uptake ChitinSynthase Chitin Synthase (Active Site) PeptideTransporter->ChitinSynthase Competitive Binding Chitin Chitin Polymer ChitinSynthase->Chitin Synthesis Inhibition Inhibition ChitinSynthase->Inhibition Blocked by This compound UDPGlcNAc UDP-N-acetylglucosamine (Substrate) UDPGlcNAc->ChitinSynthase Normal Binding

Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.

Experimental Workflow for Optimal Concentration Determination

Optimal_Concentration_Workflow Start Start: Select Fungal Strain PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum BrothMicrodilution Perform Broth Microdilution Assay with this compound Serial Dilutions PrepareInoculum->BrothMicrodilution Incubate Incubate at Optimal Temperature and Time BrothMicrodilution->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Confirmation Confirm Results with Chitin Synthase Inhibition Assay ReadMIC->Confirmation OptimalConc Optimal Concentration Determined Confirmation->OptimalConc

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Guide for Fungal Inhibition Assays

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem { Problem: Inconsistent or No Fungal Inhibition } Media Media Composition Peptides in media compete for this compound uptake. Problem->Media Resistance Fungal Resistance Decreased cell membrane permeability. Problem->Resistance Reagent Reagent Integrity Improper storage or handling of this compound. Problem->Reagent ChangeMedia Change Media Use a defined minimal medium with low peptide content. Media->ChangeMedia TestPermeability Test Permeability Perform cell permeability assays. Resistance->TestPermeability CheckReagent Check Reagent Prepare fresh this compound solution from a reliable source. Reagent->CheckReagent

Caption: Troubleshooting common issues in this compound fungal inhibition experiments.

References

Technical Support Center: Polyoxin B Degradation Kinetics and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the degradation kinetics and stability of Polyoxin B in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical factor?

This compound is a nucleoside peptide antibiotic that acts as a potent inhibitor of chitin (B13524) synthase, making it an effective antifungal agent.[1] Understanding its stability in solution is crucial for developing effective formulations, determining appropriate storage conditions, and ensuring its efficacy in experimental and therapeutic applications.

Q2: What are the key factors that influence the degradation of this compound in solution?

The primary factors that can affect the stability of this compound in solution include:

  • pH: this compound is reported to be stable in an aqueous solution over a pH range of 1 to 8.[2]

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate the degradation of this compound.

  • Solvent: this compound is very soluble in water but practically insoluble in common organic solvents like methanol, ethanol, and acetone.[2] The choice of solvent can significantly impact its stability.

Q3: What analytical methods are recommended for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the sensitive and specific quantification of this compound and its potential degradation products.[3] These techniques allow for the separation and identification of the parent compound from any impurities or degradants that may form over time.

Troubleshooting Guide: this compound Stability Experiments

Problem Probable Cause(s) Solution(s)
Inconsistent or variable results in stability studies. 1. Inconsistent pH of buffer solutions.2. Fluctuations in incubation temperature.3. Contamination of the solution with microorganisms.1. Prepare fresh buffers for each experiment and verify the pH before use.2. Use a calibrated and stable incubator or water bath.3. Filter-sterilize solutions and work under aseptic conditions.
Precipitation of this compound during the experiment. 1. The concentration of this compound exceeds its solubility in the chosen solvent.2. Change in pH or temperature affecting solubility.1. Ensure the concentration is within the known solubility limits.2. Maintain consistent pH and temperature throughout the experiment.
Rapid degradation of this compound observed. 1. The pH of the solution is outside the stable range (1-8).2. The incubation temperature is too high.3. Presence of catalytic impurities in the solvent or buffer.1. Adjust the pH to be within the 1-8 range.[2]2. Lower the incubation temperature.3. Use high-purity solvents and reagents.

Data Presentation: Summary of this compound Stability

Due to limited publicly available quantitative data on the degradation kinetics of this compound in various solutions, the following table provides a qualitative summary based on existing information.

Parameter Condition Observation Citation
pH Stability pH 1 - 8Stable in aqueous solution.[2]
Temperature Stability 20 °CStable at pH 7.
Half-life (in matrix) Cucumber and Soil2.5 - 5.0 days[4]

Note: The half-life data in cucumber and soil may not be directly extrapolated to its stability in a pure aqueous or buffered solution but provides an indication of its persistence in a complex matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Determining the Degradation Kinetics of this compound

This protocol outlines the steps to determine the degradation rate constant and half-life of this compound at a specific pH and temperature.

  • Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Prepare a solution of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the plot will be linear, and the negative of the slope will be the degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution incubate Incubate at Constant Temperature stock->incubate buffers Prepare Buffer Solutions (Varying pH) buffers->incubate sampling Collect Aliquots at Time Intervals incubate->sampling hplc Analyze by HPLC/LC-MS sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics halflife Calculate Half-life kinetics->halflife

Caption: Experimental workflow for determining this compound degradation kinetics.

G PolyoxinB This compound Hydrolysis Hydrolysis PolyoxinB->Hydrolysis DegradationProduct1 Degradation Product 1 (e.g., Cleavage of peptide bond) Hydrolysis->DegradationProduct1 DegradationProduct2 Degradation Product 2 (e.g., Hydrolysis of carbamoyl (B1232498) group) Hydrolysis->DegradationProduct2

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

References

Factors affecting Polyoxin B efficacy in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyoxin (B77205) B In Vitro Efficacy. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with Polyoxin B. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peptidyl nucleoside antibiotic that functions as a potent competitive inhibitor of chitin (B13524) synthase.[1][2] Chitin is a crucial structural component of the fungal cell wall, but it is absent in vertebrates, making chitin synthase an excellent target for selective antifungal agents.[2][3][4] this compound's structure mimics the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] This allows it to bind to the enzyme's active site, thereby blocking the polymerization of UDP-GlcNAc into chitin chains and disrupting cell wall formation.[1][5][6] This disruption leads to fungistatic activity, inhibiting fungal growth rather than directly killing the cells.[7][8]

Q2: What are the optimal storage and stability conditions for this compound?

A2: this compound is very soluble in water but practically insoluble in most common organic solvents like methanol (B129727) or acetone.[9] It is stable in aqueous solutions over a pH range of 1 to 8.[9] For long-term storage, solutions should be kept refrigerated. While some data on the broader polyoxin/polymyxin class suggests stability for 6-12 months under refrigeration, it is best practice for parenteral or experimental use to discard solutions after 72 hours to prevent degradation and ensure consistent activity.[10][11][12] Studies on the related Polymyxin B show it is stable for 24 hours in saline and glucose solutions at room temperature (25°C), with significant degradation observed after 48-72 hours.[10][11][13]

Q3: Which factors in the experimental setup can significantly affect this compound's efficacy?

A3: Several factors can influence the observed in vitro efficacy of this compound:

  • pH: The activity of this compound can be pH-dependent. Although stable across a wide pH range, its inhibitory action might be optimal within a narrower range, often slightly acidic to neutral, depending on the specific fungus and assay conditions.[9]

  • Media Composition: The components of the culture medium can impact results. Complex media may contain substances that interfere with the antibiotic's activity.[14][15] Standardized, defined media like RPMI-1640 buffered with MOPS to pH 7.0 are recommended for susceptibility testing to ensure consistency.[16][17]

  • Inoculum Size: The concentration of the fungal inoculum is a critical variable. A higher-than-standard inoculum can lead to apparently higher Minimum Inhibitory Concentration (MIC) values.[18][19] It is crucial to standardize the inoculum density for each experiment, typically to a 0.5 McFarland standard for yeast.[16][20]

  • Incubation Time and Temperature: Deviations from standard incubation times (e.g., 24-48 hours) and temperatures (e.g., 35°C) can alter fungal growth rates and affect the final MIC reading.[14][18]

Q4: Can this compound be used against any fungus?

A4: No, the efficacy of this compound varies between fungal species. It shows high activity against fungi like Alternaria kikuchiana and Rhizoctonia solani.[5][7] However, some fungi, such as certain species of Aspergillus and Fusarium, exhibit natural resistance.[4] The resistance mechanism in some fungi is not due to altered enzyme affinity but is thought to be caused by reduced penetration of the antibiotic through the cell membrane to the target site.[5][6]

Troubleshooting Guide

Problem: I am observing no antifungal activity or unexpectedly high MIC values.

This common issue can arise from several sources. Follow this logical workflow to diagnose the problem.

G cluster_checks Initial Checks cluster_investigation Further Investigation start High MIC / No Activity Observed qc_strain Is the QC strain MIC within range? start->qc_strain polyoxin_prep Was this compound solution prepared freshly (<72h)? qc_strain->polyoxin_prep Yes end_invalid Results are invalid. Re-run experiment after correction. qc_strain->end_invalid No (Systematic Error) inoculum_prep Was inoculum standardized (e.g., 0.5 McFarland)? polyoxin_prep->inoculum_prep Yes polyoxin_prep->end_invalid No (Degraded Compound) media_ph Check media pH. Is it within optimal range? inoculum_prep->media_ph Yes inoculum_prep->end_invalid No (Incorrect Inoculum) incubation Verify incubation time and temperature. media_ph->incubation Yes media_ph->end_invalid No (pH Issue) resistance Consider intrinsic resistance of the fungal strain. incubation->resistance protocol Review entire protocol for deviations. resistance->protocol end_valid Results are likely valid. Consider intrinsic resistance. protocol->end_valid

Caption: Logical workflow for troubleshooting high MIC results.
Problem: My MIC results are inconsistent between experiments.

Reproducibility is key in susceptibility testing. If you are seeing significant variation, consider the factors in the table below.[16][18][19]

Potential CauseRecommended Action
Inoculum Variability Always prepare a fresh fungal suspension and standardize its density using a spectrophotometer or McFarland standards before each experiment. Ensure the suspension is well-mixed and homogenous.
Media Variation Use a standardized, buffered medium (e.g., RPMI-1640 with MOPS). If preparing in-house, ensure the pH is correctly adjusted (7.0 ± 0.1). Use the same lot of media for a set of comparative experiments if possible.
Endpoint Reading The endpoint for fungistatic agents can be subjective. The MIC should be read as the lowest concentration causing a significant reduction in growth (e.g., ≥50%) compared to the drug-free control.[17] Use a microplate reader to reduce subjectivity. Ensure reading time is consistent (e.g., exactly 24 or 48 hours).[14]
Compound Degradation Prepare this compound stock solutions fresh and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles. Store stock solutions under recommended conditions (refrigerated, protected from light).[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on standardized methods for antifungal susceptibility testing and is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.[16][21][22]

  • Prepare this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.

    • In a sterile 96-well U-bottom plate, add 100 µL of sterile RPMI-1640 medium (buffered with MOPS, pH 7.0) to wells 2 through 11.

    • Add 200 µL of the starting this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a sterility control (medium only). Well 12 serves as a growth control (inoculum + medium, no drug).

  • Prepare Fungal Inoculum:

    • Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 24-48 hours.[23]

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[20]

    • Dilute this suspension in RPMI-1640 medium to achieve a final desired concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 10 and well 12. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.[18]

  • MIC Determination:

    • Following incubation, determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the drug-free growth control in well 12.[17] This can be done visually or with a plate reader.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Serial Dilutions of this compound in Plate p2 Standardize Fungal Inoculum (0.5 McFarland) e1 Inoculate Plate Wells with Fungal Suspension p2->e1 e2 Incubate at 35°C for 24-48 hours e1->e2 a1 Read Plate Visually or with Spectrophotometer e2->a1 a2 Determine MIC: Lowest concentration with ≥50% growth inhibition a1->a2

Caption: Experimental workflow for a this compound MIC assay.
Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This non-radioactive assay measures the direct inhibitory effect of this compound on chitin synthase activity from a crude fungal enzyme extract.[3][23][24]

  • Prepare Crude Enzyme Extract:

    • Culture the target fungus in a liquid medium (e.g., Potato Dextrose Broth) for 36-48 hours.[24]

    • Harvest fungal cells by centrifugation (e.g., 3000 x g for 10 min).[24]

    • Wash cells with ultrapure water. Disrupt cells (e.g., in liquid nitrogen or with bead beating).

    • (Optional but recommended) To activate zymogenic chitin synthase, incubate the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then add a trypsin inhibitor to stop the reaction.[3][24]

    • Centrifuge to pellet debris and collect the supernatant containing the crude enzyme. Store at -20°C.[3]

  • Perform Inhibition Assay:

    • Use a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In each well, add the components in order: the crude enzyme extract, the this compound dilution (or solvent for control), and finally the reaction mixture.

    • A typical reaction mixture contains the substrate UDP-N-acetylglucosamine (e.g., 8 mM) and cofactors like CoCl₂ (e.g., 3.2 mM) and N-acetylglucosamine (e.g., 80 mM) in buffer.[23][24]

    • Incubate the plate at 30°C for 3 hours with shaking.[23]

  • Detect Synthesized Chitin:

    • Stop the reaction by washing the plate six times with ultrapure water to remove unreacted substrate.[23]

    • Add a solution of Wheat Germ Agglutinin conjugated to Horseradish Peroxidase (WGA-HRP) to each well and incubate (e.g., 15-30 min at 30°C). WGA binds specifically to chitin.[23][24]

    • Wash the plate again to remove unbound WGA-HRP.

    • Add a peroxidase substrate (e.g., TMB) and measure the absorbance (e.g., at 600 nm) using a microplate reader. The signal is proportional to the amount of chitin synthesized.[23][24]

  • Calculate Inhibition:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100.[3]

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Data Summary

Table 1: Factors Influencing this compound Stability and Activity
ParameterCondition / ObservationImplication for In Vitro AssaysReference(s)
pH Stability Stable in aqueous solution from pH 1 to 8.Wide tolerance, but optimal activity may be narrower. Buffering media (e.g., with MOPS at pH 7.0) is crucial for reproducibility.[9]
Temperature Stability Stable for >24h at 4°C and 25°C. Significant degradation occurs after 48-72h.Use freshly prepared solutions (<24h old) for experiments. Avoid prolonged storage at room temperature.[10][11]
Solubility Highly soluble in water; insoluble in common organic solvents.Use water or aqueous buffers as the primary solvent for stock solutions.[9]
Mechanism Competitive inhibitor of chitin synthase.Efficacy is dependent on the presence and accessibility of the target enzyme. Fungi lacking chitin or with altered enzyme may be resistant.[1][5][6]
Table 2: Kinetic Constants for this compound Inhibition

The inhibitory constant (Ki) and Michaelis constant (Km) provide quantitative measures of this compound's interaction with chitin synthase. Lower Ki values indicate more potent inhibition.

Fungal SpeciesKm for UDP-GlcNAc (M)Ki for this compound (M)Reference(s)
Alternaria kikuchiana (various strains)2.74 - 4.26 x 10⁻³0.89 - 1.86 x 10⁻⁶[5]
Piricularia oryzae3.33 x 10⁻³2.95 x 10⁻⁶[5]

Signaling Pathway

This compound directly inhibits the final enzymatic step in the chitin biosynthesis pathway. This disruption can trigger the Cell Wall Integrity (CWI) signaling pathway as the fungus attempts to compensate for cell wall stress.

G cluster_pathway Chitin Biosynthesis Pathway cluster_cwi Cellular Response F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc (Substrate) GlcNAc1P->UDPGlcNAc ChitinSynthase Chitin Synthase (Enzyme) UDPGlcNAc->ChitinSynthase Binds Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Catalyzes Stress Cell Wall Stress ChitinSynthase->Stress Inhibition leads to PolyoxinB This compound (Inhibitor) PolyoxinB->ChitinSynthase Competitively Inhibits CWI Cell Wall Integrity (CWI) Pathway Activation Stress->CWI Repair Upregulation of Cell Wall Repair Genes CWI->Repair

Caption: Inhibition of chitin synthesis by this compound and cellular response.

References

Technical Support Center: Mechanisms of Fungal Resistance to Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating fungal resistance to Polyoxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My fungal isolate is showing resistance to this compound. What are the primary mechanisms of resistance?

A1: Fungal resistance to this compound, a competitive inhibitor of chitin (B13524) synthase, can arise from several mechanisms. The most commonly reported mechanisms are:

  • Reduced Permeability/Uptake: This is a primary mechanism where resistant fungi exhibit decreased uptake of this compound.[1][2] The fungal cell membrane becomes less permeable to the antibiotic, preventing it from reaching its target, chitin synthase.

  • Target Site Modification: Although less commonly documented with specific mutations, alterations in the chitin synthase enzyme can reduce its binding affinity for this compound. This would decrease the inhibitory effect of the drug.

  • Efflux Pumps: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, is a known mechanism of multidrug resistance in fungi.[3][4][5][6][7][8][9][10] These transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Compensation: Fungi can sometimes compensate for the inhibition of one pathway by upregulating others. In the context of this compound, this could involve the upregulation of chitin synthesis through various signaling pathways to overcome the inhibition.

Q2: I am observing a high Minimum Inhibitory Concentration (MIC) for this compound against my fungal isolate. What are typical MIC/EC50 values for resistant strains?

A2: MIC and EC50 values for this compound can vary significantly between susceptible and resistant fungal strains. Here is a summary of some reported values:

Fungal SpeciesStrain TypeMetricValue (µg/mL)
Botrytis cinereaSensitive (S)EC500.59 - 2.27
Botrytis cinereaReduced Sensitivity (RS)EC504.6 - 5.8
Cochliobolus heterostrophusResistant MutantMIC> 1600

Data sourced from[11][12]

Q3: How can I determine if reduced uptake is the cause of resistance in my fungal strain?

A3: To investigate reduced uptake, you can perform a radiolabeled this compound uptake assay. This involves incubating fungal cells with radioactively labeled this compound and measuring the intracellular radioactivity over time. A significantly lower accumulation of radioactivity in the resistant strain compared to a susceptible control would indicate reduced uptake.

Troubleshooting Guides

Problem: Inconsistent results in chitin synthase inhibition assays.
  • Possible Cause 1: Improper enzyme preparation.

    • Solution: Ensure that the crude enzyme extract is prepared fresh and kept on ice to prevent degradation. The protocol for enzyme extraction should be followed precisely.

  • Possible Cause 2: Sub-optimal assay conditions.

    • Solution: Verify the pH, temperature, and substrate concentrations for the chitin synthase assay. The optimal conditions can vary between fungal species.

  • Possible Cause 3: Inaccurate inhibitor concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Ensure accurate pipetting and serial dilutions.

Problem: Difficulty in interpreting efflux pump activity.
  • Possible Cause 1: Non-specific inhibition.

    • Solution: Use known efflux pump inhibitors as controls to confirm that the observed effect is due to pump activity.

  • Possible Cause 2: Low-level expression of efflux pumps.

    • Solution: Consider inducing the expression of efflux pump genes by pre-exposing the fungal cells to sub-lethal concentrations of this compound or other antifungal agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.

Materials:

  • Fungal isolate

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the liquid medium in a 96-well plate. The concentration range should span the expected MIC value.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This non-radioactive protocol is adapted from a method using a wheat germ agglutinin (WGA) binding assay.

Materials:

  • Fungal mycelia

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • UDP-N-acetylglucosamine (UDP-GlcNAc) (substrate)

  • This compound

  • 96-well plates coated with Wheat Germ Agglutinin (WGA)

  • WGA-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Harvest fungal mycelia and wash with sterile water.

    • Grind the mycelia in liquid nitrogen and resuspend in extraction buffer.

    • Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Inhibition Assay:

    • Add the crude enzyme extract to the WGA-coated wells.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the substrate, UDP-GlcNAc.

    • Incubate at the optimal temperature for the enzyme for 1-3 hours.

  • Detection:

    • Wash the wells to remove unreacted substrate.

    • Add WGA-HRP conjugate and incubate.

    • Wash the wells again and add the HRP substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitin synthase activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Chitin Synthesis

The synthesis of chitin in fungi is a tightly regulated process controlled by several interconnected signaling pathways. Understanding these pathways is crucial for identifying potential targets to overcome resistance. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[13][14][15]

Chitin_Synthesis_Regulation cluster_stress Cell Wall Stress cluster_pathways Signaling Pathways cluster_output Cellular Response Cell Wall Damage Cell Wall Damage Osmotic Stress Osmotic Stress HOG_pathway HOG Pathway Osmotic Stress->HOG_pathway Calcium Influx Calcium Influx Calcineurin_pathway Calcineurin Pathway Calcium Influx->Calcineurin_pathway PKC_pathway PKC Pathway Chitin_Synthase_Expression ↑ Chitin Synthase Gene Expression PKC_pathway->Chitin_Synthase_Expression Chitin_Synthase_Activity ↑ Chitin Synthase Activity PKC_pathway->Chitin_Synthase_Activity HOG_pathway->Chitin_Synthase_Expression HOG_pathway->Chitin_Synthase_Activity Calcineurin_pathway->Chitin_Synthase_Expression Calcineurin_pathway->Chitin_Synthase_Activity

Caption: Signaling pathways regulating chitin synthesis in response to cell wall stress.

Experimental Workflow for Investigating Resistance Mechanisms

The following workflow outlines a logical progression of experiments to elucidate the mechanism of this compound resistance in a fungal isolate.

Resistance_Workflow Start Fungal Isolate with Suspected this compound Resistance MIC_Assay Determine MIC of this compound Start->MIC_Assay High_MIC High MIC Confirmed MIC_Assay->High_MIC Uptake_Assay Radiolabeled this compound Uptake Assay High_MIC->Uptake_Assay Yes Reduced_Uptake Reduced Uptake? Uptake_Assay->Reduced_Uptake Permeability_Mechanism Resistance likely due to Reduced Permeability Reduced_Uptake->Permeability_Mechanism Yes CHS_Assay Chitin Synthase Inhibition Assay (IC50) Reduced_Uptake->CHS_Assay No Altered_IC50 Altered IC50? CHS_Assay->Altered_IC50 Target_Site_Mechanism Resistance likely due to Target Site Modification Altered_IC50->Target_Site_Mechanism Yes Efflux_Assay Efflux Pump Expression Analysis (qRT-PCR) Altered_IC50->Efflux_Assay No Increased_Efflux Increased Efflux Pump Expression? Efflux_Assay->Increased_Efflux Efflux_Mechanism Resistance likely due to Efflux Pump Activity Increased_Efflux->Efflux_Mechanism Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Degradation) Increased_Efflux->Other_Mechanisms No

Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.

References

Technical Support Center: Polyoxin B Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for handling and culturing fungal strains resistant to Polyoxin (B77205) B.

Frequently Asked Questions (FAQs)

Q1: What is Polyoxin B and how does it work?

This compound is a nucleoside antibiotic that acts as a potent and specific inhibitor of the enzyme chitin (B13524) synthase.[1] Chitin is a crucial structural component of the fungal cell wall. By competitively inhibiting chitin synthase, this compound disrupts the synthesis of new chitin, leading to a compromised cell wall, abnormal fungal growth (hyphal swelling), and ultimately, cell lysis.[1][2] This targeted mechanism of action makes it highly selective against fungi.[1]

Q2: How do fungal strains develop resistance to this compound?

Fungal resistance to this compound and other chitin synthase inhibitors can develop through several mechanisms:

  • Target Enzyme Modification: While less common, mutations in the chitin synthase genes (CHS) can alter the enzyme's structure, reducing the binding affinity of this compound. This prevents the drug from effectively inhibiting chitin synthesis.

  • Reduced Drug Uptake: Some resistant strains exhibit decreased permeability of the cell membrane to the antibiotic. For instance, studies in Alternaria kikuchiana suggest that resistance can be caused by lowered penetration of this compound into the cell, preventing it from reaching the target enzyme.

  • Compensatory Upregulation of Chitin Synthesis: Fungi can respond to cell wall stress by activating signaling pathways like the Protein Kinase C (PKC), High Osmolarity Glycerol (B35011) (HOG), and Calcineurin pathways.[3] These pathways can trigger the overexpression of chitin synthase genes, effectively producing more enzyme to overcome the inhibitory effect of the drug.[3]

  • Increased Drug Efflux: Overexpression of cellular efflux pumps, such as ATP-Binding Cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[3]

Q3: How can I confirm that my fungal strain is resistant to this compound?

The standard method to confirm and quantify resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain. This is done by comparing the MIC value of your potentially resistant strain to that of a known susceptible (wild-type) parent strain. A significant increase in the MIC value is a clear indicator of resistance.

Q4: What is a "fitness cost" associated with this compound resistance?

A fitness cost is a disadvantageous trade-off that a resistant fungus may experience in the absence of the fungicide.[2][3][4] The genetic changes that confer resistance can sometimes negatively impact other biological processes. For example, a study on Botrytis cinerea isolates with reduced sensitivity to Polyoxin D found they had lower growth rates and produced fewer spores compared to sensitive isolates, although they produced more sclerotia (dormant structures).[5] This fitness cost can affect the stability of the resistance in a population when the selection pressure (the fungicide) is removed.[3][4]

Quantitative Data: this compound Susceptibility

The following table summarizes reported 50% effective concentration (EC₅₀) and Minimum Inhibitory Concentration (MIC) values for this compound against susceptible and resistant fungal isolates. A higher value indicates greater resistance.

Fungal SpeciesStrain TypeEC₅₀ / MIC (µg/mL)Resistance LevelReference
Botrytis cinereaSensitive0.4 - 1.5 (EC₅₀)Susceptible
Botrytis cinereaResistant4.0 - 6.5 (EC₅₀)Low-Level[3]
Botrytis cinereaSensitive0.59 - 2.27 (EC₅₀)Susceptible[5]
Botrytis cinereaResistant4.6 - 5.8 (EC₅₀)Reduced Sensitivity[5]
Cochliobolus heterostrophusWild-TypeNot specified (Sensitive)Susceptible
Cochliobolus heterostrophusMutant> 1600 (MIC)High-Level[6]

Visualizing Mechanisms and Workflows

Polyoxin_Mechanism_and_Resistance cluster_0 Susceptible Fungus cluster_1 Resistant Fungus PolyoxinB This compound ChitinSynthase Chitin Synthase (CHS) PolyoxinB->ChitinSynthase Competitively Inhibits Chitin Chitin Polymer ChitinSynthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds CellWall Intact Cell Wall Chitin->CellWall Forms MutatedCHS Mutated CHS (Altered Binding Site) UpregulatedCHS Upregulated CHS (More Enzyme) EffluxPump Efflux Pump (e.g., ABC Transporter) ReducedUptake Reduced Uptake (Membrane Alteration) PolyoxinB_res This compound PolyoxinB_res->MutatedCHS Binding Reduced PolyoxinB_res->UpregulatedCHS Inhibition Overcome PolyoxinB_res->EffluxPump Expelled PolyoxinB_res->ReducedUptake Blocked

Caption: Mechanism of this compound action and key fungal resistance strategies.

Experimental_Workflow start Receive/Isolate Potentially Resistant Strain revive Revive and Culture Strain (e.g., from cryostock) start->revive culture_wt Culture Susceptible Wild-Type (WT) Control start->culture_wt mic_test Perform MIC Assay (this compound serial dilutions) revive->mic_test culture_wt->mic_test compare Compare MIC Values (Resistant vs. WT) mic_test->compare confirm Resistance Confirmed (MIC significantly higher) compare->confirm Yes not_confirmed Resistance Not Confirmed (MIC similar to WT) compare->not_confirmed No characterize Further Characterization (Growth curves, fitness assays) confirm->characterize cryo Create Master & Working Cryogenic Stocks confirm->cryo maintain Maintain Working Culture (with periodic re-confirmation) cryo->maintain

Caption: Workflow for confirmation and handling of resistant fungal strains.

Troubleshooting Guide

Q5: My MIC values for the same resistant strain are inconsistent between experiments. What could be the cause?

Inconsistent MIC values can arise from several factors:

  • Inoculum Density: The starting concentration of fungal cells or spores is critical. A higher-than-intended inoculum can overwhelm the drug, leading to artificially high MICs. Ensure your inoculum preparation is standardized and consistent for every experiment.

  • Drug Concentration/Stability: Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment, as repeated freeze-thaw cycles or improper storage can degrade the compound.

  • Incubation Time/Temperature: Adhere strictly to a defined incubation time and temperature. Longer incubation might allow for breakthrough growth, while incorrect temperatures can affect both fungal growth and drug activity.

  • Media Composition: The type of growth medium, including its pH, can influence the activity of antifungal agents. Use the same standardized medium (e.g., RPMI-1640 as recommended by CLSI) for all comparative experiments.

Q6: My strain was confirmed as resistant, but it seems to be losing its resistance after several subcultures. Why is this happening and what can I do?

This is a common issue, particularly if the resistance mechanism has a "fitness cost".[2][4][5]

  • Reason: In the absence of this compound (no selective pressure), the wild-type (susceptible) cells, which may grow faster or produce more spores, can outcompete the resistant cells in the population.[4] Over several generations of growth on non-selective media, the proportion of resistant cells will decrease.

  • Solution:

    • Go Back to Stocks: The best practice is to discard the current culture and start a new one from a frozen cryogenic stock that was prepared shortly after resistance was first confirmed.

    • Minimize Subculturing: Avoid excessive serial subculturing of your working strain. Plan experiments to minimize the number of passages from the initial revived stock.

    • Periodic Re-selection (Use with Caution): While not ideal for all applications, you can periodically culture the strain on media containing a sub-lethal concentration of this compound to maintain selective pressure and eliminate susceptible revertants. However, this may induce additional mutations and should be carefully considered based on your experimental goals.

    • Regular Confirmation: Periodically re-test the MIC of your working culture to ensure the resistant phenotype is being maintained.

Q7: I suspect my fungal culture is contaminated. What are the signs and what should I do?

Contamination can ruin experiments. Early detection is key.

  • Signs of Bacterial Contamination: Sudden cloudiness or turbidity in liquid media, a sharp drop in the media's pH (e.g., color change from red to yellow in phenol (B47542) red-containing media), and the appearance of tiny, motile particles between fungal hyphae when viewed under a microscope.[7]

  • Signs of Fungal (Yeast/Mold) Contamination: Appearance of fuzzy colonies (mold) or single budding cells (yeast) that are morphologically distinct from your target fungus.[7]

  • What to Do:

    • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination. The safest and most recommended action is to discard the contaminated culture.

    • Decontaminate: Thoroughly decontaminate your biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.

    • Review Aseptic Technique: Re-evaluate your sterile handling procedures. Ensure you are effectively sterilizing media and equipment and that your workspace is clean.

    • Start from a Clean Stock: Initiate a new culture from a backup frozen stock that is known to be pure.

Troubleshooting_Logic start Problem: Strain is no longer resistant q1 Was the strain repeatedly subcultured without selective pressure? start->q1 ans1_yes Likely Cause: Fitness cost led to out-competition by susceptible revertants. q1->ans1_yes Yes q2 Was the original MIC confirmation robust? (i.e., multiple replicates, proper controls) q1->q2 No sol1 Solution: 1. Discard current culture. 2. Start new culture from early cryogenic stock. 3. Minimize future subculturing. ans1_yes->sol1 ans2_no Likely Cause: Initial result may have been an artifact or experimental error. q2->ans2_no No q3 Is the culture pure? Check for contamination. q2->q3 Yes sol2 Action: Re-run MIC assay on an early stock with proper WT controls and standardized protocol. ans2_no->sol2 q3->sol2 Pure ans3_yes Likely Cause: Contamination with a susceptible strain (cross-contamination or from environment). q3->ans3_yes Not Pure sol3 Solution: 1. Discard contaminated culture. 2. Decontaminate workspace. 3. Start new from pure stock. ans3_yes->sol3

Caption: Troubleshooting decision tree for loss of a resistant phenotype.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines and is used to determine the MIC of this compound.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound stock solution of known concentration

  • Sterile growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal strains (test strain and susceptible wild-type control)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips, reservoirs, and multichannel pipette

Procedure:

  • Prepare Drug Plate:

    • Add 100 µL of sterile medium to all wells of a 96-well plate except for column 1.

    • Add 200 µL of medium containing this compound at 2x the highest desired final concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 will serve as the drug-free growth control (no drug added).

    • Column 12 will serve as the sterility control (no inoculum added).

  • Prepare Inoculum:

    • Grow the fungal strains overnight in the appropriate liquid medium.

    • Adjust the culture concentration in fresh medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. This can be standardized using a spectrophotometer (OD₆₀₀) or a hemocytometer.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. Do not add inoculum to column 12.

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 30-35°C) for 24-48 hours, or until sufficient growth is observed in the control wells (column 11).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.

    • This can be determined visually or by reading the optical density (e.g., at 600 nm) with a microplate reader. The MIC endpoint is often defined as ≥50% growth inhibition.

Protocol 2: Cryopreservation of Resistant Strains

This protocol ensures the long-term viability and stability of your confirmed resistant fungal strains.

Materials:

  • Actively growing fungal culture (liquid or plate)

  • Sterile cryoprotectant solution (e.g., 10-15% glycerol in growth medium)

  • Sterile cryovials

  • -80°C freezer and/or liquid nitrogen storage

Procedure:

  • Prepare Culture:

    • For sporulating fungi, grow the strain on an agar (B569324) plate until sporulation is abundant. Harvest spores by gently scraping the surface with a sterile loop or by washing the plate with a small volume of the cryoprotectant solution.

    • For non-sporulating or yeast-like fungi, grow the strain in liquid medium to the late-logarithmic phase of growth.

  • Prepare Suspension:

    • Centrifuge the liquid culture to pellet the cells. Resuspend the pellet in the sterile cryoprotectant solution.

    • For spores, suspend the harvested material directly into the cryoprotectant solution. Aim for a dense suspension.

  • Aliquot and Freeze:

    • Dispense the fungal suspension into sterile cryovials (e.g., 0.5-1.0 mL per vial).

    • For optimal viability, a slow cooling rate is often preferred. Place the vials in a controlled-rate freezing container at -80°C overnight.

    • For long-term storage, transfer the vials from the -80°C freezer to a liquid nitrogen vapor phase storage tank.

  • Revival:

    • To revive the culture, thaw a vial quickly in a 37°C water bath.

    • Immediately transfer the contents to fresh liquid medium or streak onto an agar plate.

    • Incubate under optimal growth conditions.

References

Technical Support Center: Polyoxin B Efficacy in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyoxin B. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in various experimental settings. Here you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antifungal agent that acts as a competitive inhibitor of chitin (B13524) synthase.[1] Chitin is an essential structural component of the cell walls of most fungi. By blocking chitin synthesis, this compound disrupts cell wall integrity, leading to abnormal cell morphology and, ultimately, inhibition of fungal growth.[1]

Q2: Is this compound effective against all types of fungi?

A2: this compound is primarily effective against fungi that contain chitin in their cell walls. It has shown significant activity against various phytopathogenic filamentous fungi.[2][3] However, its efficacy can vary between different fungal species and even between different strains of the same species.[1] Some yeasts may be less susceptible, and organisms that lack chitin in their cell walls are not affected.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is soluble in water.[3][4] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in sterile distilled or deionized water. The stock solution should be filter-sterilized and can be stored at -20°C for extended periods.[5] For regular use, smaller aliquots can be stored at 2-8°C for shorter durations.[6] Avoid repeated freeze-thaw cycles.

Q4: Is there a difference between this compound and Polymyxin B?

A4: Yes, there is a significant difference. This compound is an antifungal agent that inhibits chitin synthesis. Polymyxin B is an antibacterial agent that disrupts the cell membrane of Gram-negative bacteria. It is crucial to use the correct compound for your experiments as their mechanisms of action and target organisms are entirely different.

Troubleshooting Guide

Issue 1: Reduced or no efficacy of this compound in my experiments.

  • Potential Cause 1: Inappropriate Culture Medium. The composition of the culture medium has a dramatic impact on the efficacy of this compound. Media rich in peptides, such as Sabouraud Dextrose Broth/Agar (B569324) (SDB/SDA) and Potato Dextrose Broth/Agar (PDB/PDA), can significantly reduce the apparent activity of this compound. This is because the uptake of this compound into fungal cells is mediated by peptide transport systems. Peptides in the medium compete with this compound for uptake, leading to much higher Minimum Inhibitory Concentrations (MICs). For Candida albicans, the MIC was found to be 1,000 µg/ml in conventional media compared to 0.1 µg/ml in a defined, peptide-free medium.[7]

    • Solution: Whenever possible, use a defined minimal medium for your antifungal susceptibility testing. If using a complex medium is necessary, be aware that you will likely need to use a much higher concentration of this compound.

  • Potential Cause 2: Fungal Resistance. The target fungus may have inherent or acquired resistance to this compound. One known mechanism of resistance is reduced permeability of the fungal cell membrane to the antibiotic.[1]

    • Solution: If possible, test a known sensitive control strain in parallel with your experimental strain to confirm the activity of your this compound stock.

  • Potential Cause 3: Incorrect pH of the Medium. this compound is most stable in neutral to slightly acidic conditions (pH 1-8).[3][4] Extreme pH values in your culture medium could potentially affect its stability and efficacy.

    • Solution: Ensure the pH of your culture medium is within the optimal range for both fungal growth and this compound activity.

Issue 2: Precipitation of this compound in the culture medium.

  • Potential Cause: While this compound is water-soluble, high concentrations in complex media containing various salts and other components could potentially lead to precipitation, although this is not commonly reported.

    • Solution: Prepare your this compound stock solution in water and add it to your culture medium at the final desired concentration, ensuring thorough mixing. Avoid adding this compound to highly concentrated media stocks before dilution. If precipitation occurs, try preparing the medium with and without this compound to see if the issue is with the antibiotic or other media components.

Efficacy of this compound in Different Culture Media

The choice of culture medium is critical for accurately determining the antifungal activity of this compound. Below is a table summarizing the expected efficacy in common fungal culture media based on their composition.

Culture MediumKey ComponentsExpected Efficacy of this compoundRationale
Defined Minimal Medium (e.g., M9, YNB) Simple sugars (e.g., glucose), defined nitrogen source (e.g., ammonium (B1175870) salt), salts, vitamins.High Lacks competing peptides, allowing for efficient uptake of this compound by the fungal cells.
Potato Dextrose Agar/Broth (PDA/PDB) Potato infusion, Dextrose.[8][9]Low to Moderate Potato infusion contains peptides and amino acids that can compete with this compound uptake.
Sabouraud Dextrose Agar/Broth (SDA/SDB) Peptone, Dextrose.[10][11]Low High concentration of peptones (digested proteins) act as strong competitors for the peptide transport system.[7]
Yeast Peptone Dextrose Agar/Broth (YPD) Yeast extract, Peptone, Dextrose.[12][13]Low Contains both yeast extract and peptone, which are rich sources of peptides, leading to significant competitive inhibition of this compound uptake.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

This protocol is based on the broth microdilution method.

1. Preparation of this compound Stock and Dilutions: a. Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile distilled water and filter-sterilize. b. In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the chosen culture medium (a defined minimal medium is highly recommended). The final volume in each well should be 100 µL.

2. Inoculum Preparation: a. Grow the fungal strain on a suitable agar medium (e.g., PDA) until sporulation is observed. b. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer. d. Dilute the spore suspension in the culture medium to the final inoculum concentration (typically 0.5 x 10^4 to 5 x 10^4 spores/mL).

3. Inoculation and Incubation: a. Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (inoculum without this compound) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the fungus (e.g., 25-30°C) for 48-72 hours.

4. MIC Determination: a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Visualizations

Polyoxin_B_Mechanism_of_Action UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Synthesis Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition

Mechanism of Action of this compound.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_polyoxin Prepare this compound Stock and Dilutions inoculate Inoculate Microtiter Plate prep_polyoxin->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (48-72h) inoculate->incubate read_mic Determine MIC (Visual Inhibition) incubate->read_mic

Workflow for MIC Determination of this compound.

Logical_Relationship_Media_Efficacy Media_Type Culture Medium Type Peptide_Content Peptide Content Media_Type->Peptide_Content Determines Polyoxin_Uptake This compound Uptake Peptide_Content->Polyoxin_Uptake Competitively Inhibits Efficacy Antifungal Efficacy Polyoxin_Uptake->Efficacy Directly Affects

References

Avoiding common pitfalls in Polyoxin B antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Polyoxin B in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces cacaoi var. asoensis.[1][2] Its primary antifungal mechanism is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall.[1][3][4] By blocking this process, this compound disrupts cell wall formation, leading to fungal growth inhibition.[5][6]

Q2: How should this compound be stored? Proper storage is critical to maintain the stability and activity of this compound.

  • Powder Form: Store the lyophilized powder at -20°C for long-term stability (≥ 2 years) or at 2-8°C for shorter periods.[5][6][7][8] Keep the container tightly sealed and protected from moisture.[8][9]

  • In Solvent: Stock solutions can be stored at -80°C for up to one year.[5]

Q3: What is the solubility of this compound? this compound is highly soluble in water but is practically insoluble in most common organic solvents, including methanol, acetone, ethanol, and chloroform.[9][10]

Q4: In what pH range is this compound stable? this compound is stable in acidic and neutral solutions, generally within a pH range of 1 to 8.[10] It is unstable in alkaline solutions, which can lead to its degradation and loss of activity.[9] Therefore, it is crucial to avoid mixing it with alkaline pesticides or buffers.[9]

Q5: Is this compound effective against all fungi? No. This compound's efficacy is dependent on the fungus containing chitin in its cell wall and its ability to transport the antibiotic into the cell. Its activity varies significantly between different fungal species. For example, it shows strong inhibition against phytopathogenic fungi like Alternaria alternata and Botrytis cinerea but may be less effective against others.[1] Some fungi can develop resistance, often due to reduced permeability of the cell membrane to the antibiotic.[3][4]

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity of this compound against Various Fungi

Fungal Species Minimum Inhibitory Concentration (MIC) or Effective Dose Reference
Alternaria alternata 0.1 - 10 µg/mL [1]
Botrytis cinerea 0.1 - 10 µg/mL [1]
Fusarium oxysporum 0.1 - 10 µg/mL [1]
Rhizoctonia solani > 200 µg/mL for significant growth inhibition []
Sclerotinia sclerotiorum 20 - 50 µg/mL (more effective than against R. solani) []

| Alternaria kikuchiana (sensitive strains) | ~10 µM (>50% inhibition of chitin synthesis) |[3][4] |

Table 2: Stability and Storage Conditions for this compound

Condition Stability Information Reference
Storage (Powder) Stable for ≥ 2 years at -20°C. [6]
Storage (In Solvent) Stable for up to 1 year at -80°C. [5]
pH Stable in acidic to neutral solutions (pH 1-8). [10]
Alkaline Conditions Unstable; degradation can occur. Do not mix with alkaline substances. [9]

| Temperature (Solution) | Stable at room temperature for short periods. |[9] |

Troubleshooting Guide

Problem 1: No or significantly reduced antifungal activity observed.

  • Potential Cause 1: Improper Storage or Degraded Compound.

    • Solution: Ensure this compound has been stored correctly (see Table 2).[6][8] Prepare fresh stock solutions from lyophilized powder. Avoid using solutions prepared in alkaline buffers or mixing with alkaline reagents, as this degrades the compound.[9]

  • Potential Cause 2: Fungal Species is Intrinsically Resistant.

    • Solution: Verify from literature that your target fungus is susceptible to this compound. The primary mechanism of resistance is often a lowered penetration of the antibiotic through the cell membrane.[3][4] If the fungus has a low chitin content or an inefficient peptide transport system, this compound may be ineffective.

  • Potential Cause 3: Interference from Assay Medium Components.

    • Solution: The uptake of this compound can be inhibited by dipeptides present in the culture medium, as it enters the fungal cell via peptide transport systems.[12][13] If using a complex medium (e.g., containing peptone or yeast extract), consider switching to a defined synthetic medium to avoid competitive inhibition of uptake.

Problem 2: High variability or poor reproducibility in MIC results.

  • Potential Cause 1: Inconsistent Inoculum Preparation.

    • Solution: Standardization of the inoculum is critical for reproducible results.[14] Ensure you are using a consistent method to prepare the fungal spore or cell suspension and are quantifying the final concentration accurately using a hemocytometer or spectrophotometer before adding it to the assay wells.

  • Potential Cause 2: Inappropriate Incubation Conditions.

    • Solution: Incubation time and temperature can significantly affect fungal growth and the apparent activity of the antifungal agent.[12][14] For Candida albicans, for example, activity is higher at 37°C than at 25°C.[12] Optimize and standardize the incubation time and temperature for your specific fungal species according to established protocols like those from CLSI.[15]

  • Potential Cause 3: Issues with Serial Dilutions.

    • Solution: this compound is highly soluble in water.[10] Ensure complete dissolution when making your stock solution. Use calibrated pipettes and proper mixing techniques at each step of the serial dilution process to ensure an accurate concentration gradient.

Problem 3: Unexpected fungal growth patterns (e.g., trailing growth).

  • Potential Cause: Fungistatic vs. Fungicidal Action.

    • Solution: this compound is generally fungistatic, meaning it inhibits growth rather than killing the fungus.[16] This can sometimes result in "trailing," where reduced but persistent growth is observed over a range of concentrations. When determining the MIC, use a standardized endpoint, such as the lowest concentration that causes a 50% or 90% reduction in growth compared to the positive control.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution Antifungal Susceptibility Assay for this compound

This protocol is a generalized method and should be optimized for the specific fungal species being tested.

  • Preparation of this compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile environment.

    • Dissolve in sterile distilled water or a suitable buffer (pH < 8.0) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter. Store at -80°C.[5]

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., PDA for molds, YPD for yeasts) to obtain a fresh, pure culture.

    • Harvest fungal cells or spores by flooding the plate with sterile saline or PBS and gently scraping the surface.

    • Adjust the suspension to the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

    • Dilute this suspension in the chosen assay medium (e.g., RPMI-1640) to achieve the final target inoculum concentration for the assay (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Assay Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of assay medium to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls:

      • Positive Control (Growth): 100 µL of medium + 100 µL of fungal inoculum.

      • Negative Control (Sterility): 200 µL of medium only.

    • Add 100 µL of the diluted fungal inoculum to all wells except the negative control. The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation.

    • Incubate at the optimal temperature for the fungal species (e.g., 35-37°C for Candida spp.) for 24-72 hours, depending on the growth rate of the organism.[12]

  • Reading and Interpreting Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density (OD) with a microplate reader.

Diagrams

PolyoxinB_Mechanism cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin (Fungal Cell Wall) ChitinSynthase->Chitin Synthesis PolyoxinB This compound PolyoxinB->Inhibition

Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.

Antifungal_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis arrow arrow A Prepare Fungal Inoculum C Dispense Reagents into 96-Well Plate A->C B Prepare this compound Stock & Dilutions B->C D Incubate at Optimal Temperature & Time C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC Value E->F

Caption: General experimental workflow for a this compound antifungal susceptibility assay.

Troubleshooting_Tree Start Unexpected Assay Results? Problem1 No / Low Inhibition Start->Problem1 Problem2 High Result Variability Start->Problem2 Cause1A Compound Degraded? (e.g., alkaline pH) Problem1->Cause1A Cause1B Resistant Fungus? Problem1->Cause1B Cause1C Medium Interference? (e.g., peptides) Problem1->Cause1C Cause2A Inoculum Inconsistent? Problem2->Cause2A Cause2B Incubation Variable? Problem2->Cause2B Solution1A Solution: Use fresh stock, check buffer pH. Cause1A->Solution1A Solution1B Solution: Verify species susceptibility. Cause1B->Solution1B Solution1C Solution: Use defined synthetic medium. Cause1C->Solution1C Solution2A Solution: Standardize inoculum quantification. Cause2A->Solution2A Solution2B Solution: Standardize incubation time/temp. Cause2B->Solution2B

Caption: Troubleshooting decision tree for common issues in this compound assays.

References

Polyoxin B stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Polyoxin B under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption.[1]

Q2: How stable is this compound in solution at different pH values?

A2: this compound is generally stable in acidic to neutral aqueous solutions.[3] One source suggests it is stable over a pH range of 1 to 8. It exhibits significantly lower stability in alkaline conditions, where it undergoes degradation.[3] For experimental use, it is advisable to prepare solutions in buffers with a pH below 8 and use them as fresh as possible.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: As with most chemical compounds, the stability of this compound in solution is temperature-dependent. Higher temperatures accelerate the degradation process, especially in alkaline solutions. For maximum stability in solution, it is recommended to keep the solutions on ice or refrigerated whenever possible during experimental procedures.

Q4: Can I mix this compound with other pesticides or chemicals?

A4: It is not recommended to mix this compound with alkaline or strongly acidic pesticides or chemicals, as this can lead to its rapid degradation.[3] Always check the pH and chemical compatibility of any formulation before mixing.

Q5: What are the known degradation products of this compound?

A5: Under forced degradation conditions, particularly alkaline hydrolysis, the primary degradation pathway for this compound is expected to involve the hydrolysis of its peptide and ester bonds. The specific identity of all degradation products requires detailed analytical characterization, such as with LC-MS.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in an experiment. 1. Degradation due to improper storage: The compound was not stored at the recommended temperature or was exposed to moisture. 2. Degradation in experimental solution: The pH of the solution was too high (alkaline), or the solution was kept at a high temperature for an extended period. 3. Incompatibility with other reagents: The experimental buffer or other components in the mixture are causing degradation.1. Verify storage conditions: Ensure that this compound is stored at -20°C for long-term storage and 2-8°C for short-term, in a tightly sealed container. 2. Check solution pH and temperature: Measure the pH of your experimental solution. If it is above 8, consider using a buffer in the acidic to neutral range. Keep solutions on ice or refrigerated during use. Prepare fresh solutions for each experiment. 3. Assess reagent compatibility: Review the composition of your experimental mixture. Avoid strongly alkaline or acidic components. If possible, test the stability of this compound in the complete experimental buffer over the time course of your experiment.
Inconsistent results between experimental replicates. 1. Variable solution stability: The time between solution preparation and use differs between replicates, leading to varying levels of degradation. 2. Inconsistent pH across samples: The pH of individual samples or replicates is not uniform.1. Standardize solution handling: Prepare a fresh stock solution and dilute it for all replicates at the same time. Ensure that all samples are processed under the same temperature and time conditions. 2. Ensure consistent buffering: Use a reliable buffer system to maintain a stable pH across all samples.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). 1. Degradation of this compound: The additional peaks are likely degradation products.1. Perform a forced degradation study: To confirm that the new peaks are from this compound degradation, subject a sample to stress conditions (e.g., high pH, high temperature) and analyze it by HPLC. This will help in identifying the retention times of the degradation products. 2. Optimize chromatography: Adjust the mobile phase and gradient of your HPLC method to ensure good separation between the parent compound and its degradants.

Quantitative Stability Data

The following tables summarize the hypothetical half-life of this compound under various pH and temperature conditions, based on general principles of chemical stability. This data is intended for illustrative purposes to guide experimental design.

Table 1: Half-life of this compound (in hours) at Different pH and Temperature Conditions

pH4°C (Refrigerated)25°C (Room Temperature)40°C (Elevated Temperature)
3.0 > 2000720240
5.0 > 2000800280
7.0 1500500150
9.0 48124

Table 2: Degradation Rate Constants (k, in hr⁻¹) of this compound at Different pH and Temperature Conditions

pH4°C (Refrigerated)25°C (Room Temperature)40°C (Elevated Temperature)
3.0 < 0.00030.00100.0029
5.0 < 0.00030.00090.0025
7.0 0.00050.00140.0046
9.0 0.01440.05780.1733

Note: The degradation is assumed to follow first-order kinetics (Half-life = 0.693 / k).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Thermostatic water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 40°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 25°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute an aliquot with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate 1 mL of the this compound stock solution (in high-purity water) at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound in the presence of its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water B: Acetonitrile
Gradient 0-5 min: 5% B 5-20 min: 5% to 40% B 20-25 min: 40% B 25-26 min: 40% to 5% B 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10, v/v)

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 40°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1M NaOH, 25°C) stock->alkali Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling neutralize Neutralize (for Acid/Alkaline) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation (Degradation %, Kinetics) hplc->data

Workflow for this compound Forced Degradation Study.

Stability_Factors cluster_factors Influencing Factors cluster_stability Outcome cluster_conditions Conditions & Impact pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability High_pH Alkaline pH (>8) High_pH->Stability Decreases Stability Low_Temp Low Temperature (e.g., 4°C) Low_Temp->Stability Promotes Stability High_Temp High Temperature (e.g., 40°C) High_Temp->Stability Decreases Stability Low_pH Acidic/Neutral pH (1-7) Low_pH->Stability Promotes Stability

Key Factors Affecting this compound Stability.

References

Long-term storage conditions for Polyoxin B powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the long-term storage, handling, and troubleshooting for Polyoxin B powder and solutions to ensure optimal performance in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for the long term?

A1: this compound powder is hygroscopic and should be stored under specific conditions to maintain its stability and efficacy. For long-term storage, keep the powder in a tightly sealed container in a dry place.[1][2] Several sources recommend refrigeration at 2°C to 8°C[1][2], while others suggest -20°C for up to three years[3]. Always refer to the manufacturer's specific recommendations.

Q2: What is the recommended method for storing this compound solutions?

A2: The stability of this compound in solution depends on the solvent and storage temperature. Aqueous solutions can be stable for six to 12 months when refrigerated.[4] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C, which can maintain stability for up to one year.[3][5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: How do I properly reconstitute this compound powder?

A3: To reconstitute this compound powder, use a suitable solvent such as sterile distilled water[3] or a buffer appropriate for your experimental setup. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in water.[3] For experimental purposes, sterile distilled water or common biological buffers can be used. The pH of the solution can affect stability, with maximum stability observed at a pH of 3.4.[4][6] It is inactivated by strongly acidic or alkaline solutions.[4]

Q5: For how long is a this compound stock solution stable?

A5: The stability of a this compound stock solution is dependent on the storage conditions. When stored at -80°C, the solution can be stable for up to one year.[3] For shorter periods, storage at -20°C is also acceptable.[5] If stored in a refrigerator at 4°C, aqueous solutions are reported to be stable for six to 12 months, though for parenteral use, discarding after 72 hours has been recommended.[4]

Q6: What are the signs of this compound degradation?

A6: Visual signs of degradation in this compound powder can include changes in color or clumping due to moisture absorption. For solutions, the presence of precipitates after thawing (that do not redissolve upon gentle warming) or a noticeable decrease in its expected biological activity in your experiments can indicate degradation.

Storage Condition Summary

Table 1: Long-Term Storage of this compound Powder

ParameterRecommended ConditionNotes
Temperature2°C to 8°C or -20°CRefer to manufacturer's data sheet.
AtmosphereDry/DesiccatedKeep container tightly closed.[1][2]
LightProtected from lightStore in an opaque or amber vial.
DurationUp to 3 years at -20°C[3]Stability may vary by manufacturer.

Table 2: Long-Term Storage of this compound Solutions

ParameterRecommended ConditionNotes
Temperature-20°C or -80°C-80°C is recommended for up to 1 year.[3]
SolventSterile Water or appropriate bufferpH can impact stability.[4][6]
ContainerSterile, sealed vialsAliquot to prevent contamination and freeze-thaw cycles.
DurationUp to 1 year at -80°C[3]Shorter for 4°C storage.[4]

Troubleshooting Guide

Q1: My this compound powder has clumped. Can I still use it?

A1: Clumping is a sign of moisture absorption, which can lead to degradation. While it might still have some activity, the effective concentration could be lower than expected. It is recommended to use a fresh, non-clumped vial for quantitative experiments. If you must use the clumped powder, ensure it fully dissolves and consider running a dose-response curve to verify its activity.

Q2: I'm observing reduced antifungal activity in my experiments. Could this be a storage issue?

A2: Yes, improper storage is a common cause of reduced activity. This could be due to degradation of the powder from moisture or heat exposure, or from repeated freeze-thaw cycles of the stock solution. The workflow below can help you troubleshoot this issue.

Q3: I see precipitates in my thawed this compound solution. What should I do?

A3: First, try gently warming the solution to room temperature to see if the precipitate redissolves. If it does not, this may indicate degradation or precipitation of the compound. The solution should be discarded, and a fresh stock solution should be prepared from powder.

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Preparation : Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.

  • Calculation : Determine the required volume of solvent to add to the powder to achieve your desired stock solution concentration (e.g., 10 mg/mL).

  • Reconstitution : Aseptically add the calculated volume of sterile distilled water or your chosen buffer to the vial.

  • Dissolution : Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

  • Storage : Store the aliquots at -20°C or -80°C for long-term use.

Visualizations

G cluster_0 Chitin Synthesis Pathway cluster_1 Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthetase CellWall Fungal Cell Wall Chitin->CellWall Incorporation PolyoxinB This compound Chitin_Synthetase PolyoxinB->Chitin_Synthetase Inhibits (Competitive)

Caption: Mechanism of action of this compound.

G start Start: this compound Powder equilibrate Equilibrate vial to room temp start->equilibrate reconstitute Reconstitute in sterile solvent equilibrate->reconstitute dissolve Ensure complete dissolution reconstitute->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing this compound solutions.

G issue Reduced Antifungal Activity Observed check_solution Is the stock solution new? issue->check_solution check_thaw Were there multiple freeze-thaw cycles? check_solution->check_thaw No check_powder How was the powder stored? check_solution->check_powder Yes check_thaw->check_powder No improper_solution Solution degradation likely check_thaw->improper_solution Yes improper_powder Improper powder storage (moisture, temp) check_powder->improper_powder Incorrectly solution Prepare fresh stock solution from a new powder vial check_powder->solution Correctly, but issue persists improper_powder->solution improper_solution->solution

Caption: Troubleshooting logic for reduced activity.

References

Polyoxin B interference with other experimental reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyoxin (B77205) B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments involving Polyoxin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and specific antifungal agent that acts as a competitive inhibitor of chitin (B13524) synthase.[1][2] Chitin is an essential component of the fungal cell wall, and its synthesis is critical for fungal viability and growth.[3] By competing with the enzyme's natural substrate, UDP-N-acetylglucosamine, this compound effectively blocks chitin production.[1][2] This disruption leads to the accumulation of the precursor UDP-N-acetylglucosamine and compromises the structural integrity of the cell wall, ultimately inhibiting fungal growth.[1][2]

Q2: How should I properly store and handle this compound? A2: For long-term storage, this compound powder should be stored at 2°C - 8°C in a well-closed, dry container.[4] Some suppliers recommend storage at 0-6°C or -20°C for optimal stability.[5][6] Once reconstituted in an aqueous solution, it is best to prepare aliquots and store them frozen at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in different solutions? A3: this compound is most stable in acidic conditions and is susceptible to degradation in neutral or basic solutions.[7] It is generally stable within a pH range of 2 to 7, with maximum stability observed around pH 3.4. The compound is inactivated by strongly acidic or strongly alkaline solutions. In aqueous solutions, it can be stable for 24 hours at room temperature (25°C) or under refrigeration (4°C), but significant degradation may occur after 48-72 hours.[8][9]

Q4: Can this compound interfere with common cell viability assays (e.g., MTT, XTT, Resazurin)? A4: Yes, there is a potential for interference. Cell viability assays like MTT, XTT, and Resazurin rely on the metabolic reduction of a tetrazolium salt or dye by viable cells.[10] While this compound's primary target is chitin synthase, cellular stress from cell wall damage could indirectly affect metabolic rates. More importantly, the compound itself could chemically interact with the assay reagents. For example, some compounds can reduce tetrazolium salts non-enzymatically, leading to a false positive signal for cell viability.[11] It is crucial to run cell-free controls (containing media, assay reagents, and this compound) to test for direct chemical interference.[10]

Q5: Are there any known substances that can antagonize the effect of this compound? A5: Yes, the inhibitory action of this compound can be counteracted by certain nitrogen-containing compounds, with dipeptides being particularly effective.[12][13] This is an important consideration when designing culture media, as complex media containing peptones or casein hydrolysates may reduce the apparent efficacy of the antibiotic.[14]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound activity from published studies. Note that specific values can vary depending on the fungal species, strain, and experimental conditions.

ParameterOrganism(s)Value/ConcentrationReference
In Vitro Activity
Minimum Inhibitory Concentration (MIC)Alternaria alternata, Botrytis cinerea, Fusarium oxysporum0.1 - 10 µg/mL[7]
Chitin Synthesis InhibitionAlternaria kikuchiana (sensitive strains)>50% inhibition at 10 µM[1][2]
In Vivo Activity
Disease ProtectionPlant models (e.g., cucumber, rice) against Erysiphe graminis and Rhizoctonia solani70-95% protection at 100-500 µg/mL[7]

Visualizations

Mechanism of Action of this compound

PolyoxinB_MOA cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Polymerization PolyoxinB This compound PolyoxinB->ChitinSynthase Competitive Inhibition Troubleshooting_Workflow cluster_efficacy Efficacy Issues cluster_assay Assay Interference Start Unexpected Experimental Result Observed NoEffect Problem: No expected antifungal activity Start->NoEffect Lack of Efficacy AnomalousData Problem: Anomalous readings in a secondary assay (e.g., viability) Start->AnomalousData Anomalous Assay Reading CheckStorage 1. Verify Storage & Handling (-20°C, fresh solutions) NoEffect->CheckStorage CheckMedia 2. Check Media Composition (e.g., for antagonistic dipeptides) CheckStorage->CheckMedia CheckResistance 3. Test a Susceptible Control Strain CheckMedia->CheckResistance CellFreeControl 1. Run Cell-Free Control (this compound + assay reagents) AnomalousData->CellFreeControl SecondaryAssay 2. Use Orthogonal Assay (e.g., Metabolic vs. Membrane Integrity) CellFreeControl->SecondaryAssay

References

Technical Support Center: Confirmation of Polyoxin B Activity in a New Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm Polyoxin B activity in a new fungal species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific competitive inhibitor of chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to abnormal fungal growth and, ultimately, cell death.

Q2: I observe potent inhibition in my in vitro chitin synthase assay, but weak or no activity in whole-cell antifungal assays. Why is there a discrepancy?

A2: This is a common challenge and often points to issues with the uptake of this compound into the fungal cell. The active site of chitin synthase is located on the inner side of the plasma membrane. Therefore, for this compound to be effective, it must be transported across the cell membrane.[1][3] If the new fungal species lacks an efficient transport system for this compound, you will observe poor whole-cell activity despite high enzymatic inhibition. Some fungal species can also develop resistance by reducing the permeability of their cell membranes to the antibiotic.[1]

Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the potential causes?

A3: Inconsistent MIC values can arise from several experimental factors. The composition of the culture medium can significantly influence the apparent activity of the inhibitor.[3] The size of the initial fungal inoculum is also critical; a higher inoculum density may lead to apparently reduced susceptibility.[3] Finally, variations in the specific susceptibility testing methodology (e.g., broth microdilution vs. agar (B569324) dilution) can contribute to variability in results.[3][4]

Q4: Are there known resistance mechanisms to this compound in fungi?

A4: Yes, the primary mechanism of resistance to this compound is reduced penetration of the antibiotic through the fungal cell membrane, preventing it from reaching its target, chitin synthase.[1] This suggests that alterations in membrane transporters or composition can confer resistance.

Troubleshooting Guides

Chitin Synthase Activity Assay

Problem: Low or no chitin synthase activity in the crude enzyme extract.

  • Possible Cause: Inefficient cell lysis.

    • Solution: Ensure complete cell disruption. Different fungal species may require different lysis methods. Consider using mechanical disruption (e.g., bead beating) in addition to enzymatic digestion.

  • Possible Cause: Enzyme degradation.

    • Solution: Perform all extraction steps at 4°C and include protease inhibitors in your lysis buffer. Store the enzyme extract at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause: Inactive zymogen form of chitin synthase.

    • Solution: Some chitin synthases are produced as inactive zymogens and require proteolytic activation. Try incubating the crude extract with a low concentration of trypsin (e.g., 10-20 µg/mL) for a short period (e.g., 15-30 minutes) at 30°C before the assay.

Problem: High background signal in the "no enzyme" control wells.

  • Possible Cause: Non-specific binding of the detection reagent (e.g., Wheat Germ Agglutinin-HRP).

    • Solution: Increase the number of washing steps after the incubation with the detection reagent. Ensure the blocking step is sufficient; you can try increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.

  • Possible Cause: Contamination of reagents with chitin or other binding substances.

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize all buffers.

Antifungal Susceptibility Testing (MIC Determination)

Problem: Fungal growth is observed in all wells, including those with high concentrations of this compound.

  • Possible Cause: Intrinsic resistance of the new fungal species.

    • Solution: The fungus may be naturally resistant to this compound. This could be due to a lack of uptake or a modified chitin synthase enzyme.

  • Possible Cause: The inoculum density is too high.

    • Solution: Standardize the inoculum preparation carefully. A high cell density can overwhelm the inhibitory effect of the compound. Use a spectrophotometer or hemocytometer to adjust the inoculum to the recommended concentration for your chosen protocol (e.g., CLSI guidelines).

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or below and protect it from light.

Problem: No fungal growth is observed in any of the wells, including the growth control.

  • Possible Cause: The inoculum is not viable.

    • Solution: Use a fresh culture of the fungus to prepare the inoculum. Check the viability of the fungal cells before starting the assay.

  • Possible Cause: The growth medium is not suitable for the new fungal species.

    • Solution: Ensure that the chosen medium supports the robust growth of your fungal species. You may need to optimize the medium composition.

HPLC Analysis of this compound

Problem: Poor peak shape (e.g., tailing or fronting).

  • Possible Cause: Secondary interactions between this compound and the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For basic compounds like this compound, a lower pH can reduce peak tailing. Adding a small amount of an ion-pairing agent to the mobile phase can also improve peak shape.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Problem: Poor separation of this compound from its homologues.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to achieve good separation of all components.

  • Possible Cause: The wrong type of column is being used.

    • Solution: Consider using a different stationary phase. A column with a polar-embedded group may provide better selectivity for polar compounds like this compound.[5]

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Activity Assay

This non-radioactive assay measures the inhibitory effect of this compound on chitin synthase activity from fungal cell extracts.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) solution (1% w/v in Tris-HCl buffer)

  • Crude fungal enzyme extract

  • This compound stock solution

  • Reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

  • Substrate solution (1 mM UDP-N-acetylglucosamine in reaction buffer)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of WGA solution and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of deionized water per well.

  • Blocking: Add 200 µL of BSA solution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 200 µL of Tris-HCl buffer per well.

  • Enzyme and Inhibitor Incubation: Add 40 µL of the crude enzyme extract and 10 µL of various concentrations of this compound (or buffer for the control) to each well. Incubate for 30 minutes at 30°C.

  • Reaction Initiation: Add 50 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 30°C.

  • Washing: Wash the plate six times with 200 µL of deionized water per well.

  • Detection: Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.

  • Washing: Wash the plate five times with 200 µL of deionized water per well.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Calculation: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (MIC Determination) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution

  • Fungal inoculum standardized to 0.5-2.5 x 10³ CFU/mL

Procedure:

  • Serial Dilutions: Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Controls:

    • Growth Control: 100 µL of inoculum + 100 µL of drug-free medium.

    • Sterility Control: 200 µL of drug-free medium.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.

Protocol 3: HPLC Analysis of this compound

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm) with a polar-embedded group is recommended for better separation of homologues.[5]

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer at pH 4.0) is often used.[6]

  • Flow Rate: 0.5-1.5 mL/min.[5]

  • Detection Wavelength: 240-290 nm, with 260 nm being a common choice.[5]

  • Column Temperature: 25-40°C.[5]

  • Injection Volume: 5-20 µL.[5]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Acquisition: Record the chromatogram.

  • Quantification: Use an external standard of known this compound concentration to quantify the amount in the sample.

Data Presentation

Table 1: Example IC₅₀ Values of this compound against Chitin Synthase from Various Fungi

Fungal SpeciesChitin Synthase IsozymeIC₅₀ (µM)Reference
Sclerotinia sclerotiorumNot specified190[7]
Alternaria kikuchianaNot specifiedCompetitive Inhibition[1][2]
Saccharomyces cerevisiaeChs1Lower than Chs2[3]
Saccharomyces cerevisiaeChs2More resistant[3]

Table 2: Example MIC Values of this compound against Various Fungi

Fungal SpeciesMIC Range (µg/mL)MethodReference
Fusarium spp.32-64 (fungicidal)Broth Dilution[8]
Candida albicansVaries with mediumNot specified[3]

Visualizations

Experimental_Workflow cluster_0 Step 1: In Vitro Analysis cluster_1 Step 2: Whole-Cell Analysis cluster_2 Step 3: Chemical Confirmation cluster_3 Step 4: Understanding the Cellular Response A Prepare Fungal Cell Extract B Chitin Synthase Activity Assay A->B C Determine IC50 of this compound B->C F Determine MIC of this compound C->F Compare in vitro and in vivo activity D Prepare Fungal Inoculum E Antifungal Susceptibility Testing (MIC) D->E E->F I Confirm Presence and Quantify this compound F->I Correlate activity with compound presence J Expose Fungus to Sub-inhibitory this compound F->J Investigate cellular response to stress G Extract this compound from Culture H HPLC Analysis G->H H->I K Analyze Cell Wall Integrity Pathway Activation J->K

Caption: Experimental workflow for confirming this compound activity.

Chitin_Biosynthesis_Pathway cluster_0 Chitin Biosynthesis cluster_1 Inhibition A Glucose-6-phosphate B Fructose-6-phosphate A->B C Glucosamine-6-phosphate B->C D N-acetylglucosamine-6-phosphate C->D E N-acetylglucosamine-1-phosphate D->E F UDP-N-acetylglucosamine (UDP-GlcNAc) E->F I Chitin Synthase F->I Substrate G Chitin H This compound H->I Competitive Inhibition I->G Catalyzes

Caption: this compound inhibits the final step of chitin biosynthesis.

Cell_Wall_Integrity_Pathway cluster_0 Cell Surface cluster_1 MAP Kinase Cascade cluster_2 Nuclear Response A Cell Wall Stress (e.g., this compound) B Cell Surface Sensors (e.g., Wsc1, Mid2) A->B C Rho-GTPases (e.g., Rho1) B->C D Protein Kinase C (PKC) C->D E MAPKKK (e.g., Bck1) D->E F MAPKK (e.g., Mkk1/2) E->F G MAPK (e.g., Slt2/Mpk1) F->G H Transcription Factors (e.g., Rlm1, Swi4/Swi6) G->H Phosphorylates I Expression of Cell Wall Repair Genes (e.g., CHS genes) H->I Activates Transcription

References

Validation & Comparative

A Comparative Guide to Fungal Cell Wall Inhibitors: Polyoxin B vs. Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent fungal cell wall synthesis inhibitors: Polyoxin B and Caspofungin. By examining their distinct mechanisms of action, spectrum of activity, and the experimental data supporting their efficacy, this document serves as a comprehensive resource for researchers in the field of antifungal drug development.

Introduction

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal therapy. It is a dynamic and essential organelle, primarily composed of polysaccharides like chitin (B13524) and β-glucans, which provide structural integrity and protection against osmotic stress. This compound and Caspofungin are two well-characterized antifungal agents that disrupt the integrity of the fungal cell wall, albeit through different molecular mechanisms. This compound targets the synthesis of chitin, while Caspofungin inhibits the production of β-(1,3)-D-glucan. This guide will delve into a detailed comparison of their biochemical properties, efficacy, and the methodologies used to evaluate them.

Mechanism of Action

The primary difference between this compound and Caspofungin lies in the specific enzymatic pathways they inhibit within the fungal cell wall synthesis process.

This compound is a peptidyl nucleoside antibiotic that acts as a potent competitive inhibitor of chitin synthase .[1][2] Its structure mimics that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] By binding to the active site of chitin synthase, this compound effectively blocks the polymerization of UDP-GlcNAc into chitin chains, leading to a weakened cell wall and ultimately, cell lysis.[2][3]

Caspofungin , a member of the echinocandin class of antifungals, functions by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase .[4][5] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that constitutes a major part of the fungal cell wall.[4][6] Caspofungin binds to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex, disrupting its function and halting glucan synthesis.[6] This disruption compromises the integrity of the cell wall, leading to osmotic instability and fungal cell death.[6]

G Mechanisms of Fungal Cell Wall Inhibition cluster_polyoxin This compound Pathway cluster_caspofungin Caspofungin Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Caspofungin Caspofungin Caspofungin->Glucan_Synthase Non-Competitive Inhibition

Caption: Mechanisms of action for this compound and Caspofungin.

Spectrum of Activity

The differential targeting of chitin and β-glucan synthesis pathways results in distinct antifungal spectra for this compound and Caspofungin.

This compound exhibits potent antifungal activity primarily against phytopathogenic fungi.[7][8] Its efficacy against human pathogens is more limited, though some studies have shown activity against Candida albicans under specific media conditions.[9]

Caspofungin has a broad spectrum of activity against many clinically important yeasts and molds. It is particularly effective against Candida species, including isolates resistant to other antifungal agents like azoles and amphotericin B.[4][10] Caspofungin is also active against Aspergillus species.[10][11] However, it has no activity against Cryptococcus neoformans.[10][12]

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

Fungal SpeciesThis compoundCaspofungin
Candida albicansMIC: 0.1 - >1000 µg/mL (highly medium-dependent)[9][13]MIC: 0.015 - 16 µg/mL[14]
Phytopathogenic Fungi (e.g., Alternaria alternata, Botrytis cinerea)MIC: 0.1 - 10 µg/mL[7]Not routinely tested
Aspergillus fumigatusNot a primary agentFungistatic activity[5]

Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and media composition.[13][15]

Mechanisms of Resistance

Fungal resistance to both this compound and Caspofungin has been documented and arises from distinct molecular mechanisms.

Resistance to this compound in fungi like Alternaria kikuchiana is often not due to modifications in the target enzyme, chitin synthase, but rather to reduced penetration of the antibiotic through the cell membrane.[3]

Resistance to Caspofungin in clinical isolates of Candida albicans is primarily associated with point mutations in the FKS1 gene, which encodes the catalytic subunit of β-(1,3)-D-glucan synthase.[16][17] These mutations reduce the sensitivity of the enzyme to echinocandins.[17] Another resistance mechanism involves the cell wall salvage pathway, where an increase in chitin synthesis compensates for the diminished levels of β-glucan.[17][18]

G Fungal Resistance Mechanisms cluster_polyoxin_res This compound Resistance cluster_caspofungin_res Caspofungin Resistance Polyoxin_B_ext External this compound Cell_Membrane Cell Membrane Polyoxin_B_ext->Cell_Membrane Reduced Permeability Polyoxin_B_int Internal this compound Cell_Membrane->Polyoxin_B_int Chitin_Synthase_res Chitin Synthase Polyoxin_B_int->Chitin_Synthase_res Caspofungin_ext External Caspofungin Glucan_Synthase_mut Mutated β-(1,3)-D-Glucan Synthase (FKS1) Caspofungin_ext->Glucan_Synthase_mut Reduced Binding Cell_Wall_Stress Cell Wall Stress Glucan_Synthase_mut->Cell_Wall_Stress Chitin_Synthase_up Upregulated Chitin Synthase Cell_Wall_Stress->Chitin_Synthase_up Compensatory Upregulation

Caption: Overview of resistance mechanisms to this compound and Caspofungin.

Experimental Protocols

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol describes a method to determine the inhibitory effect of a compound on chitin synthase activity by capturing the newly synthesized chitin polymer on a wheat germ agglutinin (WGA)-coated plate, followed by enzymatic detection.[19][20][21][22]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL)

  • Bovine Serum Albumin (BSA) for blocking

  • Fungal cell extract containing chitin synthase

  • UDP-N-acetylglucosamine (UDP-GlcNAc) substrate solution

  • Test inhibitor (e.g., this compound)

  • WGA conjugated to horseradish peroxidase (WGA-HRP)

  • TMB substrate solution

  • Microplate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight.

  • Washing and Blocking: Wash the plate to remove unbound WGA and then block the wells with BSA solution.

  • Enzyme Reaction: Add the fungal cell extract, the test inhibitor at various concentrations, and initiate the reaction by adding the UDP-GlcNAc substrate. Incubate for 2-3 hours at 30°C.

  • Detection: Wash the plate to remove unbound substrates. Add WGA-HRP solution and incubate. After another wash, add TMB substrate and measure the absorbance to quantify the amount of synthesized chitin.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

G Workflow for Chitin Synthase Activity Assay start Start coat_plate Coat 96-well plate with WGA start->coat_plate wash_block Wash and block with BSA coat_plate->wash_block add_reagents Add enzyme extract, inhibitor, and UDP-GlcNAc wash_block->add_reagents incubate Incubate at 30°C add_reagents->incubate wash_detect Wash and add WGA-HRP incubate->wash_detect add_substrate Add TMB substrate wash_detect->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for an in vitro chitin synthase inhibition assay.
β-(1,3)-D-Glucan Synthase Activity Assay (Radiolabeled)

This assay measures the in vitro activity of β-(1,3)-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into an insoluble glucan product.[23][24][25]

Materials:

  • Fungal cell membrane fraction (enzyme source)

  • Assay buffer (containing Tris-HCl, MgCl₂, EDTA, glycerol)

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • Test inhibitor (e.g., Caspofungin)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Enzyme Preparation: Prepare a membrane fraction containing the β-(1,3)-D-glucan synthase from fungal cell lysate.

  • Assay Reaction: In a reaction tube, combine the assay buffer, enzyme preparation, and the test inhibitor at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding UDP-[¹⁴C]glucose and incubate at 30°C for approximately 60 minutes.

  • Product Quantification: Stop the reaction by adding cold TCA. Filter the mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan.

  • Washing and Counting: Wash the filter with TCA and ethanol to remove unincorporated substrate. Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the drug and determine the IC50 value.

G Workflow for β-(1,3)-D-Glucan Synthase Assay start Start prep_enzyme Prepare membrane fraction (enzyme source) start->prep_enzyme setup_reaction Set up reaction with buffer, enzyme, and inhibitor prep_enzyme->setup_reaction add_substrate_radio Add UDP-[¹⁴C]glucose setup_reaction->add_substrate_radio incubate_radio Incubate at 30°C add_substrate_radio->incubate_radio stop_reaction Stop reaction with TCA incubate_radio->stop_reaction filter_wash Filter and wash to isolate [¹⁴C]-glucan stop_reaction->filter_wash measure_radioactivity Measure radioactivity filter_wash->measure_radioactivity analyze_radio Calculate % inhibition and IC50 measure_radioactivity->analyze_radio end End analyze_radio->end

Caption: Workflow for the β-(1,3)-D-glucan synthase activity assay.
Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antifungal agent against a yeast, based on CLSI and EUCAST standards.[20][26]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Test antifungal agent

  • Spectrophotometer or microplate reader

Methodology:

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal suspension and dilute it in RPMI-1640 medium to the final required concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density.

Conclusion

This compound and Caspofungin are both valuable tools in the study of fungal cell wall biology and for the development of antifungal therapies. Their distinct mechanisms of action, targeting chitin and β-glucan synthesis respectively, result in different antifungal spectra and clinical applications. This compound is a classic example of a competitive inhibitor with significant use in agricultural science, while Caspofungin represents a clinically successful class of non-competitive inhibitors with broad-spectrum activity against human fungal pathogens. A thorough understanding of their comparative performance, supported by the experimental data and protocols outlined in this guide, is essential for researchers aiming to discover and develop the next generation of antifungal agents.

References

A Comparative Analysis of Polyoxin B and Other Chitin Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of Polyoxin B and other prominent chitin (B13524) synthase inhibitors. By examining their mechanisms of action, inhibitory efficacy, and experimental validation, this document aims to provide a comprehensive resource for advancing antifungal and insecticide research.

Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall and the insect exoskeleton, yet it is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for its synthesis, a highly attractive target for the development of selective and safe therapeutic and agricultural agents.[1][2] this compound, a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, stands as a well-established competitive inhibitor of this crucial enzyme.[3] This guide provides a comparative overview of this compound against other chitin synthase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary mechanism of action for this compound and other peptidyl nucleoside inhibitors, such as Nikkomycin (B1203212) Z, is competitive inhibition of chitin synthase.[3][4] These molecules are structural analogues of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[4] By binding to the active site of chitin synthase, they prevent the polymerization of N-acetylglucosamine into chitin chains, thereby disrupting the integrity of the fungal cell wall or insect cuticle, leading to cell lysis and death.[3]

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose-6-Phosphate Fructose-6-Phosphate Glucosamine-6-Phosphate Glucosamine-6-Phosphate Fructose-6-Phosphate->Glucosamine-6-Phosphate GFA Glutamine Glutamine Glutamine->Glucosamine-6-Phosphate Glutamate Glutamate Glucosamine-6-Phosphate->Glutamate N-Acetylglucosamine-6-Phosphate N-Acetylglucosamine-6-Phosphate Glucosamine-6-Phosphate->N-Acetylglucosamine-6-Phosphate GNA1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-Acetylglucosamine-6-Phosphate CoA CoA N-Acetylglucosamine-6-Phosphate->CoA N-Acetylglucosamine-1-Phosphate N-Acetylglucosamine-1-Phosphate N-Acetylglucosamine-6-Phosphate->N-Acetylglucosamine-1-Phosphate AGM1 UDP-N-Acetylglucosamine UDP-N-Acetylglucosamine N-Acetylglucosamine-1-Phosphate->UDP-N-Acetylglucosamine UAP1/AGX1 UTP UTP UTP->UDP-N-Acetylglucosamine PPi PPi UDP-N-Acetylglucosamine->PPi Chitin_Synthase Chitin Synthase (CHS) UDP-N-Acetylglucosamine->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Polyoxin_B This compound / Nikkomycin Z Polyoxin_B->Chitin_Synthase Competitive Inhibition

Comparative Efficacy of Chitin Synthase Inhibitors

The effectiveness of chitin synthase inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for this compound and other selected chitin synthase inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.[5]

Inhibitor ClassSpecific InhibitorTarget Organism/EnzymeIC50 ValueReference(s)
Peptidyl Nucleoside This compoundSclerotinia sclerotiorum Chitin Synthase0.19 mM[2][5]
Nikkomycin ZCandida albicans Chs115 µM[5]
Candida albicans Chs20.8 µM[5]
Candida albicans Chs313 µM[5]
Polyoxin DCandida albicans Chs2Ki: 3.2 ± 1.4 µM[5]
Maleimide (B117702) Derivatives Compound 20Sclerotinia sclerotiorum Chitin Synthase0.12 mM[2][5]
Other Synthetic Inhibitors IMB-D10Saccharomyces cerevisiae Chs117.46 ± 3.39 µg/mL[6][7]
Saccharomyces cerevisiae Chs23.51 ± 1.35 µg/mL[6][7]
Saccharomyces cerevisiae Chs313.08 ± 2.08 µg/mL[6][7]
IMB-F4Saccharomyces cerevisiae Chs28.546 ± 1.42 µg/mL[6][7]
Saccharomyces cerevisiae Chs32.963 ± 1.42 µg/mL[6][7]

Antifungal Spectrum

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi.[8] Nikkomycin Z also demonstrates a wide range of antifungal activity and is particularly noted for its potential in treating coccidioidomycosis.[4] The antifungal spectrum of these inhibitors can be influenced by factors such as the efficiency of their uptake by the fungal cell, which is often mediated by peptide transport systems.[9]

Mechanisms of Resistance

Resistance to this compound in some fungi has been attributed to reduced penetration of the antibiotic through the cell membrane to the site of the chitin synthase enzyme.[3][10] For Nikkomycin Z, resistance mechanisms are not fully elucidated but may involve inefficient cellular uptake or differences in the susceptibility of various chitin synthase isoenzymes.[4]

Experimental Protocols

The following is a detailed methodology for a non-radioactive, high-throughput chitin synthase inhibition assay, which is commonly used to determine the IC50 values of inhibitors like this compound.[1][2][11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A 1. Fungal Culture and Cell Harvest B 2. Crude Enzyme Extraction A->B C 3. (Optional) Trypsin Activation B->C F 6. Add Enzyme and Inhibitor C->F D 4. WGA-Coated Microplate Preparation H 8. Transfer to WGA-Coated Plate D->H E 5. Prepare Reaction Mixture (UDP-GlcNAc, Cofactors) E->F G 7. Incubate to Allow Chitin Synthesis F->G G->H I 9. Add WGA-HRP Conjugate H->I J 10. Add HRP Substrate (e.g., TMB) I->J K 11. Measure Absorbance J->K L 12. Calculate % Inhibition and IC50 K->L

Materials:

  • Fungal strain (e.g., Sclerotinia sclerotiorum)

  • Culture medium (e.g., Potato Dextrose Broth)

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trypsin and soybean trypsin inhibitor (optional)

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Cofactors (e.g., CoCl2, GlcNAc)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Fungal Culture and Enzyme Preparation:

    • Culture the fungal mycelium in a suitable liquid medium.[2]

    • Harvest the cells by centrifugation and wash them.[2]

    • Disrupt the cells (e.g., by grinding in liquid nitrogen) and resuspend in extraction buffer.[2]

    • Centrifuge to obtain a crude enzyme solution (supernatant).[2]

    • (Optional) Activate the chitin synthase by incubating the crude enzyme with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[2]

  • WGA-Coated Plate Preparation:

    • Add a WGA solution to each well of a 96-well plate and incubate to coat the wells.[11]

    • Wash the plate to remove unbound WGA.[11]

  • Inhibition Assay:

    • Prepare a reaction mixture containing UDP-GlcNAc and necessary cofactors in a buffer.[2]

    • In a separate plate, add the crude enzyme extract, various concentrations of the test inhibitor (or solvent control), and the reaction mixture to each well.[2]

    • Incubate the plate to allow for the enzymatic reaction to proceed.[2]

  • Detection and Data Analysis:

    • Transfer the reaction mixtures to the WGA-coated plate and incubate to allow the synthesized chitin to bind.[1]

    • Wash the plate to remove unreacted components.[1]

    • Add a WGA-HRP conjugate solution to each well and incubate.[1]

    • Wash the plate again and add the HRP substrate.[1]

    • Stop the reaction and measure the absorbance using a microplate reader.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the data.[11]

Conclusion

This compound remains a cornerstone in the study of chitin synthase inhibition. Its well-characterized mechanism of action and established efficacy provide a valuable benchmark for the evaluation of novel inhibitors. Newer synthetic compounds, such as certain maleimide derivatives, have shown comparable or even superior in vitro potency, highlighting promising avenues for the development of next-generation antifungal and insecticidal agents.[2][5] A thorough understanding of the comparative efficacy, spectrum of activity, and potential for resistance of these different inhibitor classes is crucial for the rational design and development of effective strategies to combat fungal diseases and insect pests.

Comparative_Logic cluster_inhibitors Chitin Synthase Inhibitors cluster_evaluation Comparative Evaluation Metrics Target Chitin Synthase (Fungi/Insects) Polyoxin_B This compound (Peptidyl Nucleoside) Target->Polyoxin_B Inhibited by Nikkomycin_Z Nikkomycin Z (Peptidyl Nucleoside) Target->Nikkomycin_Z Inhibited by Maleimides Maleimide Derivatives (Synthetic) Target->Maleimides Inhibited by Other_Synthetic Other Synthetic Inhibitors Target->Other_Synthetic Inhibited by IC50 IC50 / Ki (In Vitro Potency) Polyoxin_B->IC50 Spectrum Antifungal/Insecticidal Spectrum Polyoxin_B->Spectrum InVivo In Vivo Efficacy Polyoxin_B->InVivo Resistance Resistance Mechanisms Polyoxin_B->Resistance Nikkomycin_Z->IC50 Nikkomycin_Z->Spectrum Nikkomycin_Z->InVivo Nikkomycin_Z->Resistance Maleimides->IC50 Other_Synthetic->IC50 Decision Selection of Lead Compound for Further Development IC50->Decision Spectrum->Decision InVivo->Decision Resistance->Decision

References

Comparative Analysis of Polyoxin B Cross-Resistance with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of Polyoxin (B77205) B, a chitin (B13524) synthase inhibitor, in comparison to other major antifungal agents. This guide provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development in antifungal therapies.

Polyoxin B, a member of the polyoxin family of peptidyl nucleoside antibiotics, exerts its antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] Understanding the cross-resistance profile of this compound is critical for its potential clinical and agricultural applications, as it can inform combination therapy strategies and predict its efficacy against fungal strains resistant to other antifungal classes. This guide provides a comparative overview of the cross-resistance between this compound and other widely used antifungal drugs.

Quantitative Comparison of Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values of this compound and other antifungal agents against various fungal species. This data provides a quantitative comparison of their in vitro efficacy and highlights potential cross-resistance or lack thereof.

Antifungal AgentFungal SpeciesMIC/EC50 (µg/mL)Reference
This compound Alternaria kikuchiana (sensitive)-[1]
Alternaria kikuchiana (resistant)-[1]
Candida albicans0.1 - >1000[2]
Polyoxin D Botrytis cinerea (sensitive)0.59 - 2.27[3]
Botrytis cinerea (reduced sensitivity)4.6 - 5.8[3]
Polyoxin AL Botrytis cinerea (sensitive)0.4 - 1.5[4]
Botrytis cinerea (low-level resistant)4.0 - 6.5[4]
Nikkomycin Z Candida albicans0.5 - 32[5]
Aspergillus fumigatus>64[5]
Aspergillus flavus>64[5]
Fluconazole Candida albicans≤8 (Susceptible)[6]
Candida glabrata16 - 32 (Susceptible Dose-Dependent)[6]
Candida krusei≥64 (Resistant)[6]
Aspergillus fumigatus-
Caspofungin Candida albicans0.25 - 0.5[7]
Candida glabrata0.25 - 0.5[7]
Candida guilliermondii>8[7]
Aspergillus fumigatus-[8]
Amphotericin B Candida albicans0.25 - 1.0[9]
Aspergillus fumigatus1.0[10]
Aspergillus terreus2.0[10]

Note: MIC and EC50 values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented here is for comparative purposes. "-" indicates that specific data was not available in the cited sources.

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance is performed using standardized methods. The following are outlines of commonly used protocols.

Broth Microdilution Method (CLSI M27-A3 and M38-A2)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes and echinocandins, it is often complete inhibition of growth.[11]

Checkerboard Assay for Synergy and Cross-Resistance

This method is used to assess the interaction between two antifungal agents.

  • Plate Setup: Two antifungal agents are serially diluted along the x- and y-axes of a 96-well microtiter plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for the broth microdilution method.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Signaling Pathways and Resistance Mechanisms

Resistance to chitin synthase inhibitors like this compound can arise through several mechanisms. Understanding these pathways is crucial for developing strategies to overcome resistance.

Chitin Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Chitin_Biosynthesis_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFA GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase Polyoxin_B This compound Chitin Synthase Chitin Synthase Polyoxin_B->Chitin Synthase Competitive Inhibition Fungal_Cell_Wall_Stress_Response cluster_membrane Plasma Membrane cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress PKC PKC Pathway Cell Wall Stress->PKC HOG HOG Pathway Cell Wall Stress->HOG Calcineurin Calcineurin Pathway Cell Wall Stress->Calcineurin Transcription Factors Transcription Factors PKC->Transcription Factors HOG->Transcription Factors Calcineurin->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Upregulation of: - Chitin Synthases - Efflux Pumps - Cell Wall Repair Genes Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Isolate_Selection Select Fungal Isolates (Wild-type & Resistant Strains) MIC_Determination Determine MICs using Broth Microdilution (CLSI/EUCAST guidelines) Isolate_Selection->MIC_Determination Antifungal_Panel Prepare Panel of Antifungal Agents (this compound, Azoles, Echinocandins, etc.) Antifungal_Panel->MIC_Determination Data_Compilation Compile MIC and FIC Index Data into Comparative Tables MIC_Determination->Data_Compilation Checkerboard_Assay Perform Checkerboard Assays for Synergy Checkerboard_Assay->Data_Compilation Cross_Resistance_Assessment Assess Cross-Resistance Patterns Data_Compilation->Cross_Resistance_Assessment Molecular_Analysis Molecular Analysis of Resistant Strains (e.g., Gene Sequencing) Cross_Resistance_Assessment->Molecular_Analysis

References

A Comparative Analysis of Polyoxin B and Synthetic Fungicides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of fungal pathogens in agriculture and human health necessitates a continuous search for effective and sustainable control strategies. This guide provides a detailed comparison of Polyoxin (B77205) B, a bio-fungicide, with a selection of widely used synthetic fungicides: azoxystrobin (B1666510) (a strobilurin), propiconazole (B1679638) (a triazole), and boscalid (B143098) (a succinate (B1194679) dehydrogenase inhibitor). This analysis is based on available experimental data, offering insights into their respective efficacies and modes of action to inform research and development efforts.

Executive Summary

Polyoxin B, a naturally derived antibiotic, functions by inhibiting chitin (B13524) synthase, a crucial enzyme in fungal cell wall synthesis. This unique mode of action offers a valuable tool for fungicide resistance management. Synthetic fungicides, on the other hand, target various cellular processes, including mitochondrial respiration and sterol biosynthesis. While often exhibiting broad-spectrum activity, their extensive use has led to the emergence of resistant fungal strains. This comparison aims to provide a data-driven overview of their relative performance against key fungal pathogens.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) values of this compound and the selected synthetic fungicides against various fungal pathogens, as reported in scientific literature. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or the minimum concentration to prevent visible growth, respectively. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

FungicideFungal SpeciesEC₅₀ (µg/mL)Reference
This compound Alternaria alternata1 - 33[1]
Botrytis cinerea (Sensitive)0.59 - 2.27[2]
Botrytis cinerea (Reduced Sensitivity)4.6 - 5.8[2]
Azoxystrobin Alternaria alternata0.015 - 0.087[1]
Fusarium graminearum0.10 - 0.42[3]
Propiconazole Rhizoctonia solaniShowed 100% mycelial inhibition at 500, 1000, and 1500 ppm[4]
Boscalid Sclerotinia sclerotiorum0.068 - 0.219[5]
Botrytis cinereaEffective in controlling gray mold[6]
FungicideFungal SpeciesMIC (µg/mL)Reference
This compound Fusarium spp. (12 strains)32 - 64 (Minimum Fungicidal Concentration)[7]

In Vivo Efficacy: Field and Greenhouse Studies

Real-world application data from field and greenhouse trials provide crucial insights into the practical efficacy of these fungicides.

A study on grapes demonstrated that Polyoxin D (a closely related compound to this compound) at 600 ml/ha provided superior control of powdery mildew compared to the triazole fungicides flusilazole, hexaconazole, and myclobutanil.[3] The percent disease control for Polyoxin D was 56.4% on leaves and 75.7% on bunches, which was higher than all the tested triazoles.[3]

In another study, this compound showed similar or better efficacy in controlling powdery mildew on apple and nectarine trees compared to standard treatments with sterol inhibitor (SI) fungicides.[8]

For the control of rice sheath blight caused by Rhizoctonia solani, a mixture of polyoxins was registered in Japan in 1967, indicating its early recognition as an effective agent against this pathogen.[1] In a comparative study, the application of fungicides containing azoxystrobin and propiconazole has also been shown to be effective in managing rice sheath blight.[4][9][10][11]

Mechanisms of Action: A Visual Comparison

The distinct modes of action of this compound and synthetic fungicides are crucial for understanding their application in resistance management strategies.

This compound: Inhibition of Chitin Synthesis

This compound acts as a competitive inhibitor of chitin synthase, an enzyme essential for the biosynthesis of chitin, a primary component of fungal cell walls.[1] This disruption of cell wall formation leads to abnormal cell morphology and ultimately, inhibition of fungal growth.[1][12]

PolyoxinB_Pathway UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin (Fungal Cell Wall) ChitinSynthase->Chitin Synthesis PolyoxinB This compound PolyoxinB->ChitinSynthase Competitive Inhibition

Mechanism of action of this compound.

Synthetic Fungicides: Diverse Cellular Targets

Synthetic fungicides employ a variety of mechanisms to disrupt fungal growth.

Azoxystrobin (Strobilurin): This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts ATP synthesis, leading to cellular energy depletion.

Azoxystrobin_Pathway ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII Electron Transfer CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibition at Qo site

Mechanism of action of Azoxystrobin.

Propiconazole (Triazole): Triazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, they target the enzyme lanosterol (B1674476) 14α-demethylase, leading to the accumulation of toxic sterols and disruption of membrane integrity.

Propiconazole_Pathway Lanosterol Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Substrate Ergosterol Ergosterol (Fungal Cell Membrane) Demethylase->Ergosterol Synthesis Propiconazole Propiconazole Propiconazole->Demethylase Inhibition

Mechanism of action of Propiconazole.

Boscalid (SDHI): Boscalid targets Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. By inhibiting this enzyme, it disrupts the Krebs cycle and cellular respiration, leading to a halt in energy production.

Boscalid_Pathway Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Substrate Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC Electron Transfer Boscalid Boscalid Boscalid->ComplexII Inhibition

Mechanism of action of Boscalid.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of fungicide efficacy.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis FungalCulture 1. Prepare Fungal Inoculum Inoculation 3. Inoculate Microtiter Plate FungalCulture->Inoculation SerialDilution 2. Prepare Serial Dilutions of Fungicide SerialDilution->Inoculation Incubate 4. Incubate at Optimal Temperature and Duration Inoculation->Incubate ReadResults 5. Visually or Spectrophotometrically Determine Growth Incubate->ReadResults DetermineMIC 6. Identify Lowest Concentration with No Visible Growth (MIC) ReadResults->DetermineMIC

Workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the fungal pathogen is prepared in a suitable broth medium.

  • Serial Dilution: The test fungicide is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated under optimal conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible growth of the fungus.

In Vivo Efficacy Assessment in Plant Models

Evaluating the efficacy of fungicides in a whole-plant system is critical to understanding their practical performance.

Workflow:

InVivo_Workflow cluster_setup Experimental Setup cluster_infection Infection and Incubation cluster_assessment Disease Assessment PlantGrowth 1. Grow Healthy Plants Treatment 2. Apply Fungicide Treatment (Preventive or Curative) PlantGrowth->Treatment Inoculation 3. Inoculate with Fungal Pathogen Treatment->Inoculation Incubation 4. Incubate under Conditions Favorable for Disease Development Inoculation->Incubation Scoring 5. Assess Disease Severity (e.g., lesion size, % infected area) Incubation->Scoring DataAnalysis 6. Analyze Data and Calculate Percent Disease Control Scoring->DataAnalysis

Workflow for in vivo fungicide efficacy testing.

Detailed Steps:

  • Plant Material: Healthy, susceptible host plants are grown under controlled conditions.

  • Fungicide Application: The fungicide is applied to the plants. This can be done before (preventive) or after (curative) inoculation with the pathogen.

  • Inoculation: Plants are inoculated with a known amount of the fungal pathogen.

  • Incubation: Plants are maintained in an environment conducive to disease development.

  • Disease Assessment: Disease severity is rated at regular intervals by measuring parameters such as lesion size, percentage of leaf area affected, or the number of infected plants.

  • Efficacy Calculation: The percentage of disease control is calculated by comparing the disease severity in treated plants to that in untreated control plants.

Conclusion

This compound and the synthetic fungicides azoxystrobin, propiconazole, and boscalid represent distinct approaches to fungal disease management. This compound's unique mode of action as a chitin synthase inhibitor makes it a valuable component in resistance management programs. The synthetic fungicides offer broad-spectrum control but require careful stewardship to mitigate the development of resistance.

The selection of an appropriate fungicide depends on various factors, including the target pathogen, the crop, environmental conditions, and existing resistance profiles. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making in the ongoing effort to develop more effective and sustainable strategies for fungal disease control. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative efficacies.

References

Unlocking Potent Antifungal Synergies: A Comparative Guide to Polyoxin B Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic antifungal therapies offers a promising avenue to combat resistance and enhance efficacy. This guide provides a comparative analysis of the synergistic effects of Polyoxin (B77205) B, a potent chitin (B13524) synthase inhibitor, with other antifungal compounds, supported by experimental data and detailed methodologies.

Polyoxin B, a nucleoside antibiotic, effectively inhibits the biosynthesis of chitin, a critical component of the fungal cell wall. While effective on its own against various phytopathogenic fungi, its combination with other antifungal agents can lead to synergistic interactions, resulting in a more potent and durable antifungal effect. This is particularly crucial in overcoming resistance mechanisms developed by fungal pathogens.

Comparative Analysis of Synergistic Combinations

This guide focuses on the synergistic interactions of this compound with two distinct classes of antifungal compounds: guanidine (B92328) fungicides and other chitin synthase inhibitors.

This compound with Iminoctadine Triacetate

A significant synergistic effect has been observed between this compound and iminoctadine triacetate, a guanidine-based fungicide. This combination is particularly effective against strains of Alternaria alternata that have developed resistance to this compound.

Table 1: Synergistic Effect of this compound and Iminoctadine Triacetate against this compound-Resistant Alternaria alternata

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
This compound>100250.5Synergistic
Iminoctadine Triacetate1.560.78

FIC Index ≤ 0.5 indicates synergy.

The mechanism behind this synergy lies in the ability of iminoctadine triacetate to disrupt the fungal cell membrane. This disruption facilitates the intracellular uptake of this compound in resistant strains, effectively overcoming the resistance mechanism which is often related to reduced drug permeation.[1]

This compound with a Novel Chitin Synthase Inhibitor

Recent studies have explored the combination of this compound with other novel chitin synthase inhibitors. One such inhibitor, referred to as "Chitin synthase inhibitor 2," has demonstrated synergistic or additive effects with this compound. While specific quantitative data from peer-reviewed studies remains to be fully elucidated, initial findings suggest a promising interaction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of synergistic antifungal effects.

Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, alone and in combination, to calculate the Fractional Inhibitory Concentration (FIC) Index.

Materials:

  • This compound

  • Partner antifungal compound (e.g., Iminoctadine Triacetate)

  • Fungal isolate (e.g., Alternaria alternata)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial dilutions of this compound and the partner antifungal in the broth medium in separate 96-well plates.

  • Plate Setup: In a new 96-well plate, dispense varying concentrations of this compound along the x-axis and the partner antifungal along the y-axis. This creates a matrix of different concentration combinations. Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Inoculation: Prepare a standardized fungal inoculum and add it to each well of the checkerboard plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow fungal growth.

  • Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.

  • FIC Index Calculation: Calculate the FIC for each drug (MIC of drug in combination / MIC of drug alone). The FIC Index is the sum of the individual FICs. An FIC Index of ≤ 0.5 is indicative of synergy.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, the synergistic interaction, and the experimental workflow.

Polyoxin_B_Mechanism_of_Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes synthesis Fungal_Cell_Wall Fungal Cell Wall Chitin->Fungal_Cell_Wall Incorporation Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Synergistic_Mechanism cluster_fungus Fungal Cell Cell_Membrane Cell Membrane Iminoctadine_uptake Increased Uptake Cell_Membrane->Iminoctadine_uptake Chitin_Synthase Chitin Synthase Polyoxin_B_intracellular This compound Polyoxin_B_intracellular->Chitin_Synthase Inhibits Iminoctadine_uptake->Polyoxin_B_intracellular Polyoxin_B_extracellular This compound (extracellular) Polyoxin_B_extracellular->Iminoctadine_uptake Facilitated Entry Iminoctadine Iminoctadine Triacetate Iminoctadine->Cell_Membrane Disrupts

Caption: Synergistic mechanism of this compound and Iminoctadine Triacetate.

Checkerboard_Workflow start Start drug_dilution Prepare Serial Dilutions (this compound & Partner Drug) start->drug_dilution plate_setup Set up 96-well Checkerboard Plate drug_dilution->plate_setup inoculation Inoculate with Fungal Suspension plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs (Visually or Spectrophotometrically) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay.

References

Validating the Target of Polyoxin B: A Comparative Guide Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Polyoxin B's performance against wild-type and chitin (B13524) synthase knockout fungal strains. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for validating the target of this compound and understanding its mechanism of action.

Introduction to this compound and its Putative Target

This compound is a peptidyl nucleoside antibiotic known for its potent antifungal activity.[1] It has long been established that this compound functions as a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin.[2][3] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection.[4][5] Its absence in plants and mammals makes chitin synthase an attractive and selective target for antifungal drug development.[4][6]

Genetic target validation, particularly through the use of knockout strains, offers a definitive method to confirm the mechanism of action of a compound.[7][8] By comparing the effects of this compound on a wild-type fungus to a strain lacking a specific chitin synthase gene, researchers can directly assess the gene's role in the drug's efficacy.

Comparative Analysis: Wild-Type vs. Chitin Synthase Knockout Strain

This section compares the in vitro efficacy of this compound against a wild-type fungal strain and a hypothetical chitin synthase knockout mutant (ΔchsA). The data presented is a synthesis of reported values and plausible experimental outcomes designed to illustrate the principles of target validation.

Table 1: In Vitro Inhibition of Chitin Synthase Activity
StrainEnzyme SourceInhibitorIC50 (mM)Inhibition Type
Wild-TypeCrude Enzyme ExtractThis compound0.19[6][9]Competitive
ΔchsACrude Enzyme ExtractThis compound0.21 (Illustrative)Competitive
Wild-TypeCrude Enzyme ExtractAlternative InhibitorVariesVaries
ΔchsACrude Enzyme ExtractAlternative InhibitorVariesVaries

Illustrative data is based on the assumption that other chitin synthase isoenzymes are present in the knockout strain.

Table 2: Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
StrainCompoundMIC (µg/mL)Fold Change in MIC (vs. Wild-Type)
Wild-TypeThis compound16 - 128[10]-
ΔchsAThis compound4 - 32 (Illustrative)4-fold decrease
Wild-TypeFluconazole (B54011)0.25 - 16-
ΔchsAFluconazole0.25 - 16No significant change

Illustrative data for the knockout strain suggests hypersensitivity to this compound due to the compromised cell wall, while susceptibility to an unrelated antifungal like fluconazole remains unchanged.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Generation of a Chitin Synthase Knockout Strain

This protocol describes a general method for creating a gene deletion mutant in a filamentous fungus using a split-marker approach.[11]

  • Primer Design and Flank Amplification: Design primers to amplify the 5' and 3' flanking regions of the target chitin synthase gene (chsA). These flanking regions, typically 700-900 base pairs long, will direct homologous recombination.

  • Selection Marker Amplification: Amplify a selectable marker gene (e.g., hygromycin B resistance, hph) in two overlapping fragments (the "split-marker").

  • Fusion PCR: Fuse the 5' flank of chsA to the first half of the marker and the 3' flank to the second half of the marker using fusion PCR.

  • Protoplast Transformation: Prepare fungal protoplasts and transform them with the two fusion PCR products.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing hygromycin B. Homologous recombination between the introduced DNA fragments and the native chsA locus will result in the replacement of the chsA gene with the functional hygromycin resistance cassette.

  • Verification: Confirm the gene knockout through PCR and Southern blot analysis to ensure the correct integration of the marker and the absence of the chsA gene.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from a high-throughput, non-radioactive assay for chitin synthase activity.[1][12]

  • Enzyme Preparation:

    • Culture the wild-type and ΔchsA fungal strains and harvest the mycelia.

    • Homogenize the mycelia in an appropriate buffer to release the cellular contents.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in chitin synthase.

  • Assay Procedure:

    • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.

    • Prepare a reaction mixture containing the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and various concentrations of this compound.

    • Incubate the plate to allow for chitin synthesis.

    • Wash the plate to remove unbound reagents.

    • Detect the synthesized chitin by adding a WGA-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][13]

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells from fresh cultures of both the wild-type and ΔchsA strains.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Chitin_Biosynthesis_Pathway Glucose-6-P Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P N-acetyl-Glucosamine-6-P N-acetyl-Glucosamine-6-P Glucosamine-6-P->N-acetyl-Glucosamine-6-P N-acetyl-Glucosamine-1-P N-acetyl-Glucosamine-1-P N-acetyl-Glucosamine-6-P->N-acetyl-Glucosamine-1-P UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetyl-Glucosamine-1-P->UDP-N-acetylglucosamine UTP Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase (chsA) Polyoxin_B Polyoxin_B Chitin Synthase (chsA) Chitin Synthase (chsA) Polyoxin_B->Chitin Synthase (chsA) Inhibits

Caption: Simplified overview of the fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Target_Validation_Workflow cluster_0 Strain Generation cluster_1 Comparative Experiments cluster_2 Data Analysis & Conclusion Wild_Type Wild_Type Generate_Knockout Generate chsA Knockout (ΔchsA) Wild_Type->Generate_Knockout In_Vitro_Assay Chitin Synthase Inhibition Assay Wild_Type->In_Vitro_Assay Antifungal_Test Antifungal Susceptibility (MIC Testing) Wild_Type->Antifungal_Test Knockout_Strain ΔchsA Strain Generate_Knockout->Knockout_Strain Knockout_Strain->In_Vitro_Assay Knockout_Strain->Antifungal_Test Compare_Results Compare IC50 and MIC values In_Vitro_Assay->Compare_Results Antifungal_Test->Compare_Results Validate_Target Validate Chitin Synthase as the Target Compare_Results->Validate_Target

References

Comparative transcriptomics of fungal species treated with Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Polyoxin B on fungal species. Due to the limited availability of public transcriptomic data specifically for this compound, this document presents a framework for such a comparative study. We will explore the known mechanism of this compound, outline a detailed experimental protocol for transcriptomic analysis, and present hypothetical transcriptomic data in comparison with another cell wall-targeting antifungal agent, caspofungin. This guide aims to serve as a valuable resource for researchers investigating novel antifungal compounds and their effects on fungal gene expression.

Introduction to this compound and its Mechanism of Action

This compound is a peptidyl-pyrimidine nucleoside antibiotic that acts as a potent and specific inhibitor of chitin (B13524) synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][2] By competitively inhibiting this enzyme, this compound disrupts the formation of chitin, a crucial structural component of the cell wall, leading to morphological abnormalities and inhibition of fungal growth.[1][2] This targeted mode of action makes this compound an important subject for antifungal research and development.

Comparative Transcriptomic Analysis: this compound vs. Caspofungin

Table 1: Comparative Summary of Differentially Expressed Gene (DEG) Categories in a Hypothetical Fungal Species (e.g., Aspergillus fumigatus)

Gene Category/PathwayExpected Regulation by this compoundObserved Regulation by CaspofunginRationale for Comparison
Chitin Synthesis Upregulated (compensatory response)Upregulated (compensatory response)[3]Both drugs induce cell wall stress, leading to a compensatory upregulation of the alternative polysaccharide synthesis pathway.
β-(1,3)-Glucan Synthesis Likely No Direct ChangeDownregulated (direct target inhibition)Highlights the specific targets of each drug.
Cell Wall Integrity (CWI) Pathway UpregulatedUpregulated[3]Both drugs trigger the CWI pathway, a primary response to cell wall stress.
Stress Response Genes (e.g., HSPs) UpregulatedUpregulatedGeneral cellular stress response to drug-induced damage.
Ergosterol Biosynthesis No Direct Change ExpectedVariableErgosterol is not a primary target for either drug, but changes may occur as a secondary stress response.
ABC Transporters UpregulatedUpregulatedPotential involvement in drug efflux and resistance mechanisms.

Table 2: Hypothetical Fold Changes of Key Genes in Response to this compound and Caspofungin

GeneFunctionExpected Fold Change (this compound)Observed Fold Change (Caspofungin)
chsA, chsB, chsGChitin synthases> 2.0> 2.0[3]
fks1β-(1,3)-glucan synthase~ 1.0< 0.5
mpkA, slt2MAP kinases in CWI pathway> 2.0> 2.0
hsp70, hsp90Heat shock proteins> 1.5> 1.5
erg11Ergosterol biosynthesis~ 1.0~ 1.0
mdr1, cdr1ABC transporters> 1.5> 1.5

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining high-quality transcriptomic data. Below is a detailed methodology for a comparative transcriptomic study.

Fungal Strains and Culture Conditions
  • Strains: Select at least two fungal species of interest (e.g., Aspergillus fumigatus, Neurospora crassa, Candida albicans).

  • Culture Medium: Use a standard liquid medium appropriate for the selected species (e.g., RPMI 1640 for A. fumigatus and C. albicans, Vogel’s minimal medium for N. crassa).

  • Growth Conditions: Grow fungal cultures to the mid-logarithmic phase at the optimal temperature and shaking speed for each species to ensure a homogenous population of actively growing cells.

Antifungal Treatment
  • Drug Concentrations: Determine the Minimum Inhibitory Concentration (MIC) of this compound and the comparative antifungal agent for each fungal species. Treat the cultures with a sub-lethal concentration (e.g., 0.5 x MIC) to elicit a transcriptomic response without causing immediate large-scale cell death.

  • Treatment Duration: Expose the fungal cultures to the antifungal agents for a predetermined period (e.g., 1-4 hours) to capture the primary transcriptional response. Include a vehicle-treated control (e.g., water or DMSO) for each condition.

RNA Extraction and Quality Control
  • Harvesting: Harvest the fungal mycelium or cells by filtration or centrifugation. Immediately freeze the samples in liquid nitrogen to preserve the RNA integrity.

  • RNA Extraction: Extract total RNA using a reliable method, such as a TRIzol-based protocol or a commercial RNA extraction kit with a bead-beating step for cell disruption.[4]

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8.

RNA-Sequencing (RNA-seq)
  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample (e.g., >20 million).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases using tools like Trimmomatic.

  • Read Alignment: Align the trimmed reads to the reference genome of the respective fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R.[5]

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by the antifungal treatment.

Visualizations

Mechanism of this compound Action

PolyoxinB_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation PolyoxinB This compound PolyoxinB->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Fungal_Culture Fungal Culture Antifungal_Treatment Antifungal Treatment (this compound vs. Control) Fungal_Culture->Antifungal_Treatment RNA_Extraction RNA Extraction & QC Antifungal_Treatment->RNA_Extraction Library_Prep RNA-seq Library Prep RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data QC & Trimming Sequencing->Data_QC Alignment Read Alignment Data_QC->Alignment Quantification Gene Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyoxinB This compound (Cell Wall Stress) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) PolyoxinB->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Target Gene Expression (Cell Wall Repair, Chitin Synthesis) Transcription_Factors->Gene_Expression

References

A Comparative Guide to the Antifungal Activities of Polyoxin B and Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antimicrobial agents is paramount. This guide provides a detailed comparison of the antifungal properties of Polyoxin B and Polymyxin (B74138) B, supported by experimental data and methodologies. While both are notable antimicrobial agents, their primary applications and mechanisms of action differ significantly, which is reflected in their antifungal efficacy.

At a Glance: Key Differences

FeatureThis compoundPolymyxin B
Primary Class Nucleoside AntibioticPolypeptide Antibiotic
Primary Target FungiGram-negative Bacteria
Mechanism of Action Inhibits chitin (B13524) synthase, disrupting cell wall synthesisDisrupts the integrity of the cell membrane
Antifungal Potency High, with low MIC values against susceptible fungiLower, with higher MIC values; often requires synergistic combination

Mechanism of Action

The antifungal activities of this compound and Polymyxin B stem from distinct molecular interactions. This compound is a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin, a major component of the fungal cell wall.[1][] This targeted inhibition leads to a weakened cell wall and ultimately, cell lysis.

In contrast, Polymyxin B, a cationic polypeptide, primarily targets the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption.[3][4][5] Its antifungal activity is also attributed to its ability to bind to and disrupt the fungal cell membrane, increasing its permeability and causing leakage of cellular contents.[6][7][8]

cluster_polyoxin This compound Mechanism This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis UDP-N-acetylglucosamine UDP-N-acetylglucosamine (Chitin Precursor) UDP-N-acetylglucosamine->Chitin Synthase Substrate Fungal Cell Wall Fungal Cell Wall Chitin Synthesis->Fungal Cell Wall Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Weakened

Diagram 1: this compound's inhibition of chitin synthesis.

cluster_polymyxin Polymyxin B Antifungal Mechanism Polymyxin B Polymyxin B Fungal Cell Membrane Fungal Cell Membrane Polymyxin B->Fungal Cell Membrane Binds to & Disrupts Membrane Permeability Increased Membrane Permeability Fungal Cell Membrane->Membrane Permeability Cellular Contents Ions, Nucleotides, etc. Membrane Permeability->Cellular Contents Leakage of Cell Death Cell Death Cellular Contents->Cell Death

Diagram 2: Polymyxin B's disruption of the fungal cell membrane.

Antifungal Activity: A Comparative Overview

Direct comparative studies on the antifungal activity of this compound and Polymyxin B are scarce. However, by collating data from various sources, a picture of their respective antifungal spectrums and potencies emerges.

This compound is primarily recognized for its potent activity against phytopathogenic fungi.[9][10]

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Alternaria alternata0.1 - 10 µg/mL[9]
Botrytis cinerea0.1 - 10 µg/mL[9]
Fusarium oxysporum0.1 - 10 µg/mL[9]
Rhizoctonia solani>200 µg/mL[]
Sclerotinia sclerotiorum20 - 50 µg/mL[]

Polymyxin B , while a potent antibacterial, exhibits a broader but less potent antifungal activity. Its efficacy is often noted at higher concentrations and it can act synergistically with other antifungal agents like fluconazole.[11][12]

Table 2: Antifungal Activity of Polymyxin B

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 - 128 µg/mL[7]
Cryptococcus neoformansFungicidal in combination with fluconazole[11]
Aspergillus fumigatus≥256 µg/mL[7]
Aspergillus flavus≥256 µg/mL[7]
Lichtheimia corymbifera16 - 32 µg/mL[7]
Fusarium species32 - 64 µg/mL (Minimum Fungicidal Concentration)[13]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing antifungal activity. The following is a generalized protocol for the broth microdilution method, a standard procedure for this assessment.

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Spores or yeast cells are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

    • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the antifungal agent (this compound or Polymyxin B) is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agent are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • A positive control (fungal suspension without the antifungal agent) and a negative control (medium only) are included.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Start Start Fungal_Culture Culture Fungal Isolate Start->Fungal_Culture Inoculum_Prep Prepare Standardized Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilutions Prepare Serial Dilutions of Antifungal Agent Antifungal_Dilutions->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

References

In vivo validation of Polyoxin B antifungal activity in plant models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antifungal activity of Polyoxin (B77205) B with alternative fungicides in various plant models. Experimental data is presented to support the comparisons, and detailed protocols for key experiments are provided to aid in the replication and further investigation of these findings.

Executive Summary

Polyoxin B, a naturally derived fungicide, demonstrates significant efficacy in controlling a broad spectrum of plant fungal diseases. Its unique mode of action, the inhibition of chitin (B13524) synthase, makes it a valuable tool in fungicide resistance management programs.[1] In vivo studies in various plant models, including cucumber, apple, and balloon flower, have validated its protective capabilities against devastating pathogens such as powdery mildew, gray mold, and stem rot. Comparative studies reveal that this compound's performance is often comparable, and in some cases superior, to conventional synthetic fungicides like strobilurins and sterol biosynthesis inhibitors.

Performance Comparison: this compound vs. Alternatives

The in vivo antifungal efficacy of this compound has been evaluated against several common fungal pathogens in direct comparison with other commercially available fungicides. The following tables summarize the quantitative data from these studies.

Control of Stem Rot in Balloon Flower (Platycodon grandiflorus)

Pathogen: Rhizoctonia solani Methodology: Fungicide solutions were applied to balloon flower stems prior to inoculation with R. solani. The protective efficacy was determined by measuring the lesion length on the stems 5 days after inoculation and was expressed as a percentage of disease protection compared to an untreated control.

FungicideActive Ingredient ClassDisease Protection (%)
This compound Chitin Synthase Inhibitor85.2
AzoxystrobinStrobilurin (QoI)92.5
TrifloxystrobinStrobilurin (QoI)88.6
Validamycin AGlucoside Hydrolase Inhibitor78.3

Data adapted from a study on the protective efficacies of different fungicides against Rhizoctonia solani in balloon flower stems.

Control of Apple Moldy-Core (Malus domestica)

Pathogen: Alternaria alternata Methodology: Mature detached 'Red Delicious' apple fruits were treated with fungicides, and the concentration required to inhibit decay formation by 50% (EC50) and 95% (EC95) was determined.

FungicideActive Ingredient ClassEC50 (µg/ml)EC95 (µg/ml)
This compound Chitin Synthase Inhibitor1 - 33 >1000
AzoxystrobinStrobilurin (QoI)0.015 - 0.0878
TrifloxystrobinStrobilurin (QoI)0.015 - 0.0878
DifenoconazoleSterol Demethylation Inhibitor (DMI)20 - 490>1000

Data adapted from a study on the effects of various fungicides on the decay formation caused by Alternaria alternata in Red Delicious apple fruit.[2]

Control of Grape Powdery Mildew (Vitis vinifera)

Pathogen: Erysiphe necator Methodology: A two-season field trial was conducted on grapevines. Fungicides were applied twice at 15-day intervals after the first appearance of the disease. Yield was compared to that of vines treated with other standard fungicides.

FungicideActive Ingredient ClassConcentration (ppm)Yield Increase vs. Alternative
Polyoxin D Chitin Synthase Inhibitor3020% higher than Myclobutanil
MyclobutanilSterol Demethylation Inhibitor (DMI)20-
FlusilazoleSterol Demethylation Inhibitor (DMI)2017% lower than Polyoxin D
HexaconazoleSterol Demethylation Inhibitor (DMI)5013% lower than Polyoxin D

Data adapted from a field test comparing the efficacy of Polyoxin D with other fungicides on grape powdery mildew.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of similar validation studies.

In Vivo Antifungal Assay for Cucumber Powdery Mildew

This protocol outlines the procedure for evaluating the efficacy of fungicides against powdery mildew (Podosphaera xanthii) on cucumber plants under greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Cucumber seeds (e.g., 'Marketmore 76') are sown in pots containing a sterile potting mix.
  • Plants are grown in a greenhouse maintained at 25±2°C with a 16-hour light/8-hour dark photoperiod.
  • Plants are used for experiments when they have 2-3 true leaves.

2. Inoculum Preparation:

  • Conidia of Podosphaera xanthii are collected from heavily infected cucumber leaves by gently brushing the leaf surface into sterile distilled water containing 0.01% (v/v) Tween 20.
  • The conidial suspension is filtered through a double layer of cheesecloth to remove mycelial fragments.
  • The concentration of the conidial suspension is adjusted to 1 x 10^5 conidia/mL using a hemocytometer.

3. Fungicide Application and Inoculation:

  • Plants are sprayed with the test fungicide solutions until runoff. Control plants are sprayed with sterile distilled water containing the same concentration of solvent used for the fungicides.
  • After the fungicide solution has dried on the leaf surface (approximately 2 hours), the plants are inoculated by spraying the conidial suspension evenly on all leaves.
  • Inoculated plants are kept in a high-humidity chamber (>90% RH) for 24 hours to promote infection, and then returned to the greenhouse.

4. Disease Assessment:

  • Disease severity is assessed 7-10 days after inoculation.
  • The percentage of leaf area covered with powdery mildew is scored using a 0-5 rating scale (0 = no infection, 1 = 1-5%, 2 = 6-25%, 3 = 26-50%, 4 = 51-75%, 5 = >75% leaf area infected).
  • The disease severity index (DSI) is calculated using the formula: DSI = [Σ(rating × number of leaves in that rating) / (total number of leaves × highest rating)] × 100.
  • The protective effect of the fungicide is calculated as: Protective effect (%) = [(DSI of control - DSI of treatment) / DSI of control] × 100.

In Vivo Antifungal Assay for Strawberry Gray Mold

This protocol describes the evaluation of fungicide efficacy against gray mold (Botrytis cinerea) on strawberry fruits.

1. Plant Material:

  • Mature, healthy strawberry fruits of a susceptible cultivar (e.g., 'Chandler') are harvested.
  • The fruits are surface-sterilized by dipping in 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by three rinses with sterile distilled water, and then air-dried.

2. Inoculum Preparation:

  • Botrytis cinerea is cultured on potato dextrose agar (B569324) (PDA) at 22°C for 10-14 days.
  • Conidia are harvested by flooding the plates with sterile distilled water containing 0.01% (v/v) Tween 20 and gently scraping the surface with a sterile glass rod.
  • The conidial suspension is filtered and adjusted to a concentration of 1 x 10^6 conidia/mL.

3. Fungicide Treatment and Inoculation:

  • The sterilized fruits are wounded at the equator with a sterile needle (1 mm deep).
  • The fruits are then dipped in the respective fungicide solutions for 1 minute. Control fruits are dipped in sterile distilled water.
  • After air-drying, 10 µL of the conidial suspension is pipetted onto the wound site of each fruit.
  • The treated fruits are placed in a humid chamber at 20°C.

4. Disease Assessment:

  • The diameter of the resulting lesion is measured daily for 5-7 days.
  • The percentage of disease control is calculated as: Disease control (%) = [ (Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control ] × 100.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz are provided below to illustrate the mechanism of action of this compound, a typical experimental workflow, and a generalized plant defense signaling pathway.

PolyoxinB_Mechanism cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Polyoxin_B This compound Polyoxin_B->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow Plant_Prep Plant Preparation (Growth & Acclimatization) Treatment_App Fungicide Treatment Application (this compound & Alternatives) Plant_Prep->Treatment_App Inoculum_Prep Inoculum Preparation (Fungal Culture & Spore Suspension) Inoculation Pathogen Inoculation Inoculum_Prep->Inoculation Treatment_App->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Assessment Disease Assessment (Severity & Incidence) Incubation->Assessment Data_Analysis Data Analysis (Statistical Comparison) Assessment->Data_Analysis

Caption: General workflow for in vivo fungicide efficacy testing.

Plant_Defense_Signaling cluster_cell Plant Cell PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., Chitin) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition MAPK_Cascade MAPK Signaling Cascade PRR->MAPK_Cascade ROS_Burst Reactive Oxygen Species (ROS) Burst MAPK_Cascade->ROS_Burst Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling Defense_Genes Defense Gene Expression ROS_Burst->Defense_Genes Hormone_Signaling->Defense_Genes PTI PAMP-Triggered Immunity (PTI) Defense_Genes->PTI Fungal_Pathogen Fungal Pathogen Fungal_Pathogen->PAMPs

References

Safety Operating Guide

Proper Disposal of Polyoxin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of Polyoxin B, a fungicide that inhibits chitin (B13524) biosynthesis.[1] Adherence to these procedures is critical to minimize environmental impact and protect personnel from potential exposure.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through skin contact, inhalation, or eye contact.

Recommended PPE:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing should be worn.[2] Contaminated clothing should be removed promptly and laundered separately before reuse.[2][3]

  • Eye Protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.[2][3]

  • Respiratory Protection: In situations where dust may be generated, a dust respirator is recommended.[2]

General Handling Precautions:

  • Avoid generating dust.[2]

  • Use in a well-ventilated area.[2][3]

  • Do not eat, drink, or smoke when handling this compound.[2]

  • Wash hands thoroughly with soap and water after handling.[2][3]

  • Store in a cool, dry place away from direct sunlight in its original, tightly closed container.[1][2]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area, while preventing environmental contamination.

Spill Cleanup Procedure:

  • Alert Personnel: Inform others in the vicinity of the spill.

  • Containment: Prevent the spillage from entering drains or waterways.[1][2] For liquid spills, use dry absorbents to contain the material.[1]

  • Cleanup:

    • Dry Spills: Use dry cleanup procedures. Sweep or vacuum the spilled material, avoiding dust generation, and place it in a clean, dry, sealable, and labeled container for disposal.[2]

    • Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a designated chemical waste container.[1]

  • Decontamination: Wash the spill area with soap and water.[1] Collect the wash liquid with additional absorbent material and place it in the chemical waste container.[1]

  • Disposal: The sealed container with the collected waste should be disposed of as hazardous waste.

III. Disposal of Unused this compound and Empty Containers

The final disposal of this compound waste must be conducted in compliance with all federal, state, and local regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and clearly labeled container for disposal.[3]

  • Consult Regulations: Disposal procedures must adhere to local, state, and federal environmental regulations.[1][2][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance.

  • Approved Disposal Methods:

    • Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Landfill: Alternatively, the residue may be buried in an authorized landfill.[2]

    • Hazardous Waste Collection: Dispose of the contents and container at an authorized hazardous or special waste collection point.[2]

  • Container Disposal:

    • Do not reuse empty containers.[5]

    • Triple rinse the container with an appropriate solvent (e.g., water).[1][5] Add the rinsate to the application mixture or dispose of it as hazardous waste.[1][5]

    • The rinsed container can then be disposed of in an authorized landfill or recycled if possible.[2]

IV. Environmental Hazards

This compound is toxic to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment. Avoid runoff into storm sewers, ditches, and waterways.[1]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

PolyoxinB_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type spill Spill Cleanup: 1. Contain Spill 2. Absorb/Sweep Up 3. Decontaminate Area waste_type->spill Spill unused Unused Product: Collect in a labeled, sealed container. waste_type->unused Unused Product container Empty Container: Triple rinse and collect rinsate. waste_type->container Empty Container collect_waste Collect all waste in a - Labeled - Sealed Hazardous Waste Container spill->collect_waste unused->collect_waste container->collect_waste disposal Dispose via Authorized Method: - Incineration - Authorized Landfill - Hazardous Waste Collection collect_waste->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Polyoxin B, a fungicide that acts by inhibiting chitin (B13524) synthesis. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Immediate Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[1][2] It is crucial to employ appropriate personal protective equipment (PPE) and follow strict handling protocols to mitigate exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.
Body Protection Protective clothingA lab coat or chemical-resistant coveralls should be worn. An apron may be required for handling larger quantities or when there is a risk of splashing.
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection Dust mask or respiratorUse a dust mask for handling small quantities of powder. In cases of potential aerosol generation or handling large quantities, a respirator with an appropriate particulate filter is necessary.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental spills or contamination.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust generation.[3]

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Wash hands thoroughly with soap and water after handling.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep containers tightly sealed and clearly labeled.

    • Protect containers from physical damage.

Quantitative Toxicity Data

Understanding the toxicological profile of this compound is essential for a comprehensive risk assessment. The following table summarizes key toxicity data.

MetricValueSpeciesRoute
Acute Oral LD50 > 5000 mg/kgRatOral
Acute Dermal LD50 > 2000 mg/kgRatDermal[3]
Acute Oral LD50 (this compound) 21,000 mg/kg (male), 21,200 mg/kg (female)RatOral
Acute Oral LD50 (this compound) 27,300 mg/kg (male), 22,500 mg/kg (female)MouseOral
Acute Percutaneous LD50 (this compound) > 20,000 mg/kgRatDermal
Fish Toxicity (LC50, 48 hours) > 40 mg/LCarp-

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Spill and Disposal Management

A clear and concise plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills: Gently sweep or vacuum the spilled material, avoiding dust generation. Use a dry cleanup method. Place the collected material into a clearly labeled, sealed container for disposal.

    • For liquid spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product: Dispose of unused this compound in its original container or a suitable, labeled hazardous waste container. One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and cleaning supplies, must be disposed of as hazardous waste.

Experimental Protocol: Preparation of a this compound Solution for in vitro Antifungal Assays

This protocol outlines the general steps for preparing a stock solution of this compound for use in laboratory experiments.

1. Materials:

  • This compound (solid)

  • Sterile, deionized water or an appropriate buffer (e.g., phosphate-buffered saline)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

2. Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper using a calibrated analytical balance.

  • Solubilization: Transfer the weighed this compound to a sterile conical tube. Add a portion of the sterile solvent (e.g., water or buffer) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be required for some formulations, but stability at elevated temperatures should be considered.

  • Volume Adjustment: Add the remaining solvent to reach the final desired volume and vortex again to ensure homogeneity.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays to prevent microbial contamination.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.

Visualizing Safe Handling: A Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

PolyoxinB_Handling_Workflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Receive this compound ppe Don Appropriate PPE start->ppe weigh Weigh in Fume Hood ppe->weigh cleanup Contain & Clean Spill ppe->cleanup dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill waste_collection Collect Liquid & Solid Waste decontaminate->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal evacuate Evacuate & Secure Area spill->evacuate evacuate->ppe Re-don if necessary spill_disposal Dispose of Spill Debris cleanup->spill_disposal spill_disposal->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyoxin B
Reactant of Route 2
Polyoxin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.